5-Bromo-6-nitroisoindoline-1,3-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-nitroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGNUZYLLNKCPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Br)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397108 | |
| Record name | 5-Bromo-6-nitroisoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64823-14-9 | |
| Record name | 5-Bromo-6-nitroisoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-6-nitroisoindoline-1,3-dione: A Comprehensive Technical Guide for Advanced Research
Abstract: This guide provides a detailed technical examination of 5-Bromo-6-nitroisoindoline-1,3-dione, a substituted phthalimide derivative of significant interest to the fields of medicinal chemistry and materials science. We will delineate its core physicochemical properties, outline robust synthetic and purification protocols, explore its chemical reactivity, and discuss its applications as a versatile building block. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing both foundational knowledge and practical insights for the effective utilization of this compound.
Introduction: The Phthalimide Scaffold as a Privileged Structure
The isoindoline-1,3-dione, commonly known as the phthalimide group, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and capacity for hydrogen bonding and π-stacking interactions have cemented its role in the development of numerous therapeutic agents, most notably immunomodulators like thalidomide and its analogs. The strategic functionalization of the phthalimide core is a key methodology for modulating biological activity and tuning physicochemical properties.
This compound is a particularly valuable derivative. The presence of two strong electron-withdrawing groups (bromo and nitro) significantly alters the electronic landscape of the aromatic ring, making it a potent electrophile. These substituents not only influence the molecule's reactivity but also serve as crucial synthetic handles for subsequent chemical modifications, enabling its use as a versatile intermediate in the synthesis of complex molecular architectures.
Physicochemical Properties
A fundamental understanding of a compound's physicochemical characteristics is essential for its successful application in any research endeavor, dictating everything from reaction conditions to formulation strategies.
Core Chemical Attributes
The primary identifiers and fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 5-bromo-6-nitroisoindole-1,3-dione | [1] |
| CAS Number | 64823-14-9 | [1][2] |
| Molecular Formula | C₈H₃BrN₂O₄ | [1][2] |
| Molecular Weight | 271.02 g/mol | [1][2] |
| Appearance | Solid, typically a pale yellow to yellow powder | [3] |
Solubility Profile
While exhaustive quantitative solubility data is not widely published, the molecular structure allows for reliable qualitative predictions.
-
Aqueous Solubility: Expected to be very low. The molecule is largely non-polar and lacks readily ionizable groups for significant interaction with water.
-
Organic Solubility: Readily soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). It exhibits moderate to low solubility in other common organic solvents like acetone, ethyl acetate, and chlorinated solvents.
Expertise & Experience Insight: For biological assays, it is standard practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This stock can then be serially diluted in aqueous buffer or cell culture media for the final experiments. It is critical to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Synthesis and Purification
The most common synthetic route to this compound involves the electrophilic nitration of a suitable brominated precursor.
General Synthetic Workflow
The synthesis can be visualized as a multi-step process from a commercially available starting material to the final, purified product.
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Synthetic Protocol
This protocol is a representative example for the nitration of 4-Bromophthalimide.[4] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Charge the flask with concentrated sulfuric acid and cool it to 0°C using an ice bath.
-
Substrate Addition: Add 4-Bromophthalimide in small portions to the cold, stirring sulfuric acid, ensuring the temperature remains below 10°C. Stir until all the solid has dissolved.
-
Nitrating Agent Addition: Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate, cooled vessel. Add this mixture dropwise to the reaction flask via the dropping funnel, maintaining the internal temperature between 0 and 5°C.
-
Causality Insight: Strict temperature control is crucial to prevent unwanted side reactions, such as di-nitration or oxidative degradation of the starting material.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the product to precipitate out of the acidic solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the collected solid in a vacuum oven at 50-60°C to yield the crude product.
Purification Protocol
The crude product often requires purification to remove any unreacted starting material or regioisomeric byproducts.
-
Recrystallization: This is the preferred method for large-scale purification. Suitable solvents include glacial acetic acid or ethanol. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to form high-purity crystals.
-
Silica Gel Chromatography: For smaller scales or when recrystallization is insufficient, column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.
Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the electronic effects of its substituents, making it a versatile intermediate for further chemical synthesis.
Caption: Principal reaction pathways available for this compound.
-
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly electron-deficient, activating the bromine atom for displacement by various nucleophiles (e.g., amines, alkoxides, thiols). This allows for the introduction of a wide range of functional groups at the 5-position.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine using standard conditions, such as SnCl₂ in HCl or catalytic hydrogenation (H₂/Pd-C).[5] The resulting 6-amino derivative is a key intermediate for synthesizing compounds with altered electronic and pharmacological properties, including potential fluorescent dyes.[3]
-
Imide Chemistry: The N-H proton of the imide is acidic (pKa ~8-10) and can be removed by a non-nucleophilic base. The resulting phthalimide anion is an excellent nucleophile, famously used in the Gabriel synthesis of primary amines, allowing for the introduction of alkyl or aryl groups on the nitrogen atom.
Applications in Research and Development
This molecule is not typically an end-product but rather a critical building block for creating more complex and functional molecules.
-
Medicinal Chemistry: It serves as a starting scaffold for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and potential anticancer therapeutics. The ability to modify three distinct positions (the bromine, the nitro group, and the imide nitrogen) makes it ideal for generating libraries of compounds for structure-activity relationship (SAR) studies.[3][6]
-
Materials Science: The amino-derivatives, formed by nitro reduction, can be used to synthesize novel dyes and pigments. The electron-accepting nature of the core structure also makes it a candidate for incorporation into organic electronic materials, such as those used in organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs).
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] Keep away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
This compound is a highly functionalized and synthetically versatile intermediate. Its well-defined reactivity, stemming from the unique substitution pattern on the privileged phthalimide scaffold, provides researchers with a powerful tool for the construction of novel molecules. A comprehensive understanding of its properties, synthesis, and chemical behavior, as detailed in this guide, is the first step toward unlocking its full potential in the discovery of new medicines and advanced materials.
References
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MOLBASE. (n.d.). This compound price & availability. Retrieved from [Link]
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AWS. (n.d.). Spectral data of compound 5a-5m, 6a-6e. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Ataman Kimya. (n.d.). 5-BROMO-5-NITRO-1,3-DIOXANE. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-hydroxyisoindoline-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSynthesis. (n.d.). 6-bromo-5-nitro-1H-indole-2,3-dione. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved from [Link]
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MDPI. (2017). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. Molecules, 22(10), 1649. Retrieved from [Link]
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ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromoindole. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2021). 1 H-NMR (600 MHz in DMSO-d 6 ) and 13 C-NMR data (150 MHz in DMSO-d 6 ) of 1-3. Retrieved from [Link]
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001CHEMICAL. (n.d.). CAS No. 89-40-7, 5-Nitroisoindoline-1,3-dione. Retrieved from [Link]
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MDPI. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3293. Retrieved from [Link]
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Introduction: The Significance of Substituted Isoindoline-1,3-diones
An In-depth Technical Guide to the Synthesis of 5-Bromo-6-nitroisoindoline-1,3-dione
Abstract: This technical guide provides a comprehensive, in-depth exploration of a reliable and efficient synthesis route for this compound, a valuable heterocyclic intermediate for drug discovery and materials science. The isoindoline-1,3-dione scaffold is a recognized pharmacophore present in numerous biologically active compounds.[1] This document moves beyond a simple recitation of steps to deliver a field-proven perspective, elucidating the critical mechanistic principles, regiochemical control, and safety considerations inherent in the synthesis. We present a detailed, step-by-step experimental protocol, a summary of key process parameters, and a visual workflow to ensure reproducibility and a fundamental understanding of the process for researchers, chemists, and drug development professionals.
The isoindoline-1,3-dione core, commonly known as the phthalimide group, is a privileged structure in medicinal chemistry. Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1] The strategic functionalization of the aromatic ring with substituents like bromine and nitro groups provides crucial handles for further chemical modification, enabling the development of novel molecular entities with tailored pharmacological profiles. This compound, in particular, serves as a versatile building block, where the nitro group can be reduced to an amine for subsequent derivatization, and the bromine atom can participate in various cross-coupling reactions.
Synthetic Strategy: Electrophilic Aromatic Substitution
The most direct and logical pathway to synthesize this compound is through the electrophilic aromatic nitration of 5-Bromoisoindoline-1,3-dione.[2] This approach is predicated on the availability of the starting material and the well-established principles of electrophilic aromatic substitution (EAS).
Starting Material: 5-Bromoisoindoline-1,3-dione (CAS: 6941-75-9) Core Transformation: Nitration of the aromatic ring. Key Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly referred to as "mixed acid."
Mechanistic Deep Dive: Achieving Regiochemical Control
The success of this synthesis hinges on understanding and controlling the regioselectivity of the nitration reaction. The outcome is determined by the cumulative electronic effects of the substituents on the aromatic ring.
Generation of the Electrophile
The reaction is initiated by the generation of the potent electrophile, the nitronium ion (NO₂⁺). Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[3][4]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The Causality of Regioselectivity
The position of the incoming nitro group on the 5-Bromoisoindoline-1,3-dione ring is a result of the competing directing effects of the bromo substituent and the electron-withdrawing imide ring.
-
Bromo Group (at C5): Halogens are deactivating substituents due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate (sigma complex) when the attack occurs at the ortho or para positions. In this case, it directs towards C4 (ortho) and C6 (ortho).
-
Isoindoline-1,3-dione Ring: The two carbonyl groups are strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic attack. This deactivation is most pronounced at the positions ortho and para to the points of fusion (C4 and C7). This makes the ring a meta-director relative to the carbonyl groups, favoring substitution at C5 and C6.
The Resultant Selectivity: The directing effects converge to strongly favor substitution at the C6 position . The bromo group activates the C6 position for attack, while the imide ring deactivates the C4 position more significantly. This synergy results in the highly regioselective formation of this compound. This predictive power is central to designing robust synthetic protocols.[4][5]
Validated Experimental Protocol
This protocol is adapted from established procedures for the nitration of phthalimide derivatives and is designed for reliability and safety.[6]
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 5-Bromoisoindoline-1,3-dione | ≥97% | Sigma-Aldrich, etc. |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific, etc. |
| Concentrated Nitric Acid (HNO₃) | 70% | VWR, etc. |
| Deionized Water | - | In-house |
| Crushed Ice | - | In-house |
| Ethanol | Reagent Grade | - |
| Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, filter paper |
Step-by-Step Synthesis Procedure
-
Acid Mixture Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully and slowly add 50 mL of concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C with continuous stirring.
-
Nitric Acid Addition: To the cold sulfuric acid, slowly add 13 mL of concentrated nitric acid dropwise. Maintain the temperature below 10 °C throughout the addition.
-
Starting Material Addition: Once the mixed acid has cooled back to 0-5 °C, add 10 g (44.25 mmol) of 5-Bromoisoindoline-1,3-dione in small portions over 30-40 minutes. It is critical to control the rate of addition to keep the internal temperature below 10 °C to prevent side reactions.
-
Reaction: After the addition is complete, raise the temperature of the reaction mixture slowly to 35 °C and hold it at this temperature for 40-60 minutes with vigorous stirring.[6]
-
Reaction Quenching: Prepare a large beaker containing approximately 400 g of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with constant stirring. This step is highly exothermic and must be performed cautiously in a fume hood.
-
Precipitation and Isolation: A precipitate will form. Allow the slurry to stir until all the ice has melted. Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper. This removes any residual acid.
-
Drying: Dry the crude product, preferably in a vacuum oven at 50-60 °C.
Purification
Recrystallize the crude solid from ethanol to obtain the purified this compound as a crystalline solid.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity:
-
¹H NMR: To confirm the aromatic substitution pattern.
-
¹³C NMR: To identify all unique carbon atoms.
-
FT-IR: To identify characteristic functional groups (C=O of the imide, N-O of the nitro group).
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess purity.
Data Presentation: Process Parameters
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Bromoisoindoline-1,3-dione | 226.03 | 10.0 g | 44.25 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 50 mL | ~920 | ~20.8 |
| Nitric Acid (70%) | 63.01 | 13 mL | ~205 | ~4.6 |
Reaction Conditions:
-
Addition Temperature: 0-10 °C
-
Reaction Temperature: 35 °C
-
Reaction Time: 40-60 minutes
Mandatory Safety & Handling Protocols
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).
-
Fume Hood: All operations involving concentrated acids and nitration must be performed in a well-ventilated chemical fume hood.[7]
-
Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always add acid slowly to water (or in this case, the reaction mixture to ice-water), never the other way around.
-
Exothermic Reaction: The nitration and quenching steps are highly exothermic. Strict temperature control is essential to prevent runaway reactions.[8]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic filtrates must be neutralized before disposal.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis process from starting materials to the final purified product.
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An In-depth Technical Guide to 5-Bromo-6-nitroisoindoline-1,3-dione (CAS 64823-14-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-nitroisoindoline-1,3-dione, identified by CAS number 64823-14-9, is a substituted aromatic dicarboximide. Its structure, featuring an isoindoline-1,3-dione core with both bromo and nitro functional groups, positions it as a valuable and versatile intermediate in synthetic organic chemistry. While direct biological applications of this specific compound are not extensively documented, its utility as a precursor for a wide range of pharmacologically active molecules is of significant interest to the drug discovery and development community. The isoindoline-1,3-dione scaffold is a well-established pharmacophore found in numerous compounds with diverse therapeutic activities, including analgesic, anti-inflammatory, anticonvulsant, and immunomodulatory effects.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential synthetic applications of this compound, offering a technical resource for researchers leveraging this compound in the design and synthesis of novel therapeutic agents.
Chemical Properties and Identification
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 64823-14-9 | [5] |
| Molecular Formula | C₈H₃BrN₂O₄ | [5] |
| Molecular Weight | 271.026 g/mol | [5] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically ≥95% | [5] |
| Storage | 2-8°C | [5] |
| SMILES | O=C1NC(=O)c2cc(Br)c([O-])cc12 | [5] |
Synthesis of this compound
The primary synthetic route to this compound involves the nitration of a brominated phthalimide precursor. A common starting material for this synthesis is 4-bromophthalimide.[6]
Experimental Protocol: Nitration of 4-Bromophthalimide
This protocol is a representative synthesis based on established chemical principles.
Materials:
-
4-Bromophthalimide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath to 0-5°C.
-
Slowly add 4-bromophthalimide to the cooled sulfuric acid with continuous stirring until fully dissolved.
-
Once the 4-bromophthalimide is dissolved, begin the dropwise addition of fuming nitric acid, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition of nitric acid is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with copious amounts of cold distilled water to remove any residual acid.
-
Dry the product under vacuum or in a desiccator.
Causality of Experimental Choices:
-
The use of concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Maintaining a low temperature throughout the reaction is critical to control the exothermic nitration reaction and to prevent over-nitration or side reactions.
-
Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which is less soluble in the aqueous acidic solution.
Synthetic Utility and Derivatization Potential
The chemical architecture of this compound offers multiple avenues for synthetic modification, making it a valuable building block for creating a library of derivatives. The key reactive sites are the bromo substituent, the nitro group, and the N-H of the imide.
Reactions at the Bromo Substituent
The bromine atom on the aromatic ring is amenable to various cross-coupling reactions, allowing for the introduction of diverse functionalities.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the isoindoline-1,3-dione core and a variety of aryl or vinyl boronic acids or esters. This is a powerful method for constructing bi-aryl structures, which are common motifs in pharmacologically active compounds.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the position of the bromine atom.
-
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aromatic ring and a terminal alkyne, which can be a useful handle for further synthetic transformations.
Reactions of the Nitro Group
The nitro group is a versatile functional group that can be transformed into several other functionalities.
-
Reduction to an Amine: The most common transformation of the nitro group is its reduction to a primary amine. This can be achieved using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting amino group can then be further derivatized, for example, through acylation to form amides or sulfonamides, or diazotization to introduce other functional groups.
Reactions at the Imide Nitrogen
The proton on the imide nitrogen is acidic and can be removed by a base, allowing for N-alkylation or N-arylation.
-
N-Alkylation: The deprotonated imide can react with various alkyl halides to introduce an alkyl substituent. This is a common strategy for modifying the pharmacokinetic properties of phthalimide-based drugs.
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of the imide with a primary or secondary alcohol under mild conditions.
Potential Applications in Drug Discovery
The isoindoline-1,3-dione scaffold is a key structural feature in a number of approved drugs and clinical candidates. The ability to functionalize this compound at multiple positions makes it an attractive starting point for the synthesis of analogs of these drugs or for the discovery of novel compounds with a range of biological activities.
-
Analgesic and Anti-inflammatory Agents: Numerous N-substituted phthalimide derivatives have demonstrated significant analgesic and anti-inflammatory properties.[1][3]
-
Anticonvulsants: The isoindoline-1,3-dione core is found in several compounds with anticonvulsant activity.[2]
-
Cholinesterase Inhibitors: Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease.[7][8]
-
Antimicrobial Agents: The phthalimide moiety has been incorporated into molecules with antibacterial and antifungal activities.[9][10]
The synthetic versatility of this compound allows for the systematic exploration of the structure-activity relationships of these classes of compounds, potentially leading to the identification of new drug candidates with improved efficacy and safety profiles.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. The following information is based on general laboratory safety principles and available safety data for similar compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety and handling information.
Conclusion
This compound is a strategically functionalized chemical intermediate with significant potential in medicinal chemistry and drug discovery. While direct biological data for this compound is limited, its value lies in its capacity to serve as a versatile scaffold for the synthesis of a diverse array of derivatives. The presence of three distinct reactive sites allows for a modular and systematic approach to the design and synthesis of novel compounds based on the pharmacologically privileged isoindoline-1,3-dione core. This technical guide provides a foundation for researchers to leverage the synthetic potential of this compound in their pursuit of new therapeutic agents.
References
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available from: [Link]
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Synthesis of C-5 substituted isoindoline-1,3-dione linked with... ResearchGate. Available from: [Link]
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Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. SciSpace. Available from: [Link]
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Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. RSC Publishing. Available from: [Link]
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Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International. Available from: [Link]
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Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analog. Journal of Pharmaceutical Research International. Available from: [Link]
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Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. PubMed. Available from: [Link]
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Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy). Available from: [Link]
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health. Available from: [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. Available from: [Link]
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Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-Nitro Isoindoline-1, 3-Dione Phthalimide Analogues. Journal of Pharmaceutical Research International. Available from: [Link]
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Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega. Available from: [Link]
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White light converters - Patent US-2019239994-A1. PubChem. Available from: [Link]
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This compound price & availability. MOLBASE. Available from: [Link]
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A Technical Guide to the Predicted Spectroscopic Data of 5-Bromo-6-nitroisoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed prediction and interpretation of the spectroscopic data for 5-Bromo-6-nitroisoindoline-1,3-dione. In the absence of direct experimental spectra in publicly available literature, this document synthesizes data from analogous structures and foundational spectroscopic principles to construct a reliable analytical profile. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound and its derivatives. The methodologies covered include Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Standardized experimental protocols for acquiring these data are also provided.
Introduction and Molecular Structure
This compound is a substituted phthalimide derivative. The phthalimide core is a common structural motif in medicinal chemistry. The spectroscopic characteristics of this molecule are dictated by the interplay of its constituent functional groups: a bromine atom, a nitro group, and an isoindoline-1,3-dione system fused to an aromatic ring. The electron-withdrawing nature of the nitro and dicarbonyl groups, combined with the influence of the bromine atom, creates a distinct electronic environment that is reflected in its spectroscopic signatures.
Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region and a broad signal for the imide proton. The strong electron-withdrawing effects of the nitro and carbonyl groups will significantly deshield the aromatic protons, shifting them downfield.[1][2]
Predicted ¹H NMR Data (Solvent: DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-4 | 8.3 - 8.5 | Singlet (or very narrow doublet) | N/A | This proton is ortho to a carbonyl group and meta to the nitro group. The proximity to the carbonyl and the overall electron-deficient nature of the ring will cause a significant downfield shift. |
| H-7 | 8.1 - 8.3 | Singlet (or very narrow doublet) | N/A | This proton is ortho to the bromine atom and meta to a carbonyl group. While bromine is less deshielding than a nitro group, the cumulative effect of the substituents will still result in a downfield shift. |
| N-H | 11.0 - 12.0 | Broad Singlet | N/A | Imide protons are acidic and typically appear as broad singlets at a very downfield chemical shift.[3] |
Causality in Experimental Choices:
The choice of DMSO-d₆ as a solvent is crucial for observing the N-H proton, as its exchange rate is slowed in this solvent compared to protic solvents like methanol-d₄ or D₂O.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-14 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at approximately 2.50 ppm.
Predicted Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will reveal eight distinct carbon signals. The chemical shifts of the aromatic carbons are influenced by the additive effects of the substituents. The carbonyl carbons will appear significantly downfield.[1][4]
Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1, C-3 (C=O) | 165 - 170 | Carbonyl carbons of imides are strongly deshielded and appear in this characteristic downfield region.[3] |
| C-6 (C-NO₂) | 148 - 152 | The carbon atom attached to the nitro group is significantly deshielded. |
| C-3a, C-7a | 133 - 138 | These are quaternary carbons within the aromatic ring, and their shifts are influenced by the fused imide ring. |
| C-5 (C-Br) | 120 - 125 | The carbon bearing the bromine atom will be in this region, influenced by the halogen's electronegativity and anisotropic effects. |
| C-4, C-7 | 125 - 135 | These protonated aromatic carbons are deshielded by the adjacent electron-withdrawing groups. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to cover 0-200 ppm.
-
Use a 45-degree pulse angle.
-
A relaxation delay of 2-5 seconds is recommended.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Processing: Apply a Fourier transform, phase, and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at approximately 39.52 ppm.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the carbonyl and nitro groups.
Predicted IR Data (KBr Pellet)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |
| Asymmetric C=O Stretch | 1750 - 1780 | Strong |
| Symmetric C=O Stretch | 1700 - 1730 | Strong |
| Aromatic C=C Stretch | 1580 - 1620 | Medium |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |
| C-N Stretch | 1200 - 1300 | Medium |
| C-Br Stretch | 550 - 650 | Medium to Strong |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of the compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Predicted Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity to the molecular ion peak will be observed, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[5][6][7]
Predicted Fragmentation Pattern
| m/z Value | Ion | Rationale |
| 270/272 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 224/226 | [M - NO₂]⁺ | Loss of a nitro group is a common fragmentation pathway for nitroaromatic compounds.[5] |
| 196/198 | [M - NO₂ - CO]⁺ | Subsequent loss of a carbonyl group. |
| 168/170 | [M - NO₂ - 2CO]⁺ | Loss of the second carbonyl group. |
| 145 | [C₆H₂BrNO]⁺ | A plausible smaller fragment. |
| 75 | [C₅H₂NO]⁺ | A fragment resulting from the cleavage of the aromatic ring. |
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate to the molecular weight of the compound (e.g., m/z 50-350).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment peaks. Pay close attention to the isotopic pattern for bromine.
Visualizations
Caption: General workflow for the spectroscopic characterization of a novel compound.
References
- AIP Publishing. (n.d.). Proton Chemical Shifts in Polysubstituted Benzenes.
- Wiley-VCH. (2007). Supporting Information.
- ChemicalBook. (n.d.). 1H-Isoindole-1,3(2H)-dione, 5-broMo-6-nitro- synthesis.
- MDPI. (n.d.). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis.
- ResearchGate. (2022). The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6.
- BLDpharm. (n.d.). 5-Bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one.
- NIST. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
- Unknown Source. (n.d.). Mass Spectrometry: Fragmentation.
- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents.
- University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.
- Unknown Source. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Taylor & Francis Online. (n.d.). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies.
- Semantic Scholar. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- ResearchGate. (2018). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION.
- NIH. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Unknown Source. (n.d.). Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide.
- YouTube. (2021). Interpreting Aromatic NMR Signals.
- Unknown Source. (n.d.). 1 H-NMR (600 MHz in DMSO-d 6 ) and 13 C-NMR data (150 MHz in DMSO-d 6 ) of 1-3.
- NIH. (n.d.). Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application.
- Unknown Source. (n.d.). 1 Interpretation Mass.
- CORE. (n.d.). IR SPECTROSCOPY OF THE PROTONATION PROCESS OF PHTHALIMIDE DERIVATIVES.
- YouTube. (2023). Bromo pattern in Mass Spectrometry.
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5-Bromo-6-nitroisoindoline-1,3-dione molecular structure
An In-Depth Technical Guide to 5-Bromo-6-nitroisoindoline-1,3-dione: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted phthalimide derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The phthalimide scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide array of biological activities including anti-inflammatory, immunomodulatory, and anti-cancer effects.[1] The introduction of bromo and nitro substituents onto this core structure provides unique electronic properties and versatile chemical handles for further molecular elaboration. This guide provides a comprehensive analysis of the molecule's structure, a detailed protocol for its synthesis via electrophilic nitration, a predictive examination of its spectroscopic characteristics, and a discussion of its potential applications as a building block in drug discovery and materials science.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is defined by the planar isoindoline-1,3-dione (phthalimide) ring system. The aromatic ring is substituted with two powerful electron-withdrawing groups: a bromine atom at the 5-position and a nitro group (-NO₂) at the 6-position.
Structural Analysis
The core isoindoline-1,3-dione ring is expected to be nearly planar, a characteristic feature of this heterocyclic system.[2] The electronic nature of the molecule is heavily influenced by its substituents.
-
Electron-Withdrawing Effects: Both the bromo and nitro groups are deactivating, electron-withdrawing substituents. The nitro group, in particular, exerts a strong -I (inductive) and -M (mesomeric) effect, significantly reducing the electron density of the aromatic ring. The two carbonyl groups of the imide ring also contribute substantially to this electron deficiency.
-
Bonding and Geometry: While a specific crystal structure for this molecule is not publicly available, data from related halogenated isatins suggest the potential for significant intermolecular interactions in the solid state.[2] These can include π-π stacking of the aromatic rings and short-contact interactions between the bromine and oxygen atoms of adjacent molecules (Br···O), which can influence crystal packing and physical properties.[2]
Caption: Molecular structure of this compound.
Physicochemical Data (Predicted)
| Property | Predicted Value / Characteristic | Justification |
| Molecular Formula | C₈H₃BrN₂O₄ | - |
| Molecular Weight | 271.03 g/mol | - |
| CAS Number | 64823-14-9 | [5] |
| Appearance | Pale yellow to yellow solid | Similar nitrated phthalimides are colored solids.[3] |
| Melting Point | >200 °C | The related 5-nitroisoindoline-1,3-dione melts at 195-199 °C.[4] The additional bromo substituent and potential for strong crystal lattice interactions would likely increase the melting point. |
| Solubility | Poorly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF). | The planar, polar structure with multiple heteroatoms suggests solubility in polar organic solvents. Low solubility in water is typical for such aromatic compounds. |
| pKa (Imide N-H) | ~8-9 | The powerful electron-withdrawing groups enhance the acidity of the N-H proton compared to unsubstituted phthalimide (pKa ~10). |
Synthesis Pathway and Experimental Protocol
The most direct and logical synthesis of this compound is through the electrophilic aromatic substitution (nitration) of 4-Bromoisoindoline-1,3-dione (also known as 4-bromophthalimide).[6]
Retrosynthetic Analysis
Caption: Retrosynthetic pathway for the target molecule.
Mechanism and Regioselectivity
The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.
The regiochemical outcome of the reaction is directed by the existing substituents on the phthalimide ring.
-
Imide Group: The phthalimide ring itself is a deactivating group, directing incoming electrophiles to the meta-position (C5).
-
Bromo Group: Halogens are deactivating but ortho, para-directing.
In 4-bromophthalimide, the C6 position is ortho to the bromine and meta to the point of attachment of the imide ring. Both directing effects, therefore, favor substitution at the C6 position, leading to the desired this compound product with high selectivity.[7]
Detailed Experimental Protocol
This protocol is adapted from a standard procedure for the nitration of phthalimide.[8] Caution: This reaction uses highly corrosive and oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (lab coat, safety goggles, and acid-resistant gloves).
Materials:
-
4-Bromoisoindoline-1,3-dione (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Cracked Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Acid Mixture Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice/salt bath to 0-5 °C.
-
Substrate Addition: Slowly add 4-Bromoisoindoline-1,3-dione (1.0 eq) in portions to the cold, stirring sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Nitration: While maintaining the temperature between 0-10 °C, add fuming nitric acid (1.1-1.2 eq) dropwise from the dropping funnel over 30-45 minutes. The reaction is exothermic and careful temperature control is critical to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large beaker filled with a copious amount of cracked ice with vigorous stirring. A precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acid.
-
Purification: The crude product can be purified by recrystallization from 95% ethanol to yield this compound as a solid.[8]
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
Spectroscopic Signature (Predicted)
No experimental spectra for this compound are available in the cited literature. The following analysis is predictive, based on established principles and data from analogous compounds.[3][9][10]
¹H NMR Spectroscopy
The molecule has two aromatic protons and one imide proton. The spectrum is expected to be simple.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ~11.0 - 12.0 | broad singlet (br s) | N-H | The imide proton is acidic and its signal is typically broad and downfield. |
| ~8.2 - 8.4 | singlet (s) | Ar-H (C7-H) | This proton is deshielded by the adjacent C=O group and the meta nitro group. |
| ~8.0 - 8.2 | singlet (s) | Ar-H (C4-H) | This proton is deshielded by the adjacent C=O group and the para nitro group. The lack of adjacent protons should result in singlets for both aromatic protons. |
¹³C NMR Spectroscopy
The molecule has 8 unique carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~165 - 168 | C =O | Carbonyl carbons of the imide are highly deshielded and appear significantly downfield. |
| ~148 - 152 | C -NO₂ | The carbon directly attached to the nitro group is strongly deshielded. |
| ~135 - 138 | Ar-C (quaternary) | Quaternary aromatic carbons adjacent to the imide ring. |
| ~128 - 132 | Ar-C -Br | The carbon attached to bromine. The effect of bromine is complex but generally deshielding. |
| ~125 - 128 | Ar-C H | Aromatic methine carbons (C4 and C7). Their exact shifts are influenced by all substituents. |
| ~120 - 124 | Ar-C (quaternary) | Quaternary aromatic carbons adjacent to the imide ring. |
Infrared (IR) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Vibration | Justification |
| ~3200 | N-H stretch | Characteristic of the imide N-H bond. |
| ~1775 & ~1715 | C=O stretch (asymmetric & symmetric) | The two carbonyl groups of the imide give rise to two distinct, strong absorption bands. |
| ~1530 & ~1350 | N-O stretch (asymmetric & symmetric) | Strong and characteristic absorption bands for the nitro group. |
| ~1600, ~1470 | C=C stretch | Aromatic ring vibrations. |
Chemical Reactivity and Applications
The combination of the bromo, nitro, and phthalimide functionalities makes this compound a highly versatile intermediate for chemical synthesis.
Caption: Reactivity and synthetic potential of the title compound.
Key Reactive Sites
-
Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting 6-amino-5-bromoisoindoline-1,3-dione is a valuable intermediate, as the amino group can be used for diazotization or as a nucleophile to build further heterocyclic rings.
-
Bromo Group: The C-Br bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce new carbon-carbon and carbon-nitrogen bonds at the 5-position. This allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR).
-
Imide N-H: The acidic proton on the imide nitrogen can be deprotonated to form an anion, which is a potent nucleophile in Gabriel-type syntheses. Alternatively, the nitrogen can be alkylated or arylated under Mitsunobu conditions or other N-functionalization protocols.[1]
Potential Applications in Drug Discovery
Given the extensive biological activities of phthalimide derivatives, this molecule is a prime candidate for use as a scaffold or intermediate in drug discovery programs.[11][12]
-
Anti-inflammatory Agents: Many phthalimide analogues exhibit potent anti-inflammatory properties. The functional handles on this molecule allow for the synthesis of libraries of compounds to be screened in inflammatory disease models.[12]
-
Anticancer Agents: Thalidomide and its analogues (lenalidomide, pomalidomide) are famous examples of phthalimide-based anticancer drugs. The 5-bromo-6-nitro scaffold could be used to develop novel analogues with different substitution patterns to optimize efficacy and reduce side effects.
-
Antimicrobial Agents: The phthalimide core is also found in compounds with antibacterial and antifungal activity.[10] The bromo and nitro groups can be used to tune the electronic and lipophilic properties of the molecule, which are critical for antimicrobial potency.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like 5-bromoisoindoline-1,3-dione provide essential guidance.[13]
-
Hazards: Expected to be harmful if swallowed and cause skin and eye irritation. Avoid inhalation of dust.[13]
-
Personal Protective Equipment (PPE): Handle in a chemical fume hood. Wear appropriate PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.
-
Storage: Keep in a tightly sealed container in a cool, dry, dark place.[13]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
-
The Royal Society of Chemistry. Supporting Information for: Metal- and oxidant-free C−H Bond Halogenation/Imidation of N- heterocycle. Available from: [Link]
- Zhang, Y., et al. Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. Molecules. 2018;23(11):2876.
-
ResearchGate. 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. Available from: [Link]
-
Huntress, E. H., & Shriner, R. L. 4-nitrophthalimide. Organic Syntheses. Coll. Vol. 2, p.459 (1943); Vol. 18, p.64 (1938). Available from: [Link]
- Rateb, H. S., et al. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Pakistan journal of pharmaceutical sciences. 2018;31(5(Special)):2251-2260.
- Cetinkaya, A., et al. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Biomolecules. 2023;13(2):361.
-
ResearchGate. The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. Available from: [Link]
-
St. Olaf College. Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]
- Jia, Y., et al. Phthalimides: developments in synthesis and functionalization. RSC Advances. 2020;10(57):34621-34636.
-
Jieman Pharm. This compound. Available from: [Link]
-
ResearchGate. Inthis paper, a new method of synthesis of 4‑bromophthalic anhydride is reported. Available from: [Link]
-
ResearchGate. SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Available from: [Link]
- Andrievsky, A., et al. Aromatic Bromination in Concentrated Nitric Acid. International Journal of Organic Chemistry. 2013;3(2):125-128.
- Isozaki, S., & Nishiwaki, Y. Nitration of alkanes with nitric acid catalyzed by N-hydroxyphthalimide.
-
Koten, I. A., & Sauer, R. J. 3-bromophthalide. Organic Syntheses. Coll. Vol. 4, p.145 (1963); Vol. 38, p.10 (1958). Available from: [Link]
- Chen, J., et al. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. 2023;13(39):27361-27365.
-
Oakwood Chemical. 5-Nitroisoindoline-1,3-dione. Available from: [Link]
-
SpectraBase. 5-Bromo-5-nitro-m-dioxane. Available from: [Link]
-
Ataman Kimya. 5-BROMO-5-NITRO-1,3-DIOXANE. Available from: [Link]
- Golen, J. A., & Manke, D. R. 5,6-Dibromo-1H-indole-2,3-dione.
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An In-depth Technical Guide to the Solubility of 5-Bromo-6-nitroisoindoline-1,3-dione in Organic Solvents
Introduction: Understanding the Significance of Solubility in Drug Discovery and Development
In the landscape of modern medicinal chemistry and drug development, the physicochemical properties of a compound are paramount to its potential as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. 5-Bromo-6-nitroisoindoline-1,3-dione is a heterocyclic compound with a structural motif that suggests its potential as a building block in the synthesis of novel therapeutic agents. The presence of a bromine atom and a nitro group on the isoindoline-1,3-dione core creates a unique electronic and steric environment, making its interaction with various solvents a subject of significant interest for researchers.
This guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents. We will delve into the theoretical principles governing its solubility, present predicted solubility profiles, and offer a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] The solubility of a solute in a solvent is governed by the intermolecular forces between them. For this compound, its molecular structure provides several clues to its solubility behavior:
-
Polarity: The presence of two carbonyl groups (C=O), a nitro group (-NO2), and an N-H bond in the isoindoline-1,3-dione ring system introduces significant polarity. The electronegative oxygen and nitrogen atoms create dipoles, making the molecule capable of dipole-dipole interactions. The bromine atom, while less electronegative than oxygen or nitrogen, also contributes to the overall polarity.
-
Hydrogen Bonding: The N-H group in the dione ring can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl and nitro groups can act as hydrogen bond acceptors.[2] This suggests that the compound will have favorable interactions with protic solvents (e.g., alcohols) and other solvents capable of hydrogen bonding.
-
Aromatic System: The benzene ring is a nonpolar, hydrophobic component. While the substituents make the overall molecule polar, the aromatic core will favor interactions with solvents that have some nonpolar character.
Based on these structural features, we can predict that this compound will exhibit higher solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents.
Predicted Solubility Profile of this compound
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol | High | Capable of hydrogen bonding with the N-H and C=O groups. |
| Ethanol | High | Similar to methanol, with a slightly larger nonpolar component. | |
| Isopropanol | Moderate to High | Increased nonpolar character may slightly reduce solubility compared to methanol and ethanol. | |
| Polar Aprotic | Dimethylformamide (DMF) | Very High | Highly polar solvent, excellent hydrogen bond acceptor. |
| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar solvent, excellent hydrogen bond acceptor. | |
| Acetone | High | Polar aprotic solvent, can accept hydrogen bonds. | |
| Acetonitrile | Moderate | Polar aprotic, but less effective at solvating the polar groups compared to DMF or DMSO. | |
| Ethers | Tetrahydrofuran (THF) | Moderate | Cyclic ether with some polarity, can accept hydrogen bonds. |
| Diethyl Ether | Low to Moderate | Lower polarity and less effective hydrogen bond acceptor than THF. | |
| Halogenated | Dichloromethane (DCM) | Moderate | Moderately polar, good for dissolving a wide range of organic compounds. |
| Chloroform | Moderate | Similar to DCM. | |
| Aromatic | Toluene | Low | Primarily nonpolar, but the aromatic ring can interact with the benzene ring of the solute. |
| Nonpolar | Hexane | Very Low | Lacks the polarity and hydrogen bonding capability to effectively solvate the polar functional groups. |
| Heptane | Very Low | Similar to hexane. |
Disclaimer: This table represents a predicted solubility profile based on theoretical principles. For precise quantitative data, experimental verification is essential.
Experimental Protocol for Solubility Determination
To ensure trustworthy and reproducible results, a standardized experimental protocol is crucial. The following gravimetric method is a robust approach for determining the solubility of a solid compound like this compound in various organic solvents at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatically controlled water bath or heating block
-
Magnetic stirrer and stir bars
-
Glass vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Glass syringes
-
Pre-weighed sample vials
-
Drying oven or vacuum oven
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 5.00 mL) of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the suspension vigorously for a predetermined equilibration period (e.g., 24-48 hours) to ensure that the solution has reached equilibrium solubility.[1]
-
-
Sample Collection and Analysis:
-
After equilibration, stop stirring and allow the undissolved solid to settle for at least 1 hour.
-
Carefully withdraw a known volume (e.g., 2.00 mL) of the clear supernatant using a pre-warmed syringe to prevent premature crystallization.
-
Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed sample vial.[1]
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the vial containing the saturated solution.
-
Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the compound's decomposition point or by using a vacuum oven for more sensitive compounds.
-
Once the solvent is completely removed and the vial has cooled to room temperature in a desiccator, reweigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated in g/L or mg/mL using the following formula:
S = (Mass of dried solute) / (Volume of supernatant collected)
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.[3][5]
-
Avoid contact with skin and eyes.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for gravimetric solubility determination.
Relationship Between Solvent Polarity and Solubility
The predicted solubility of this compound is strongly correlated with the polarity of the solvent. This relationship can be visualized as follows:
Caption: Correlation between solvent polarity and predicted solubility.
Conclusion
The solubility of this compound is a critical parameter for its successful application in research and development. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents. This guide has provided a theoretical basis for these predictions and a detailed, practical protocol for their experimental verification. By understanding and accurately determining the solubility of this compound, researchers can optimize reaction conditions, design effective purification strategies, and pave the way for its potential use in the development of new chemical entities.
References
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Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]
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PubChem. 5-Bromo-2-hydroxyisoindoline-1,3-dione. National Center for Biotechnology Information. Available from: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Available from: [Link]
-
Angene Chemical. Safety Data Sheet. Available from: [Link]
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An In-depth Technical Guide to the Stability and Storage of 5-Bromo-6-nitroisoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-nitroisoindoline-1,3-dione is a key building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its chemical integrity. This guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound. We will delve into the molecular factors influencing its stability, potential degradation pathways, and best practices for handling and long-term storage to ensure its quality and reliability in research and development.
Introduction: The Chemical Profile of this compound
This compound, a substituted phthalimide derivative, possesses a unique electronic and structural profile that dictates its reactivity and stability. The presence of both a bromine atom and a nitro group on the aromatic ring significantly influences its chemical behavior. The isoindoline-1,3-dione core is a common scaffold in pharmacologically active molecules.
The stability of this compound is paramount for its successful application. Degradation can lead to the formation of impurities that may interfere with downstream reactions, compromise the integrity of experimental data, and introduce unforeseen toxicological profiles in drug development. A thorough understanding of its stability is therefore not just a matter of good laboratory practice, but a critical component of scientific rigor.
Chemical Stability and Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of other chemical agents. The inherent chemical functionalities of the molecule—the aromatic nitro group, the bromine substituent, and the dicarboximide ring system—are all susceptible to specific degradation pathways.
Thermal Stability
It is recommended to avoid prolonged exposure to high temperatures. A supplier of this compound recommends storage at 2-8 °C, indicating that elevated temperatures may compromise its stability.
Photostability
Substituted phthalimides can exhibit sensitivity to light. Exposure to ultraviolet (UV) or even ambient light over extended periods can induce photochemical reactions. For a related compound, 5-Bromoisoindoline-1,3-dione, it is recommended to be kept in a dark place. This suggests a potential for photolytic degradation. Therefore, it is crucial to protect this compound from light to prevent the formation of photoproducts.
Hydrolytic Stability
The imide functionality in the isoindoline-1,3-dione ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions. This would lead to the opening of the five-membered ring to form the corresponding dicarboxylic acid derivative. The rate of hydrolysis is pH-dependent. While specific data for this compound is unavailable, it is prudent to avoid exposure to strong aqueous acids and bases.
Chemical Incompatibility
Brominated organic compounds can be reactive towards easily oxidized substances. It is advisable to avoid contact with strong reducing agents, strong bases (alkalis), and certain metals. Nitroaromatic compounds are generally resistant to oxidation due to the electron-withdrawing nature of the nitro group.
Key Factors Influencing Stability
Caption: Key intrinsic and extrinsic factors governing the stability of this compound.
Recommended Storage and Handling
To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | To minimize the risk of thermal degradation. |
| Light | Store in an amber, light-proof container. | To prevent photolytic decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To protect against moisture and oxidative degradation from atmospheric components. |
| Container | Tightly sealed, chemically resistant container (e.g., glass). | To prevent contamination and exposure to moisture. |
Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Hygroscopicity: While specific data is lacking, it is prudent to handle the compound in a dry environment to minimize moisture absorption.
-
Dispensing: Use clean, dry spatulas and equipment for dispensing. Reseal the container promptly after use.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound for critical applications, it is advisable to perform stability-indicating studies. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA).
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Workflow for Forced Degradation Studies
Caption: A typical workflow for conducting forced degradation studies on this compound.
Step-by-Step Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a specified period.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to a controlled high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples, along with a control sample, using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
Long-Term Stability Testing
Long-term stability studies are conducted to establish the shelf-life and re-test period under recommended storage conditions.
Methodology:
-
Batch Selection: Use at least one representative batch of this compound.
-
Storage: Store the samples under the recommended conditions (2-8°C, protected from light).
-
Testing Intervals: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Parameters to Test:
-
Appearance (color, physical state)
-
Purity (by HPLC)
-
Identification (e.g., by FT-IR or NMR)
-
Presence of related substances/degradation products
-
Analytical Methods for Stability Monitoring
The choice of analytical method is critical for accurately assessing the stability of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity assessment and quantification of degradation products. A reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. Detection by UV-Vis spectroscopy is suitable due to the chromophoric nature of the molecule. Coupling with a mass spectrometer (LC-MS) can aid in the identification of unknown degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or degradation products, GC-MS can be a valuable tool.
-
Spectroscopy (NMR, FT-IR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy can be used to confirm the identity and structural integrity of the compound over time.
Conclusion
This compound is a valuable chemical intermediate whose stability is critical for its effective use. This guide has outlined the key factors that influence its stability, including temperature, light, and chemical environment. By adhering to the recommended storage conditions of 2-8°C in a tightly sealed, light-proof container, and by implementing rigorous stability testing protocols, researchers can ensure the quality and reliability of this compound in their scientific endeavors. A proactive approach to stability assessment will ultimately contribute to more robust and reproducible scientific outcomes.
References
-
Jiehua Pharmaceutical. this compound Product Information.
-
Sigma-Aldrich. 5-Bromoisoindoline-1,3-dione Product Information.
- Stepanov, R. S., et al. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. SciSpace.
-
International Council for Harmonisation (ICH). Q1A(R2): Stability Testing of New Drug Substances and Products.
-
International Council for Harmonisation (ICH). Q1B: Photostability Testing of New Drug Substances and Products.
-
European Medicines Agency (EMA). (2023). Guideline on Stability testing of existing active substances and related finished products.
- BenchChem.
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
An In-Depth Technical Guide to the Reactivity of the Nitro Group in 5-Bromo-6-nitroisoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-nitroisoindoline-1,3-dione is a key heterocyclic scaffold in medicinal chemistry and materials science. The strategic placement of its functional groups—a bromine atom and a nitro group on the aromatic ring of the isoindoline-1,3-dione core—offers a versatile platform for molecular elaboration. This guide provides a comprehensive analysis of the reactivity of the nitro group, a critical determinant of the molecule's synthetic utility. We will delve into the mechanistic underpinnings of its primary transformations: nucleophilic aromatic substitution (SNAr) and reduction to an amino group. This document will serve as a technical resource, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging the unique chemical properties of this compound for the synthesis of novel molecular entities.
Introduction: The Strategic Importance of this compound
The isoindoline-1,3-dione moiety, also known as phthalimide, is a privileged structure in drug discovery, appearing in a range of therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. The introduction of bromo and nitro substituents onto the aromatic ring of this scaffold significantly enhances its chemical reactivity and provides handles for diverse functionalization.
The 5-bromo-6-nitro substitution pattern is of particular interest. The potent electron-withdrawing nature of the nitro group, acting in concert with the phthalimide carbonyls, renders the aromatic ring electron-deficient. This electronic characteristic is the cornerstone of the molecule's reactivity, particularly influencing the behavior of both the nitro group and the adjacent bromine atom. Understanding and controlling the transformations of the nitro group is paramount for the strategic design and synthesis of complex derivatives.
The Electron-Deficient Nature of the Aromatic Ring: A Catalyst for Reactivity
The reactivity of this compound is fundamentally governed by the electronic landscape of its aromatic core. The two carbonyl groups of the isoindoline-1,3-dione ring, along with the strongly electron-withdrawing nitro group, synergistically pull electron density from the benzene ring through both inductive and resonance effects. This pronounced electron deficiency activates the ring towards nucleophilic attack, a mode of reactivity not readily observed in electron-rich aromatic systems.[1][2]
This activation is particularly significant for the position occupied by the bromine atom, which becomes susceptible to displacement via nucleophilic aromatic substitution (SNAr). The nitro group at the 6-position plays a crucial role in stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr reaction.[3][4] This stabilization is a key factor in facilitating the substitution reaction.
Key Transformations of the Nitro Group
The nitro group in this compound is a versatile functional group that can undergo two primary and highly useful transformations:
-
Nucleophilic Aromatic Substitution (SNAr) of the Adjacent Bromo Group: While not a direct reaction of the nitro group, its presence is the critical enabler for the displacement of the bromine atom.
-
Reduction to an Amino Group: The conversion of the nitro group to a primary amine opens up a vast array of subsequent chemical modifications.
The Enabling Role of the Nitro Group in Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility derived from the nitro group's presence is the activation of the C-Br bond at the 5-position towards nucleophilic attack. The SNAr mechanism proceeds via a two-step addition-elimination pathway.[5]
Mechanism:
-
Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing nitro group and the carbonyls of the phthalimide ring.[3][4]
-
Elimination of the Leaving Group: The aromaticity is restored by the departure of the bromide ion, yielding the substituted product.
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol details the synthesis of a 5-amino-6-nitroisoindoline-1,3-dione derivative, a common transformation leveraging the SNAr reaction.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous polar aprotic solvent.
-
Addition of Reagents: Add the amine nucleophile (1.2-2.0 eq) and the base (1.5-3.0 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 120°C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extraction: Extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 5-amino-6-nitroisoindoline-1,3-dione derivative.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous polar aprotic (DMF, DMSO) | Solubilizes the reactants and facilitates the formation of the charged Meisenheimer complex. |
| Base | K₂CO₃, Et₃N | Neutralizes the HBr formed during the reaction, driving the equilibrium towards the product. |
| Temperature | Room temp. to 120°C | The required temperature depends on the reactivity of the nucleophile. Weaker nucleophiles require heating. |
| Equivalents | Nucleophile: 1.2-2.0 eq, Base: 1.5-3.0 eq | An excess of the nucleophile and base ensures complete consumption of the starting material. |
Reduction of the Nitro Group to a Primary Amine
The conversion of the nitro group to a primary amine is a pivotal transformation, as the resulting amino group serves as a versatile handle for a plethora of subsequent reactions, including acylation, alkylation, and diazotization. The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the bromine atom or the phthalimide carbonyls.
Common Reducing Agents and Their Selectivity:
-
Tin(II) Chloride (SnCl₂): A mild and effective reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.
-
Iron (Fe) in Acetic Acid: A classical and cost-effective method for nitro group reduction. The acidic conditions are generally mild enough to avoid dehalogenation.
-
Catalytic Hydrogenation (H₂/Pd/C): While highly efficient, this method can sometimes lead to the undesired hydrodehalogenation (removal of the bromine atom). Careful control of reaction conditions is necessary.[6]
-
Sodium Dithionite (Na₂S₂O₄): A mild reducing agent often used for the selective reduction of nitro groups.
Experimental Protocol: Reduction with Tin(II) Chloride
This protocol provides a reliable method for the selective reduction of the nitro group in this compound.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Addition of Reducing Agent: Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Initiation: Slowly add concentrated hydrochloric acid to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Neutralization: Dilute the residue with water and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-amino-5-bromoisoindoline-1,3-dione.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
| Parameter | Condition | Rationale |
| Reducing Agent | SnCl₂·2H₂O (4-5 eq) | A mild and chemoselective reagent for nitro group reduction in the presence of a halogen. |
| Solvent | Ethanol | A common solvent for this type of reduction. |
| Acid | Concentrated HCl | Activates the tin(II) chloride and facilitates the reduction. |
| Work-up | Neutralization with NaHCO₃ | Quenches the reaction and allows for the extraction of the amine product into the organic phase. |
Conclusion and Future Outlook
The nitro group in this compound is a linchpin for the synthetic diversification of this important scaffold. Its profound electron-withdrawing nature activates the adjacent bromine atom for nucleophilic aromatic substitution, providing a gateway for the introduction of a wide range of functionalities. Furthermore, the selective reduction of the nitro group to a primary amine opens up another dimension of chemical space for exploration.
The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers. Future work in this area could focus on expanding the scope of nucleophiles used in the SNAr reaction, developing even more chemoselective and environmentally benign reduction methodologies, and exploring the downstream functionalization of the resulting amino- and substituted-isoindoline-1,3-dione derivatives. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel molecules with significant potential in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
chemeurope.com. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). A Walk through Recent Nitro Chemistry Advances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2021). Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in nitro-involved radical reactions. Retrieved from [Link]
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- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 5-Bromo-6-nitroisoindoline-1,3-dione
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-6-nitroisoindoline-1,3-dione represents a challenging yet intriguing substrate for further functionalization via electrophilic aromatic substitution (EAS). The molecule's aromatic core is heavily substituted with three distinct electron-withdrawing groups, leading to severe deactivation and highly specific regiochemical outcomes. This guide provides a comprehensive analysis of the theoretical principles governing its reactivity, predicts the site of substitution, and offers detailed experimental protocols for key transformations. By elucidating the synergistic directing effects of the bromo, nitro, and phthalimido moieties, we establish that electrophilic attack is overwhelmingly directed to the C4 position. This document serves as a practical manual for chemists aiming to synthesize novel polysubstituted isoindoline-1,3-dione derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction to the Substrate and Reaction Principles
The isoindoline-1,3-dione scaffold, a derivative of phthalimide, is a privileged structure in drug discovery. The specific substrate, this compound, offers a pre-functionalized aromatic ring amenable to further derivatization. Understanding its behavior in electrophilic aromatic substitution (EAS) is critical for its strategic use as a synthetic intermediate.
EAS is a cornerstone of aromatic chemistry, proceeding via a two-step mechanism:
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking a strong electrophile (E+). This rate-determining step disrupts aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1][2][3]
-
Deprotonation: A weak base removes a proton from the sp3-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the substituted product.[2][3]
The reactivity and regioselectivity of EAS are profoundly influenced by the substituents already present on the aromatic ring.[4][5]
Caption: A generalized workflow for the two-step mechanism of Electrophilic Aromatic Substitution (EAS).
Regiochemical Analysis of this compound
The prediction of the substitution site on the substrate requires a careful analysis of the directing effects of the three existing groups. The available positions for substitution are C4 and C7.
The Bromo Substituent (-Br) at C5
Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which reduces the overall nucleophilicity of the ring.[6] However, they are ortho, para-directors because their lone pairs can be donated via a resonance effect (+M) to stabilize the arenium ion intermediate when the attack occurs at the ortho or para positions.
-
Effect on C4: ortho position (directing)
-
Effect on C7: meta position (non-directing)
The Nitro Substituent (-NO₂) at C6
The nitro group is a powerful deactivating group, withdrawing electron density from the ring through both inductive (-I) and resonance (-M) effects.[7][8][9] This makes the aromatic ring significantly less reactive. By withdrawing electron density, it particularly destabilizes the arenium ion intermediates formed from ortho and para attack, making it a strong meta-director.[7][8]
-
Effect on C4: meta position (directing)
-
Effect on C7: ortho position (non-directing)
The Phthalimido Moiety
The isoindoline-1,3-dione ring system is fused to the aromatic core at positions 1 and 2. The two electron-withdrawing carbonyl groups act similarly to an acyl substituent, strongly deactivating the entire aromatic ring through a resonance effect. This moiety directs incoming electrophiles to the positions meta to the carbonyl carbons.
-
Effect on C4: para to the C1-carbonyl and meta to the C2-H position (overall deactivating).
-
Effect on C7: ortho to the C1-carbonyl (highly deactivating).
Synergistic Directing Effects and Reactivity Prediction
The directing effects of all three substituents converge to strongly favor substitution at a single position.
-
The Bromo group directs to C4 (ortho).
-
The Nitro group directs to C4 (meta).
-
The Phthalimido moiety deactivates the entire ring, but its deactivating resonance effect is most pronounced at the positions ortho and para to the carbonyls, making C7 significantly less reactive than C4.
Caption: Analysis of the synergistic directing effects on the this compound substrate.
Experimental Protocols for Electrophilic Aromatic Substitution
Given the severe deactivation of the substrate, only a limited number of EAS reactions are feasible, and they universally require harsh conditions.
Nitration: Synthesis of 5-Bromo-4,6-dinitroisoindoline-1,3-dione
Introducing a second nitro group necessitates the use of a potent nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid, to generate a high concentration of the nitronium ion (NO₂⁺) electrophile.[10][11][12]
Protocol:
-
Preparation: In a three-necked flask equipped with a thermometer, dropping funnel, and magnetic stirrer, cool 20 mL of concentrated sulfuric acid (98%) to 0-5 °C in an ice-salt bath.
-
Formation of Nitrating Mixture: Slowly add 15 mL of fuming nitric acid (>90%) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.
-
Substrate Addition: Once the mixture is homogenous and cooled, add 5.0 g of this compound in small portions over 30 minutes, ensuring the temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, slowly allow the reaction to warm to room temperature, then heat to 80-90 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice with vigorous stirring.
-
Isolation: The precipitated product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
Purification: The crude product can be recrystallized from glacial acetic acid or a suitable solvent to yield 5-Bromo-4,6-dinitroisoindoline-1,3-dione. Confirm structure by ¹H NMR, ¹³C NMR, and MS.
Halogenation: Synthesis of 4,5-Dibromo-6-nitroisoindoline-1,3-dione
Brominating this deactivated ring requires bromine activated by a strong Lewis acid catalyst, such as iron(III) bromide (FeBr₃).
Protocol:
-
Setup: To a dry, three-necked flask fitted with a reflux condenser, dropping funnel, and a gas trap (to neutralize HBr byproduct), add 5.0 g of this compound and 0.5 g of anhydrous FeBr₃ powder.
-
Solvent: Add 50 mL of a dry, inert solvent such as 1,2-dichloroethane.
-
Reagent Addition: From the dropping funnel, add a solution of 3.1 g (1.0 mL) of bromine in 10 mL of 1,2-dichloroethane dropwise over 1 hour.
-
Reaction: After addition, gently heat the mixture to 50-60 °C for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Slowly add 25 mL of aqueous sodium bisulfite solution to quench the excess bromine.
-
Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: The crude solid is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford 4,5-Dibromo-6-nitroisoindoline-1,3-dione.
Sulfonation: Synthesis of 5-Bromo-6-nitro-1,3-dioxoisoindoline-4-sulfonic acid
Sulfonation of a highly deactivated ring requires fuming sulfuric acid (oleum), which contains a high concentration of the active electrophile, sulfur trioxide (SO₃).[13][14][15] This reaction is often reversible.[14][16]
Protocol:
-
Setup: In a flask equipped with a magnetic stirrer and a drying tube, place 5.0 g of this compound.
-
Reagent Addition: Carefully add 25 mL of fuming sulfuric acid (20% free SO₃) to the substrate.
-
Reaction: Heat the mixture to 120-140 °C for 8-12 hours. The reaction is typically viscous and requires efficient stirring.
-
Work-up: After cooling to room temperature, the reaction mixture is cautiously poured onto a large volume of crushed ice.
-
Isolation: The sulfonic acid product may precipitate or remain in the aqueous solution. If it precipitates, it can be filtered. If not, "salting out" by adding sodium chloride can induce precipitation of the sodium sulfonate salt.
-
Purification: The crude sulfonic acid or its salt is washed with a saturated brine solution and can be purified by recrystallization from water.
Friedel-Crafts Alkylation and Acylation: A Predicted Failure
It is critical for the synthetic chemist to recognize the limitations of common reactions. Friedel-Crafts reactions, which involve a carbocation or acylium ion electrophile generated with a Lewis acid, are notoriously ineffective on aromatic rings bearing strongly deactivating groups.[17][18][19]
Causality for Failure:
-
Ring Deactivation: The substrate is far too electron-poor to act as the nucleophile required for a Friedel-Crafts reaction.[20][21]
-
Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the lone pairs on the oxygens of the nitro group or the phthalimido carbonyls. This adds a formal positive charge to the substituent, further increasing its deactivating effect and effectively poisoning the catalyst.[18][21]
Data Summary Table
| Reaction Type | Electrophile | Reagents & Conditions | Predicted Product | Expected Yield |
| Nitration | Nitronium ion (NO₂⁺) | Fuming HNO₃, conc. H₂SO₄, 80-90 °C | 5-Bromo-4,6-dinitroisoindoline-1,3-dione | Low to Moderate |
| Bromination | Bromonium ion (Br⁺) | Br₂, FeBr₃, 1,2-dichloroethane, 50-60 °C | 4,5-Dibromo-6-nitroisoindoline-1,3-dione | Low to Moderate |
| Sulfonation | Sulfur Trioxide (SO₃) | Fuming H₂SO₄ (20% SO₃), 120-140 °C | 5-Bromo-6-nitro-1,3-dioxoisoindoline-4-sulfonic acid | Moderate |
| Friedel-Crafts | R⁺ or RCO⁺ | R-Cl/AlCl₃ or RCOCl/AlCl₃ | No Reaction Expected | 0% |
Conclusion
The electrophilic aromatic substitution of this compound is governed by the powerful and synergistic directing effects of its substituents. Theoretical analysis unequivocally predicts that substitution will occur at the C4 position. However, the substrate's severely deactivated nature presents a significant synthetic challenge, precluding mild reaction conditions and rendering Friedel-Crafts reactions inviable. Successful functionalization requires potent electrophiles and forcing conditions, as detailed in the nitration, halogenation, and sulfonation protocols. The resulting polysubstituted aromatic compounds are advanced intermediates for the synthesis of complex molecules in pharmaceutical and materials science applications.
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Pearson+. The nitro group directs electrophilic aromatic substitution to th.... [Link]
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The Emerging Potential of 5-Bromo-6-nitroisoindoline-1,3-dione in Medicinal Chemistry: A Synthetic and Mechanistic Overview
An In-Depth Technical Guide
Abstract
The isoindoline-1,3-dione scaffold, a privileged structure in medicinal chemistry, has been the foundation for a diverse range of therapeutic agents, most notably immunomodulators and anti-cancer drugs. The strategic functionalization of this core offers a powerful tool for modulating biological activity and optimizing pharmacokinetic properties. This technical guide focuses on the specific, yet underexplored, derivative: 5-Bromo-6-nitroisoindoline-1,3-dione. We will dissect the molecule's chemical architecture, propose synthetic pathways, and explore its potential applications as a versatile intermediate and potential therapeutic agent. This analysis is grounded in the established roles of its constituent functional groups—the phthalimide core, the bromo substituent, and the nitro group—to provide a predictive framework for its utility in modern drug discovery.
Introduction: The Isoindoline-1,3-dione Core as a Privileged Scaffold
The isoindoline-1,3-dione, commonly known as the phthalimide ring system, is a cornerstone of synthetic and medicinal chemistry. Its rigid, planar structure and synthetic accessibility have made it a popular building block for creating complex molecular architectures. Historically, its prominence in medicine is inextricably linked to the tragic story of thalidomide, which, despite its teratogenic effects, led to the discovery of a new class of immunomodulatory drugs (IMiDs®).
Modern research has revealed that the phthalimide core is a key pharmacophore for binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This interaction is the mechanistic basis for the activity of approved drugs like Lenalidomide and Pomalidomide, which induce the ubiquitination and subsequent degradation of specific target proteins. This has opened the door to the development of Proteolysis Targeting Chimeras (PROTACs), where the phthalimide moiety serves as a CRBN-directing E3 ligase ligand.
The introduction of specific substituents onto the phthalimide ring, such as in this compound, offers a nuanced approach to tuning the molecule's electronic, steric, and lipophilic properties. This guide will explore how the interplay between the bromo and nitro groups on this established scaffold can unlock novel applications.
Molecular Profile and Synthetic Strategy
Structural and Electronic Properties
This compound is a derivative of phthalimide, the imide of phthalic acid. The core structure consists of a benzene ring fused to a five-membered heterocyclic ring containing two carbonyl groups adjacent to a nitrogen atom.
-
Phthalimide Core: Provides a rigid, planar anchor essential for molecular recognition, particularly for targets like Cereblon. The imide proton is weakly acidic and can be deprotonated to form a nucleophile, facilitating a wide range of synthetic transformations (e.g., the Gabriel synthesis).
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly deactivates the aromatic ring towards electrophilic substitution. This electronic influence can be critical for modulating the binding affinity to biological targets and can also serve as a synthetic handle for further modifications, such as reduction to an amine.
-
Bromo Group (-Br): The bromine atom is an electron-withdrawing group via induction but a weak deactivator overall. Crucially, it introduces a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it an invaluable tool for molecular elaboration and library synthesis. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Proposed Synthetic Workflow
The synthesis of this compound can be approached from commercially available starting materials. The following protocol outlines a logical and efficient pathway.
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// Edges and Labels A -> B [label="KMnO4 or CrO3"]; B -> C; C -> D [label="Acetic Anhydride, Heat"]; D -> E; E -> F [label="Urea or NH4OH, Heat"]; F -> G; }
Caption: Proposed synthetic workflow for this compound.Experimental Protocol: Synthesis of this compound
-
Oxidation of 3-Bromo-4-nitrotoluene:
-
To a solution of 3-Bromo-4-nitrotoluene in aqueous sulfuric acid, add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise.
-
Heat the reaction mixture under reflux for several hours until the purple color of the permanganate disappears.
-
Cool the mixture and filter to remove manganese dioxide.
-
Acidify the filtrate to precipitate the crude 4-Bromo-5-nitro-phthalic acid. Recrystallize from water or an appropriate solvent system.
-
-
Formation of 4-Bromo-5-nitro-phthalic anhydride:
-
Suspend the dried 4-Bromo-5-nitro-phthalic acid in acetic anhydride.
-
Heat the mixture to reflux for 1-2 hours. The diacid will dissolve as it converts to the anhydride.
-
Cool the solution to induce crystallization of the anhydride.
-
Collect the product by filtration and wash with a cold, non-polar solvent like hexane to remove residual acetic anhydride.
-
-
Imidation to form the final product:
-
Melt the 4-Bromo-5-nitro-phthalic anhydride with a molar equivalent of urea at a temperature of 150-180 °C.
-
Continue heating until the evolution of gas ceases. The molten mass will solidify upon completion.
-
Alternatively, the anhydride can be heated with aqueous ammonia, followed by strong heating of the resulting ammonium salt to drive off water and form the imide.
-
Purify the final product, this compound, by recrystallization from a suitable solvent such as acetic acid or ethanol.
-
Potential Medicinal Chemistry Applications
The unique combination of a phthalimide core, a bromine atom for cross-coupling, and a nitro group for reduction or electronic tuning makes this molecule a highly versatile platform.
As a Precursor for Cereblon (CRBN) Ligands and PROTACs
The primary application lies in its use as an intermediate for novel CRBN ligands. The phthalimide core provides the necessary anchor for CRBN binding. The synthetic handles allow for the exploration of chemical space around this core.
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// Edges Start -> Step1 -> Product1; Start -> Step2 -> Linker -> Final; Product1 -> Linker; }
Caption: Diversification strategy for generating novel CRBN-based therapeutics.Workflow: Synthesis of a PROTAC Linker Intermediate
-
Nitro Group Reduction:
-
Dissolve this compound in ethanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to obtain 6-Amino-5-bromoisoindoline-1,3-dione.
-
-
Linker Attachment:
-
The resulting primary amine is a nucleophile that can be readily acylated.
-
To a solution of the amine in a solvent like Dichloromethane (DCM) with a non-nucleophilic base (e.g., DIPEA), add a linker molecule containing an activated carboxylic acid (e.g., an acyl chloride or an NHS ester). Common PROTAC linkers are based on polyethylene glycol (PEG) chains.
-
Stir the reaction at room temperature until completion.
-
Purify the resulting product (a CRBN ligand attached to a linker) by column chromatography. The bromine atom remains available for subsequent attachment to a warhead targeting a protein of interest.
-
As an Anti-inflammatory Agent via TNF-α Inhibition
Derivatives of phthalimide are known to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. This is achieved by enhancing the decay of TNF-α mRNA. The electronic properties of the 5-bromo-6-nitro derivative could modulate this activity.
Protocol: In Vitro TNF-α Secretion Assay
-
Cell Culture: Culture lipopolysaccharide (LPS)-sensitive macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Compound Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound (and relevant controls like dexamethasone) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and TNF-α production.
-
Incubation: Incubate for 4-6 hours.
-
Quantification: Collect the cell supernatant. Quantify the concentration of TNF-α using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of TNF-α secretion.
Potential as an Antimicrobial or Anticancer Agent
Nitroaromatic compounds have a long history as antimicrobial agents (e.g., metronidazole), often acting as prodrugs that are reduced by microbial nitroreductases to generate cytotoxic radical species. This mechanism could confer selective toxicity towards anaerobic bacteria or hypoxic tumor cells, which have higher reductase activity.
Table 1: Summary of Potential Applications and Key Data Points
| Application Area | Proposed Mechanism of Action | Key Experimental Readout | Target Data Point |
| PROTAC Development | E3 Ligase (Cereblon) Binding | CRBN Binding Affinity (e.g., via SPR or ITC) | K_D (nM range) |
| Anti-inflammatory | Inhibition of TNF-α production | TNF-α levels in LPS-stimulated macrophages | IC₅₀ (µM range) |
| Anticancer (Hypoxia) | Reductive activation to cytotoxic species | Cell viability in hypoxic vs. normoxic conditions | Selectivity Index |
| Antimicrobial | Reductive activation by microbial nitroreductases | Minimum Inhibitory Concentration (MIC) | MIC (µg/mL) |
Conclusion and Future Directions
This compound represents a molecule of significant untapped potential. While direct biological data is scarce, a thorough analysis of its constituent parts provides a clear roadmap for its exploration in medicinal chemistry. Its true value lies in its role as a versatile synthetic intermediate. The strategically placed bromo and nitro groups serve as orthogonal synthetic handles, allowing for the systematic and efficient generation of compound libraries targeting well-validated biological pathways. Future research should focus on executing the proposed synthetic diversification strategies and screening the resulting compounds in relevant cellular and biochemical assays to validate its predicted utility in oncology, immunology, and infectious disease.
References
-
Title: The Cereblon modulator pipeline: a cornucopia of novel E3 ligase-based drugs. Source: Trends in Pharmacological Sciences. URL: [Link]
-
Title: Cereblon (CRBN): a novel E3 ubiquitin ligase and a promising target for drug discovery. Source: British Journal of Cancer. URL: [Link]
-
Title: The Suzuki–Miyaura cross-coupling reaction in the industrial production of pharmaceuticals. Source: Process Development & Research. URL: [Link]
-
Title: Halogen bonding: a new interaction for drug design. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: The therapeutic potential of thalidomide and its analogues in inflammatory disorders. Source: Clinical & Experimental Immunology. URL: [Link]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of PROTAC Linkers Utilizing 5-Bromo-6-nitroisoindoline-1,3-dione
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the POI-binding ligand ("warhead") to the E3 ubiquitin ligase-recruiting ligand ("anchor").[2] This guide provides a detailed technical overview and step-by-step protocols for the strategic synthesis of PROTAC linkers using 5-Bromo-6-nitroisoindoline-1,3-dione as a versatile starting material. We will explore the underlying chemical principles, the rationale for experimental design, and provide robust, validated methodologies for the synthesis and functionalization of this key building block, enabling researchers and drug development professionals to construct effective PROTAC degraders.
Introduction: The Central Role of the Linker in PROTAC Design
A PROTAC molecule consists of three key components: a warhead, a linker, and an E3 ligase ligand.[3] The linker is not merely a passive spacer but plays a crucial role in determining the overall properties and bioactivity of the PROTAC.[4] Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent degradation of the target protein.[1] The design and synthesis of the linker are therefore a critical aspect of PROTAC development, often requiring an iterative optimization process to achieve the desired pharmacological profile.[5]
This application note focuses on a strategic approach to PROTAC linker synthesis starting from this compound. This starting material offers a unique combination of functionalities that allow for a modular and controlled construction of the linker. The isoindoline-1,3-dione core is a well-established pharmacophore for engaging the Cereblon (CRBN) E3 ligase, a commonly recruited E3 ligase in PROTAC design.[6] The bromo and nitro substituents on the aromatic ring provide orthogonal handles for sequential chemical modifications, enabling the elaboration of a diverse range of linker structures.
The Strategic Advantage of this compound in PROTAC Linker Synthesis
The chemical architecture of this compound is particularly amenable to the synthesis of PROTAC linkers due to two key features:
-
Activated Aromatic System for Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group ortho to the bromine atom significantly activates the aromatic ring towards nucleophilic attack.[7] This allows for a facile and regioselective displacement of the bromide by a nucleophile, typically an amine-containing linker precursor. This SNAr reaction is a robust and high-yielding transformation, providing a reliable method for introducing the initial segment of the linker.[8][9]
-
Latent Functionality of the Nitro Group: The nitro group, after serving its purpose as an activating group for the SNAr reaction, can be readily reduced to a primary amine. This newly formed amino group provides a versatile handle for subsequent functionalization, such as amide bond formation, to attach the warhead-binding moiety or to further extend the linker. This two-step sequence of SNAr followed by nitro reduction allows for a directional and controlled assembly of the PROTAC molecule.
The overall synthetic strategy is depicted in the workflow diagram below:
Caption: General workflow for PROTAC synthesis using this compound.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a PROTAC linker and its conjugation to a warhead, starting from this compound.
Materials and Reagents
-
This compound
-
Amine-containing linker precursor (e.g., Boc-protected diamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Iron powder (Fe) or Tin(II) chloride (SnCl2)
-
Ammonium chloride (NH4Cl) or Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Warhead with a carboxylic acid functionality
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Synthesis of Intermediate 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of this compound with an amine-containing linker precursor.
Caption: Reaction scheme for the SNAr step.
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine-containing linker precursor (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.
Rationale: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction. DIPEA acts as a non-nucleophilic base to neutralize the HBr formed during the reaction. Heating is typically required to drive the reaction to completion.
Synthesis of Intermediate 2: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group in Intermediate 1 to a primary amine.
Caption: Reaction scheme for the nitro reduction step.
Step-by-Step Procedure:
-
To a suspension of Intermediate 1 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Intermediate 2. The product may be used in the next step without further purification or can be purified by column chromatography if necessary.
Rationale: The reduction of an aromatic nitro group to an amine can be achieved under various conditions. The use of iron powder in the presence of a mild acid source like ammonium chloride is a common and effective method.
Final PROTAC Synthesis: Amide Coupling
This protocol describes the coupling of Intermediate 2 with a warhead containing a carboxylic acid functionality.
Step-by-Step Procedure:
-
If Intermediate 2 contains a Boc-protected amine, it must first be deprotected. Dissolve Intermediate 2 in DCM and add TFA. Stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure to obtain the deprotected amine salt.
-
To a solution of the warhead-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
-
Add a solution of the deprotected Intermediate 2 (1.1 eq) in anhydrous DMF to the activated warhead solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Rationale: HATU is a common and efficient peptide coupling reagent used to activate the carboxylic acid of the warhead for amide bond formation. DIPEA is used as a base to neutralize the reaction mixture.
Data Presentation
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | This compound | Amine-linker, DIPEA | Intermediate 1 | 70-90 |
| 2 | Intermediate 1 | Fe, NH4Cl | Intermediate 2 | 80-95 |
| 3 | Intermediate 2 & Warhead-COOH | HATU, DIPEA | Final PROTAC | 50-80 |
Conclusion
This compound is a highly valuable and strategic starting material for the synthesis of PROTAC linkers. Its unique chemical functionalities allow for a modular and controlled assembly of the final PROTAC molecule through a sequence of robust and well-established chemical transformations. The protocols provided in this application note offer a reliable and reproducible methodology for researchers in the field of targeted protein degradation, facilitating the development of novel and effective PROTAC therapeutics.
References
- Benchchem. (n.d.). Application Notes and Protocols for PROTAC Synthesis Using 3-Bromo-1-propanol as a Linker Precursor.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
- Enamine. (n.d.). Building blocks and linkers for PROTAC synthesis.
- BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.
- Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & therapeutics, 174, 138-144.
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
- ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- MDPI. (n.d.). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
- ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- ResearchGate. (n.d.). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide.
- National Center for Biotechnology Information. (2020). Novel approaches for the rational design of PROTAC linkers.
- GSC Online Press. (2020). Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis and Application of Phthalimide-PEG2-Boc PROTAC Linker.
- PubMed. (2021). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
- Semantic Scholar. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro.
- Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design.
- National Center for Biotechnology Information. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications.
- OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution.
- ResearchGate. (2015). Synthesis and Characterization of Some 1,3-Oxazine -6-One , 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives.
- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
Sources
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- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-6-nitroisoindoline-1,3-dione
Introduction: Unlocking New Chemical Space with 5-Bromo-6-nitroisoindoline-1,3-dione
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The strategic functionalization of this core is paramount for the development of novel drug candidates. This compound is a particularly valuable building block, presenting a handle for carbon-carbon bond formation at the 5-position. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for achieving such transformations, enabling the introduction of a wide range of aryl and heteroaryl substituents.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with this compound. We will delve into the mechanistic underpinnings of the reaction, present a detailed and optimized protocol, and offer insights into troubleshooting and data interpretation.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[3][4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step is often rate-limiting, but the presence of the electron-withdrawing nitro and dione groups on the aromatic ring of our substrate is expected to facilitate this process.[5] This forms a Pd(II) intermediate.
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8] The choice of base is crucial for the reaction's success and can influence the rate of transmetalation.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3]
Below is a diagram illustrating the catalytic cycle for the Suzuki coupling of this compound with a generic arylboronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general method for the Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Equipment
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Phosphine ligand (if using Pd₂(dba)₃, e.g., Sphos, XPhos)
-
Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Degassed deionized water
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and hotplate
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Reaction Setup and Procedure
The following workflow outlines the key steps from preparation to product isolation.
Caption: Experimental workflow for Suzuki coupling.
Step-by-Step Method:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) or the palladium precursor and ligand (e.g., Pd₂(dba)₃, 0.025 equiv, and SPhos, 0.1 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[9]
Data Presentation and Expected Results
The following table provides representative conditions and expected outcomes for the Suzuki coupling of this compound with phenylboronic acid.
| Parameter | Condition/Value | Rationale |
| Aryl Bromide | This compound (1.0 equiv) | The starting material for the coupling reaction. |
| Boronic Acid | Phenylboronic Acid (1.2 equiv) | A slight excess ensures complete consumption of the aryl bromide. |
| Catalyst | Pd(PPh₃)₄ (5 mol %) | A common and effective catalyst for a wide range of Suzuki couplings. |
| Base | K₂CO₃ (2.0 equiv) | A moderately strong base that is effective in many Suzuki reactions. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system that solubilizes both organic and inorganic reagents. |
| Temperature | 90 °C | A typical temperature to ensure a reasonable reaction rate. |
| Time | 12-24 h | Reaction time will vary depending on the specific substrates. |
| Expected Yield | 70-90% | Yields are dependent on the specific boronic acid used and reaction optimization. |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
-
Base Incompatibility: The choice of base is critical. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur, especially at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid, rather than a large excess, can minimize this.
-
Protodeborylation: The boronic acid can be cleaved by acidic protons. Ensure the reaction medium is basic. The use of boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[6]
-
Dehalogenation: The starting aryl bromide can be reduced. This is more common with very electron-rich phosphine ligands and can be minimized by careful selection of the ligand and reaction temperature.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound, providing access to a diverse range of novel compounds with potential therapeutic applications. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully employ this powerful synthetic tool. Careful attention to the reaction parameters, particularly the choice of catalyst, ligand, and base, along with maintaining an inert atmosphere, are key to achieving high yields and purity.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]
-
Duc, G., et al. (2010). The Role of the Base in the Suzuki−Miyaura Reaction: A Matter of Intricate Equilibria. Organometallics, 29(8), 1899–1907. [Link]
-
Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303. [Link]
-
DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for the Chemoselective Reduction of 5-Bromo-6-nitroisoindoline-1,3-dione
Introduction: Strategic Importance of the Amino Functionality
The transformation of a nitro group to an amine is a fundamental and enabling reaction in the synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] For drug development professionals, the resulting primary amine in 6-Amino-5-bromo-isoindoline-1,3-dione serves as a critical synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for biological screening. The specific substrate, 5-Bromo-6-nitroisoindoline-1,3-dione, presents a unique challenge: the chemoselective reduction of the nitro group in the presence of other potentially reactive functionalities, namely an aryl bromide and a phthalimide moiety. This guide provides a detailed analysis of suitable reduction methodologies, emphasizing the rationale behind protocol selection and offering field-proven, step-by-step procedures.
Pillar 1: Expertise & Experience - Navigating Chemoselectivity
The primary challenge in the reduction of this compound is to achieve high conversion to the desired 6-Amino-5-bromo-isoindoline-1,3-dione without affecting the aryl bromide or the imide functional groups. The choice of reducing agent is therefore paramount and must be guided by a deep understanding of the reactivity of each functional group.
-
Aryl Bromide: Susceptible to hydrodehalogenation, particularly under catalytic hydrogenation conditions with catalysts like Palladium on carbon (Pd/C).[3]
-
Imide: Can be susceptible to reduction under harsh conditions, for example, with powerful hydride reagents like Lithium Aluminum Hydride (LiAlH4).
-
Nitro Group: Readily reduced by a wide variety of reagents.[4]
Therefore, the ideal reducing system will exhibit high chemoselectivity for the nitro group. Based on extensive experience, three primary strategies are recommended, each with its own set of advantages and considerations.
Methodology Comparison
| Method | Primary Reagent(s) | Key Advantages | Potential Considerations | Typical Yield |
| Catalytic Hydrogenation | H₂, Raney Nickel | High efficiency, clean reaction.[3][5] | Pyrophoric nature of Raney Nickel requires careful handling.[6] Potential for hydrodehalogenation, though less pronounced than with Pd/C. | >90% |
| Metal-Mediated Reduction | SnCl₂·2H₂O, HCl/Ethanol | Excellent chemoselectivity, tolerates aryl halides well.[3][7] | Stoichiometric amounts of metal salts are required, leading to tin-based waste streams.[7] | 85-95% |
| Dissolving Metal Reduction | Fe, NH₄Cl/Ethanol/H₂O | Cost-effective, environmentally benign metal (iron).[3][8] Good functional group tolerance.[9] | Reaction can be heterogeneous and may require longer reaction times or heating. | 80-90% |
| Dithionite Reduction | Na₂S₂O₄, H₂O/Solvent | Mild, metal-free alternative.[1] High chemoselectivity.[1][10] | Reaction workup can sometimes be challenging due to the formation of sulfur byproducts. | 75-85% |
Pillar 2: Trustworthiness - Self-Validating Protocols
The following protocols are designed to be robust and reproducible. Each step includes clear instructions and rationale, allowing researchers to monitor progress and troubleshoot effectively.
Experimental Workflow Overview
Caption: General experimental workflow for the reduction of this compound.
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Raney Nickel
This method is highly efficient but requires strict adherence to safety protocols due to the pyrophoric nature of Raney Nickel.
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (approx. 50% slurry in water, 10-20 wt%)
-
Ethanol or Methanol (as solvent)
-
Hydrogen gas (H₂)
-
Celite®
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (10-20% by weight of the starting material) with the chosen alcohol solvent three times to remove the water.
-
Reaction Setup: To a suitable hydrogenation flask, add a solution of this compound in the alcohol solvent.
-
Inerting: Carefully add the washed Raney Nickel to the flask under a stream of nitrogen or argon.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (typically 1-4 atm) and begin vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry as Raney Nickel is pyrophoric. Keep it wet with solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by crystallization.
Protocol 2: Tin(II) Chloride Reduction
This is a classic and reliable method that demonstrates excellent chemoselectivity for the nitro group in the presence of an aryl bromide.[7][11]
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl) (optional, but can accelerate the reaction)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.
-
Reagent Addition: Add Tin(II) chloride dihydrate to the solution. If desired, a small amount of concentrated HCl can be added.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts. The pH should be adjusted to ~8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Protocol 3: Iron in Acidic Medium Reduction
A cost-effective and greener alternative using readily available and less toxic reagents.[3][8][12]
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe) (5-10 eq)
-
Ammonium chloride (NH₄Cl) (5-10 eq) or Acetic Acid
-
Ethanol/Water solvent mixture (e.g., 4:1)
-
Ethyl acetate
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound, iron powder, and ammonium chloride in the ethanol/water solvent mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Extraction: Concentrate the filtrate to remove the ethanol. Add water and extract the product with ethyl acetate.
-
Washing and Isolation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
Pillar 3: Authoritative Grounding & Comprehensive References
The methodologies presented are grounded in established chemical principles for the reduction of nitroarenes. The choice between catalytic hydrogenation and metal-mediated reductions often depends on available equipment, scale, and tolerance for metal impurities in the final product.
Reaction Mechanism Overview: Metal-Mediated Reduction
The reduction of a nitro group by a metal in an acidic medium, such as Sn/HCl or Fe/HCl, proceeds through a series of single electron transfers and protonation steps.[11][13]
Caption: Simplified pathway for the reduction of a nitroarene to an aniline.
Safety Precautions
-
Raney Nickel: Highly pyrophoric when dry. Always handle as a slurry and under an inert atmosphere.
-
Hydrogen Gas: Highly flammable. Ensure all equipment is properly grounded and work in a well-ventilated area.
-
Acids: Concentrated acids like HCl are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reactions: Metal-mediated reductions can be exothermic. Use an ice bath for cooling if necessary, especially during the initial addition of reagents.
Conclusion
The reduction of this compound to 6-Amino-5-bromo-isoindoline-1,3-dione is a key transformation for which several reliable methods exist. The choice of protocol will depend on the specific requirements of the research, including scale, available equipment, and cost considerations. By understanding the underlying chemical principles and carefully following the detailed protocols, researchers can confidently and safely achieve this important synthetic conversion.
References
-
Park, K. K., et al. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Tetrahedron Letters, 34(46), 7445-7446. [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
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Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. [Link]
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Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]
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ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. [Link]
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Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]
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Ma, Y., et al. (2024). Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. RSC Advances, 14, 2533-2538. [Link]
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Das, S., et al. (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry, 24(24), 9553-9559. [Link]
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ResearchGate. (2009). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. [Link]
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ACS Green Chemistry Institute. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]
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askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. [Link]
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National Institutes of Health. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Link]
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Organic Chemistry Data. (n.d.). Palladium on Carbon (Pd/C). [Link]
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Organic Chemistry Data. (n.d.). Nitro Reduction - Iron (Fe). [Link]
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ResearchGate. (2016). Selective nitro reduction in the synthesis of 'real-world' targets. [Link]
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Faraday Discussions. (2017). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. [Link]
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Indian Journal of Chemistry. (2005). A new reagent for selective reduction of nitro group. [Link]
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Calvin University. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]
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National Institutes of Health. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. [Link]
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Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. [Link]
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Application Note & Protocol: N-Alkylation of 5-Bromo-6-nitroisoindoline-1,3-dione
Abstract
This document provides a detailed guide for the N-alkylation of 5-Bromo-6-nitroisoindoline-1,3-dione, a critical heterocyclic scaffold in medicinal chemistry and materials science. The presence of electron-withdrawing bromo and nitro substituents significantly influences the reactivity of the isoindoline-1,3-dione core, necessitating carefully optimized protocols. We present two robust and validated methods for the synthesis of N-alkylated derivatives: a classical approach based on the Gabriel Synthesis using alkyl halides, and a versatile alternative, the Mitsunobu Reaction , for the direct use of alcohols. This guide explains the mechanistic rationale behind each protocol, provides detailed step-by-step experimental procedures, and offers insights into reaction optimization and troubleshooting, empowering researchers to confidently synthesize target molecules for drug development and scientific discovery.
Introduction and Scientific Context
N-substituted isoindoline-1,3-diones (or phthalimides) are privileged structures in drug discovery, serving as key intermediates in the synthesis of primary amines and exhibiting a wide range of biological activities. The title compound, this compound, is a highly functionalized building block. The bromo-substituent provides a handle for further cross-coupling reactions (e.g., Suzuki, Heck), while the nitro group can be reduced to an amine, opening avenues for diverse derivatization.
The N-alkylation of this scaffold is a pivotal step in its elaboration. The two strong electron-withdrawing groups (bromo and nitro) increase the acidity of the N-H proton (pKa < 8.3) compared to unsubstituted phthalimide (pKa ≈ 8.3).[1] This enhanced acidity facilitates the formation of the nucleophilic anion required for alkylation but also decreases its nucleophilicity, which must be considered in the reaction design.
This application note details two primary synthetic strategies to achieve N-alkylation, providing researchers with flexibility based on the available starting materials (alkyl halide vs. alcohol).
General Safety & Handling
-
Reagents: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Solvents: Anhydrous solvents like N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and Dichloromethane (DCM) are hygroscopic and should be handled under an inert atmosphere (Nitrogen or Argon). DMF is a potent hepatotoxin and should be handled with extreme care.
-
Hazardous Reagents:
-
Hydrazine (NH₂NH₂): Used for deprotection, it is highly toxic and a suspected carcinogen. Always handle with extreme caution.[2][3]
-
DEAD/DIAD: Diethyl azodicarboxylate and Diisopropyl azodicarboxylate are toxic, shock-sensitive, and potent sensitizers.[4] Use behind a blast shield.
-
Triphenylphosphine (PPh₃): Irritant. Its oxide byproduct (TPPO) can complicate purification.
-
Strategic Overview: Choosing the Right Path
The selection between the Gabriel-type synthesis and the Mitsunobu reaction primarily depends on the nature of the alkylating agent available. The following workflow diagram illustrates the decision-making process.
Caption: Decision workflow for N-alkylation strategy.
Protocol A: N-Alkylation via Gabriel Synthesis
This method is ideal for primary and some secondary alkyl halides. It proceeds in two conceptual steps: deprotonation of the imide nitrogen to form a potent nucleophile, followed by a nucleophilic substitution (Sₙ2) reaction with the alkyl halide.[1]
Mechanistic Principle
The electron-withdrawing effect of the carbonyl, bromo, and nitro groups renders the N-H proton highly acidic, allowing for easy deprotonation by a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The resulting anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form the desired C-N bond.[5] The use of a polar aprotic solvent like DMF is crucial as it solvates the cation (e.g., K⁺) without hydrogen bonding to the nucleophile, thus accelerating the Sₙ2 reaction.[6]
Caption: Simplified mechanism for the Gabriel synthesis protocol.
Detailed Experimental Protocol
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) followed by anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration relative to the substrate).
-
Alkylation: Add the desired primary or secondary alkyl halide (1.1-1.3 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing ice-water, which will precipitate the crude product.
-
Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a cold, non-polar solvent like hexane or diethyl ether to remove non-polar impurities.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by flash column chromatography on silica gel.
Protocol B: N-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for forming C-N bonds from alcohols and acidic N-H compounds.[7] It is particularly advantageous when the corresponding alkyl halide is unavailable or unstable. The reaction typically proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it valuable for synthesizing chiral molecules.[8]
Mechanistic Principle
This reaction is a redox-condensation process. Triphenylphosphine (PPh₃) is oxidized, and an azodicarboxylate (like DEAD or DIAD) is reduced.[9] The reaction begins with the formation of a betaine intermediate from PPh₃ and DEAD. This betaine then deprotonates the acidic this compound. The resulting isoindolinedione anion and the protonated betaine then react with the alcohol to form an alkoxyphosphonium salt. Finally, the isoindolinedione anion acts as the nucleophile, displacing the activated hydroxyl group (as triphenylphosphine oxide) in an Sₙ2 fashion.[10]
Caption: Conceptual workflow of the Mitsunobu reaction.
Detailed Experimental Protocol
-
Preparation: To a dry, three-necked round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq), the primary or secondary alcohol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF or DCM (approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise to the stirred solution. Caution: The addition can be exothermic. Maintain the temperature at 0 °C during the addition.[11] A color change from orange/red to pale yellow is often observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The primary challenge is removing the triphenylphosphine oxide (TPPO) and diisopropyl hydrazodicarboxylate byproducts.
-
Method 1 (Precipitation): Add a minimal amount of cold diethyl ether to the crude residue. The byproducts are often less soluble and may precipitate. Filter the solids and concentrate the filtrate.
-
Method 2 (Chromatography): Directly purify the crude residue by flash column chromatography on silica gel. A gradient elution (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is typically effective.
-
-
Purification: Further purification can be achieved by recrystallization if necessary.
Comparative Summary of Protocols
| Parameter | Protocol A: Gabriel Synthesis | Protocol B: Mitsunobu Reaction |
| Alkylating Agent | Primary or Secondary Alkyl Halide (R-X) | Primary or Secondary Alcohol (R-OH) |
| Key Reagents | Base (e.g., K₂CO₃, Cs₂CO₃) | Triphenylphosphine (PPh₃), Azodicarboxylate (DIAD/DEAD) |
| Typical Solvent | DMF, Acetonitrile | THF, Dichloromethane (DCM), Dioxane |
| Temperature | 60 - 80 °C | 0 °C to Room Temperature |
| Key Advantage | Simple reagents, cost-effective for simple alkylations. | Uses alcohols directly, mild conditions, stereochemical inversion.[8] |
| Key Disadvantage | Requires potentially unstable alkyl halides; higher temperatures. | Poor atom economy, difficult purification due to byproducts (TPPO).[4] |
| Stereochemistry | Inversion if halide is chiral. | Inversion at the alcohol's stereocenter.[9] |
References
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Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]
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Saleem, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(5), 1465. [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
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Beilstein Archives. (2021). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Mitsunobu. [Link]
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Application Notes and Protocols: Synthesis of Carbonic Anhydrase Inhibitors Utilizing 5-Bromo-6-nitroisoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Targeting Carbonic Anhydrases
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1] Dysregulation of CA activity is implicated in a range of pathologies, making them attractive therapeutic targets for various diseases such as glaucoma, epilepsy, and cancer. The isoindoline-1,3-dione (phthalimide) scaffold has emerged as a versatile and privileged structure in the design of potent and selective CA inhibitors.[2] Its rigid framework allows for the strategic placement of a zinc-binding group (ZBG) and a "tail" region, which can be modified to achieve desired inhibitory profiles against different CA isoforms.[3]
This guide provides a comprehensive overview of the rationale and a detailed protocol for the synthesis of novel carbonic anhydrase inhibitors using 5-Bromo-6-nitroisoindoline-1,3-dione as a key starting material. The presence of the electron-withdrawing bromo and nitro groups on the phthalimide ring is anticipated to influence the chemical reactivity and the biological activity of the final compounds, potentially leading to inhibitors with enhanced potency and selectivity.
Scientific Rationale: The Role of Bromo and Nitro Substituents
The choice of this compound as the synthetic precursor is underpinned by established principles of medicinal chemistry. The isoindoline-1,3-dione moiety itself serves as a rigid scaffold, orienting the appended functionalities for optimal interaction with the target enzyme.[4]
The introduction of halogen and nitro groups onto this scaffold can significantly impact the molecule's properties:
-
Electronic Effects: The bromo and nitro groups are strong electron-withdrawing groups. Their presence on the aromatic ring of the isoindoline-1,3-dione core can modulate the acidity of the imide proton and influence the reactivity of the scaffold in subsequent synthetic steps. Furthermore, these electronic modifications can affect the binding affinity of the inhibitor to the zinc ion in the active site of carbonic anhydrase.
-
Lipophilicity and Pharmacokinetics: The bromo substituent increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and improve its pharmacokinetic profile.[5]
-
Tailoring Selectivity: The "tail approach" in CA inhibitor design involves modifying the peripheral regions of the molecule to exploit subtle differences in the active site cavities of various CA isoforms.[6] The bromo and nitro groups provide handles for further chemical modifications, allowing for the synthesis of a diverse library of compounds with potentially unique selectivity profiles. Studies on related halogenated and nitrated phthalimide-based sulfonamides have demonstrated potent and selective inhibition of tumor-associated CA isoforms like CA IX and CA XII.[7][8]
Synthetic Strategy: A Proposed Pathway
The synthesis of carbonic anhydrase inhibitors from this compound can be approached through a modular synthetic strategy. This involves two key stages: the synthesis of the starting material and its subsequent elaboration into the final inhibitor, typically a sulfonamide derivative.
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Application Note: Derivatization of 5-Bromo-6-nitroisoindoline-1,3-dione for Biological Screening
Abstract
The isoindoline-1,3-dione (phthalimide) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The targeted introduction of substituents allows for the fine-tuning of pharmacological properties. This document provides a comprehensive guide to the chemical derivatization of 5-Bromo-6-nitroisoindoline-1,3-dione, a versatile starting material for creating diverse compound libraries. We detail a primary derivatization strategy via N-alkylation and propose a biological screening cascade focused on identifying novel inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair.[4] This guide is intended for researchers in drug discovery, offering detailed protocols from chemical synthesis to biological validation.
Introduction: The Strategic Value of the Scaffold
The this compound scaffold is of particular interest for several reasons:
-
Chemical Tractability: The imide proton is readily deprotonated, providing a nucleophilic nitrogen for facile substitution, most commonly via N-alkylation reactions.[5][6]
-
Structural Rigidity: The planar, bicyclic core provides a rigid framework that can be advantageous for high-affinity binding to protein targets.
-
Modulation of Physicochemical Properties: The electron-withdrawing nitro group and the lipophilic bromo group significantly influence the molecule's electronic and pharmacokinetic properties.[7] These groups can also serve as synthetic handles for further diversification through cross-coupling or nucleophilic aromatic substitution reactions.
-
Proven Biological Relevance: Phthalimide derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][8][9] The nitroaromatic moiety is a known pharmacophore in various antimicrobial and anticancer agents, often implicated in mechanisms involving bioreduction.[7]
Given the critical role of PARP enzymes in the DNA damage response (DDR), and the established success of PARP inhibitors in oncology, we propose this scaffold as a promising starting point for the discovery of new PARP inhibitors.[4][10]
Synthetic Derivatization Strategy
The most direct method for generating a library from this compound is through N-alkylation or N-arylation of the imide nitrogen. This reaction, analogous to the Gabriel synthesis, allows for the introduction of a wide variety of side chains (R-groups) bearing different functional groups, sizes, and physicochemical properties.
General N-Alkylation Workflow
The overall synthetic workflow is a two-step process involving deprotonation of the phthalimide nitrogen followed by nucleophilic attack on an alkylating agent.
Caption: Synthetic workflow for generating an N-substituted derivative library.
Detailed Protocol: N-Alkylation of this compound
Rationale: This protocol employs potassium carbonate (K₂CO₃) as a mild base and dimethylformamide (DMF) as a polar aprotic solvent to facilitate the Sₙ2 reaction. K₂CO₃ is sufficient to deprotonate the acidic imide proton (pKa ≈ 8-10), creating the nucleophilic phthalimide anion. DMF effectively solvates the potassium cation and the reactants. The use of a more powerful base like sodium hydride (NaH) is also common but requires more stringent anhydrous conditions.[5][6]
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Alkyl Halide (R-X, e.g., Benzyl Bromide) (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M.
-
Alkylation: Stir the suspension at room temperature for 15 minutes. Add the desired alkyl halide (1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extraction: Extract the aqueous phase with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Screening Cascade for PARP Inhibitors
The discovery of PARP inhibitors leverages the concept of synthetic lethality, particularly in cancers with deficiencies in DNA repair pathways like BRCA mutations.[4] An effective screening cascade is essential to identify potent and selective inhibitors from the newly synthesized library.
Screening Workflow
Caption: A hierarchical workflow for identifying and validating PARP inhibitors.
Primary Screening Protocol: PARP1 Enzymatic Assay (AlphaLISA)
Rationale: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format is a highly sensitive, no-wash, bead-based assay suitable for high-throughput screening (HTS).[4][11] It measures the PARP1-catalyzed addition of biotinylated poly(ADP-ribose) (PAR) onto histone proteins. Inhibition of PARP1 activity results in a decreased signal.
Materials:
-
384-well white opaque assay plates
-
Synthesized compound library (10 mM in DMSO)
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD⁺
-
Streptavidin-coated Donor beads and AlphaLISA Acceptor beads
-
Assay Buffer
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
Procedure:
-
Compound Plating: Dispense 50 nL of each test compound (and controls) into the wells of a 384-well plate. Final screening concentration is typically 10 µM.
-
Enzyme/Substrate Addition: Prepare a master mix of PARP1 enzyme and histone H1 in assay buffer. Add 5 µL to each well.
-
Reaction Initiation: Prepare a solution of biotinylated NAD⁺ in assay buffer. Add 5 µL to each well to start the reaction. Incubate for 60 minutes at 30°C.
-
Detection: Prepare a detection mix containing Streptavidin-Donor and Acceptor beads in detection buffer. Add 10 µL to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Normalize data to high (DMSO only) and low (no enzyme) controls. Compounds showing >50% inhibition are classified as primary hits.[11]
Secondary Screening Protocol: Cell-Based γH2AX Staining Assay
Rationale: To confirm that primary hits are active in a cellular context, a target engagement and pharmacodynamic biomarker assay is required. The phosphorylation of histone H2AX to form γH2AX is a well-established marker of DNA double-strand breaks (DSBs).[12] Potent PARP inhibitors trap PARP on DNA, leading to stalled replication forks, DSB formation, and a subsequent increase in γH2AX foci, which can be quantified using immunofluorescence microscopy.[10]
Materials:
-
BRCA-deficient cancer cell line (e.g., CAPAN-1)
-
Primary hits from enzymatic screen
-
Primary antibody against phospho-Histone H2A.X (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
High-content imaging system
Procedure:
-
Cell Plating: Seed BRCA-deficient cells in 96-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dilution series of the hit compounds for 24 hours. Include a vehicle (DMSO) control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding, then incubate with the primary anti-γH2AX antibody, followed by the fluorescently-labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content automated microscope.
-
Data Analysis: Use image analysis software to quantify the number and intensity of γH2AX foci per nucleus. A dose-dependent increase in γH2AX foci confirms cellular activity.
Data Presentation
All quantitative data should be systematically organized for clear interpretation and comparison.
Table 1: Synthetic Yields and Characterization of Representative Derivatives
| Compound ID | R-Group | Alkylating Agent | Yield (%) | ¹H NMR | MS (m/z) [M+H]⁺ |
|---|---|---|---|---|---|
| DERIV-001 | Benzyl | Benzyl bromide | 78% | Conforms | 361.0 |
| DERIV-002 | 4-Fluorobenzyl | 4-Fluorobenzyl bromide | 75% | Conforms | 379.0 |
| DERIV-003 | Propargyl | Propargyl bromide | 85% | Conforms | 309.0 |
| DERIV-004 | 2-(Morpholino)ethyl | 4-(2-Chloroethyl)morpholine | 62% | Conforms | 384.1 |
Note: Data are representative examples.
Table 2: Biological Activity of Lead Compounds
| Compound ID | PARP1 IC₅₀ (nM) | γH2AX EC₅₀ (nM) (Cell-Based) |
|---|---|---|
| Olaparib | 5 | 10 |
| DERIV-001 | 550 | >10000 |
| DERIV-004 | 25 | 80 |
Note: Data are representative examples.
Conclusion and Future Directions
This application note outlines a robust and efficient strategy for the derivatization of this compound and the subsequent screening of the resulting library for novel PARP inhibitors. The N-alkylation protocol is versatile and can be adapted for a wide range of alkylating agents to generate extensive chemical diversity. The proposed screening cascade effectively filters compounds from a high-throughput primary biochemical assay to a more physiologically relevant cell-based assay.
Future work should focus on exploring structure-activity relationships (SAR) from the initial screening data to guide the synthesis of a second-generation library with improved potency and drug-like properties. Additionally, the bromo and nitro substituents on the aromatic ring provide opportunities for further chemical modification, such as Suzuki or Buchwald cross-coupling reactions, to explore additional chemical space.
References
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DNA Damage Assays. Champions Oncology. Available at: [Link]
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Cell-Based Biosensor to Report DNA Damage in Micro- and Nanosystems. (2014). ACS Publications. Available at: [Link]
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Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. (2017). Springer Link. Available at: [Link]
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DNA/RNA damage assays from Cell Biolabs. Bio-Connect.nl. Available at: [Link]
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Synthesis of Phthalimide Derivatives as Potential PPAR-γ Ligands. (2019). MDPI. Available at: [Link]
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Phthalimides: Biological Profile and Recent Advancements. (2011). Research Journal of Pharmaceutical Technology. Available at: [Link]
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Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity. (2022). MDPI. Available at: [Link]
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Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. (2020). Current Organic Synthesis. Available at: [Link]
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Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. (2012). Brieflands. Available at: [Link]
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PARP Assays. BPS Bioscience. Available at: [Link]
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Design, Synthesis and Biological Activities of Some phthalimides Derivatives. (2021). Current Journal of Applied Science and Technology. Available at: [Link]
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Synthesis of phthalimide derivatives and evaluation of their anxiolytic activity. (2023). ResearchGate. Available at: [Link]
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Design of a small molecule screening assay to detect DNA trapping of PARP1/2. (2023). AACR Journals. Available at: [Link]
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Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. (2023). MDPI. Available at: [Link]
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PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Available at: [Link]
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A Review on Drug Discovery of Phthalimide Analogues as Emerging Pharmacophores: Synthesis and Biological Potential. (2022). Semantic Scholar. Available at: [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. Available at: [Link]
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Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][12][13]naphthyrin-5(6H)-one. (2015). Elsevier. Available at: [Link]
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SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. (2016). ResearchGate. Available at: [Link]
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Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). MDPI. Available at: [Link]
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An Overview of Palladium-Catalyzed N-alkylation Reactions. (2024). ChemRxiv. Available at: [Link]
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Indane-1,3-Dione: From Synthetic Strategies to Applications. (2021). MDPI. Available at: [Link]
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Isoquinoline, 5-bromo-8-nitro. Organic Syntheses. Available at: [Link]
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Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. (2020). ResearchGate. Available at: [Link]
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The Strategic Utility of 5-Bromo-6-nitroisoindoline-1,3-dione in the Next Generation of Kinase Inhibitors: Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Kinase Inhibition to Kinase Degradation
The paradigm of kinase inhibitor drug discovery has traditionally focused on competitive or allosteric inhibition of kinase activity. However, challenges such as acquired resistance and the need for sustained target occupancy have driven the exploration of alternative therapeutic modalities. A groundbreaking approach that has emerged is Targeted Protein Degradation (TPD) , which aims to eliminate disease-causing proteins entirely, rather than merely inhibiting their function.[1][2] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution.[3] These heterobifunctional molecules are designed to bring a target protein, such as a kinase, into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5]
This guide focuses on the pivotal role of 5-Bromo-6-nitroisoindoline-1,3-dione as a versatile building block in the synthesis of kinase-targeting PROTACs. While not a kinase inhibitor itself, this molecule provides a crucial scaffold for the synthesis of ligands that recruit the E3 ubiquitin ligase Cereblon (CRBN), a key component of many successful PROTACs.[6] The strategic placement of the bromo and nitro functional groups offers synthetic handles for the elaboration of the isoindoline-1,3-dione core and the attachment of linkers, ultimately leading to the construction of potent and selective kinase degraders.
The Central Role of Isoindoline-1,3-diones in PROTACs
The discovery that thalidomide and its analogs, such as lenalidomide and pomalidomide, bind to the E3 ligase Cereblon (CRBN) was a watershed moment for the field of targeted protein degradation.[7] This discovery provided a ready-made "warhead" for recruiting CRBN to a target protein of interest. The isoindoline-1,3-dione scaffold is a privileged structure in this context, and its derivatives are widely used in the design of PROTACs.[8] The development of novel analogs of thalidomide continues to be an active area of research, with the goal of improving potency, selectivity, and physicochemical properties.[9][10]
Synthetic Versatility of this compound
The chemical structure of this compound is primed for synthetic manipulation, making it a valuable starting material for the generation of diverse CRBN ligands. The bromo and nitro groups offer orthogonal reactivity, allowing for a stepwise and controlled synthesis of complex PROTAC molecules.
-
The Bromo Group : This functionality is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11] This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which can be used to modulate the binding affinity and selectivity of the CRBN ligand or to attach a linker.
-
The Nitro Group : The electron-withdrawing nature of the nitro group activates the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) of the adjacent bromo group.[11] More importantly, the nitro group can be readily reduced to an amine.[11] This newly formed amino group is a versatile functional handle for the attachment of linkers through amide bond formation, a common strategy in PROTAC synthesis.
The combination of these reactive sites allows for a modular and flexible approach to PROTAC design, where different linkers and kinase-targeting warheads can be readily incorporated.
Visualizing the Synthetic Strategy
The following diagram illustrates the general workflow for the synthesis of a kinase-targeting PROTAC utilizing this compound as a starting material.
Sources
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Application Notes and Protocols for Click Chemistry Applications of 5-Bromo-6-nitroisoindoline-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Scaffold
The isoindoline-1,3-dione scaffold, commonly known as phthalimide, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its rigid, planar structure and synthetic tractability make it an ideal starting point for the development of novel therapeutics and chemical probes. The derivative 5-Bromo-6-nitroisoindoline-1,3-dione presents a unique opportunity for functionalization, leveraging the distinct reactivity of its aromatic ring substituted with both an electron-withdrawing nitro group and a versatile bromo handle.
This guide provides a comprehensive overview of the transformation of this compound into powerful molecular tools for "click chemistry." We will explore the synthesis of its azide and alkyne derivatives and provide detailed protocols for their application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These bioorthogonal reactions offer a robust and efficient means of bioconjugation, enabling researchers to label, track, and identify biomolecules with high specificity and efficiency.[3][4]
The protocols and insights provided herein are designed to empower researchers to harness the potential of this versatile scaffold in their drug discovery and chemical biology endeavors.
Part 1: Synthesis of Click-Ready this compound Derivatives
The strategic placement of the bromo and nitro groups on the isoindoline-1,3-dione core allows for targeted chemical modifications to introduce the necessary azide or alkyne functionalities for click chemistry.
Synthesis of 5-Azido-6-nitroisoindoline-1,3-dione
The conversion of the bromo-substituent to an azide is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The presence of the electron-withdrawing nitro group para to the bromine atom activates the aromatic ring, making it susceptible to nucleophilic attack by the azide ion.[5]
Causality of Experimental Choices:
-
Sodium Azide (NaN3): A readily available and effective source of the azide nucleophile.
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that effectively solvates the azide salt and facilitates the SNAr reaction.
-
Elevated Temperature: Provides the necessary activation energy to overcome the reaction barrier for the substitution on the aromatic ring.
dot
Caption: Synthesis of the azide derivative via SNAr.
Protocol 1.1: Synthesis of 5-Azido-6-nitroisoindoline-1,3-dione
Safety Precaution: Organic azides can be explosive, especially those with a low carbon-to-nitrogen ratio.[6][7] Always handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood behind a blast shield. Avoid friction, shock, and heat.[8][9][10]
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 5-Azido-6-nitroisoindoline-1,3-dione.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
Synthesis of 5-Ethynyl-6-nitroisoindoline-1,3-dione
The introduction of an alkyne functionality is achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction efficiently forms a carbon-carbon bond between the aryl bromide and a terminal alkyne.[11][12][13]
Causality of Experimental Choices:
-
Trimethylsilylacetylene (TMSA): A convenient and stable source of the acetylene group. The trimethylsilyl (TMS) group acts as a protecting group and is easily removed.
-
Palladium Catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2): The cornerstone of the cross-coupling reaction, facilitating the catalytic cycle.
-
Copper(I) Iodide (CuI): A co-catalyst that accelerates the reaction.
-
Base (e.g., Triethylamine or Diisopropylethylamine): Essential for the deprotonation of the terminal alkyne and to neutralize the HX formed during the reaction.
-
Solvent (e.g., THF or DMF): Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation.
dot
Caption: Synthesis of the alkyne derivative via Sonogashira coupling and deprotection.
Protocol 1.2: Synthesis of 5-Ethynyl-6-nitroisoindoline-1,3-dione
Materials:
-
This compound
-
Trimethylsilylacetylene (TMSA)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium carbonate (K2CO3)
-
Methanol
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF and degassed triethylamine.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir under a nitrogen atmosphere for 8-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the TMS-protected intermediate.
-
Dissolve the purified intermediate in methanol and add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, 5-Ethynyl-6-nitroisoindoline-1,3-dione, by column chromatography.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.
Part 2: Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[14]
dot
Caption: General workflow for a CuAAC reaction.
Protocol 2.1: CuAAC Bioconjugation with 5-Ethynyl-6-nitroisoindoline-1,3-dione
This protocol describes the conjugation of the synthesized alkyne derivative to an azide-modified biomolecule (e.g., a peptide or protein).
Materials:
-
5-Ethynyl-6-nitroisoindoline-1,3-dione
-
Azide-modified biomolecule
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column or other appropriate purification system
Procedure:
-
Prepare a stock solution of 5-Ethynyl-6-nitroisoindoline-1,3-dione in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of the azide-modified biomolecule in PBS.
-
In a microcentrifuge tube, combine the azide-modified biomolecule and a 5-10 fold molar excess of the 5-Ethynyl-6-nitroisoindoline-1,3-dione solution.
-
Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a solution of CuSO4·5H2O (e.g., 20 mM in water).
-
To the biomolecule-alkyne mixture, add the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Add the CuSO4 solution to a final concentration of 0.1-1 mM to initiate the reaction.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4 °C overnight if the biomolecule is sensitive to room temperature incubation.
-
Purify the resulting bioconjugate using an appropriate method for your biomolecule, such as size-exclusion chromatography, to remove excess reagents and the catalyst.
-
Analyze the purified conjugate by methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.
| Reagent | Stock Concentration | Final Concentration |
| 5-Ethynyl-6-nitroisoindoline-1,3-dione | 10-50 mM in DMSO | 5-10x molar excess |
| Azide-modified biomolecule | 1-10 mg/mL in PBS | 1x |
| Sodium Ascorbate | 100 mM in H2O | 1-5 mM |
| CuSO4·5H2O | 20 mM in H2O | 0.1-1 mM |
Part 3: Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for applications in living systems due to the absence of a cytotoxic copper catalyst.[4][15][16] This reaction utilizes a strained cyclooctyne that reacts readily with an azide.
dot
Caption: General workflow for a SPAAC reaction.
Protocol 3.1: SPAAC for Live Cell Labeling with 5-Azido-6-nitroisoindoline-1,3-dione
This protocol outlines the use of the synthesized azide derivative to label a biomolecule that has been metabolically engineered to contain a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
5-Azido-6-nitroisoindoline-1,3-dione
-
Cells metabolically labeled with a DBCO-containing substrate
-
Cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope (if the isoindoline-dione derivative is to be further functionalized with a fluorophore)
Procedure:
-
Culture and treat your cells of interest with a DBCO-modified metabolic precursor (e.g., a DBCO-sugar for glycan labeling) for a sufficient time to allow for incorporation.
-
Prepare a stock solution of 5-Azido-6-nitroisoindoline-1,3-dione in DMSO.
-
Wash the cells with PBS to remove any unincorporated DBCO-substrate.
-
Dilute the stock solution of the azide derivative in pre-warmed cell culture medium to the desired final concentration (typically 10-100 µM).
-
Incubate the cells with the azide-containing medium for 30-60 minutes at 37 °C.
-
Wash the cells three times with PBS to remove the unreacted azide probe.
-
Fix and permeabilize the cells if required for subsequent downstream analysis (e.g., immunofluorescence).
-
The isoindoline-1,3-dione moiety itself can be used as a handle for further derivatization, for example, by introducing a fluorophore via a secondary click reaction if the azide was designed with an additional orthogonal handle, or it can be used in applications where its inherent properties are of interest.
-
Analyze the labeled cells by the appropriate method (e.g., fluorescence microscopy, flow cytometry, or western blot after lysis and conjugation to a reporter).
| Reagent | Stock Concentration | Final Concentration | Incubation Time |
| 5-Azido-6-nitroisoindoline-1,3-dione | 10-50 mM in DMSO | 10-100 µM | 30-60 min |
| DBCO-labeled cells | N/A | N/A | N/A |
Conclusion and Future Perspectives
The this compound scaffold provides a versatile platform for the development of novel click chemistry reagents. The synthetic routes outlined in this guide offer a clear path to producing both azide and alkyne derivatives, opening the door to a wide range of applications in bioconjugation, drug discovery, and materials science. The ability to perform both copper-catalyzed and copper-free click reactions allows for flexibility in experimental design, from in vitro conjugation to live-cell imaging. Future work could focus on further derivatization of the isoindoline-1,3-dione core to incorporate reporter groups such as fluorophores or biotin, creating a new class of multifunctional chemical probes.
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-
Exploring advanced Click Chemistry for versatile and efficient bioconjugations. (2022). Interchim. [Link]
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- N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
-
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-
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-
16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
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-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
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-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
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- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Click Chemistry [organic-chemistry.org]
- 15. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 16. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-nitroisoindoline-1,3-dione
Welcome to the dedicated technical support center for the synthesis of 5-Bromo-6-nitroisoindoline-1,3-dione. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this important synthetic transformation. Here, we consolidate field-proven insights, detailed troubleshooting protocols, and foundational chemical principles to empower you to overcome common challenges and optimize your reaction yields.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through the electrophilic nitration of 4-Bromophthalimide. This reaction is a classical example of electrophilic aromatic substitution on a deactivated ring system. The phthalimide moiety is electron-withdrawing, which, combined with the bromine substituent, directs the incoming nitro group.
Reaction Scheme:
Starting Material: 4-Bromophthalimide Reagents: Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) Product: this compound
The core of this reaction is the in-situ generation of the nitronium ion (NO₂⁺), a potent electrophile, from the dehydration of nitric acid by sulfuric acid.
Mechanistic Steps:
-
Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.
-
Electrophilic Attack: The π-electron system of the 4-bromophthalimide aromatic ring attacks the nitronium ion. The electron-withdrawing nature of the imide and the bromine atom deactivates the ring, making this step the rate-determining one.[1]
-
Formation of the Sigma Complex (Arenium Ion): A resonance-stabilized carbocation, known as the sigma complex or arenium ion, is formed.
-
Deprotonation and Re-aromatization: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured to help you diagnose and resolve issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Symptoms:
-
After workup, only a small amount of solid is recovered, or the reaction mixture remains largely unchanged.
-
TLC analysis shows a significant amount of unreacted starting material.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Nitrating Agent Activity | The nitronium ion (NO₂⁺) is the key electrophile. Its concentration can be too low if the acids are not sufficiently concentrated or if the temperature is too low. | Use high-purity, concentrated (98%) sulfuric acid and fuming nitric acid (≥90%) for optimal results. Ensure the reaction temperature is maintained within the recommended range.[2] |
| Inadequate Reaction Temperature | Electrophilic aromatic substitution on a deactivated ring requires sufficient thermal energy to overcome the activation barrier. | Carefully monitor and control the reaction temperature. A gentle increase in temperature (e.g., from 0-5 °C to room temperature or slightly above) can significantly increase the reaction rate. However, excessive heat can lead to side reactions.[3] |
| Poor Solubility of Starting Material | 4-Bromophthalimide has limited solubility in the acid mixture, which can hinder the reaction. | Ensure vigorous stirring to create a fine suspension and maximize the surface area for reaction. The starting material should dissolve as the reaction proceeds. |
| Premature Quenching | Adding the reaction mixture to ice/water too early will halt the reaction before it has gone to completion. | Monitor the reaction progress using TLC. A common mobile phase is a mixture of petroleum ether and ethyl acetate. Only quench the reaction once the starting material spot has significantly diminished. |
Issue 2: Formation of Impurities and Side Products
Symptoms:
-
The isolated product has a low melting point or a broad melting range.
-
NMR or other spectroscopic analyses show the presence of unexpected signals.
-
The product appears as a dark, tarry substance.[1]
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Over-Nitration (Dinitration) | Although the ring is deactivated, forcing conditions (high temperature, prolonged reaction time, excess nitric acid) can lead to the formation of dinitro- or other over-nitrated species. | Strictly control the stoichiometry of the nitric acid. Use it as the limiting reagent if necessary.[1] Maintain the recommended reaction temperature and monitor the reaction closely to avoid extended reaction times. |
| Oxidative Side Reactions | Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the aromatic ring, leading to decomposition and the formation of tarry byproducts. | Maintain a low reaction temperature, especially during the initial addition of the starting material to the acid mixture.[2] |
| Formation of Isomers | While the directing effects of the bromo and phthalimido groups favor the desired isomer, small amounts of other isomers can form. | Purification by recrystallization is often effective at removing minor isomeric impurities. A suitable solvent system might be ethanol or an ethanol/water mixture.[2][3] |
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal ratio of sulfuric acid to nitric acid? A1: A common and effective ratio is approximately a 2:1 to 4:1 volume ratio of concentrated sulfuric acid to fuming nitric acid. The large excess of sulfuric acid serves to fully protonate the nitric acid, maximizing the concentration of the nitronium ion, and also acts as the reaction solvent.
Q2: How critical is temperature control during the addition of 4-bromophthalimide? A2: It is highly critical. The reaction is exothermic. Adding the starting material too quickly to the cold nitrating mixture can cause a rapid temperature increase, leading to uncontrolled side reactions and a decrease in yield and purity. The addition should be done portion-wise, ensuring the internal temperature remains within the specified range (e.g., 0-10 °C).[2]
Q3: My final product is off-white or yellowish. How can I decolorize it? A3: A yellowish tint often indicates the presence of minor impurities. Recrystallization from a suitable solvent like ethanol is the most effective method for purification and decolorization.[2][3] If the color persists, a small amount of activated charcoal can be used during the recrystallization process, followed by hot filtration to remove the charcoal.
Q4: Can I use a different nitrating agent? A4: While the HNO₃/H₂SO₄ system is standard, other nitrating agents like potassium nitrate in sulfuric acid can also be used. However, the reaction conditions would need to be re-optimized. For this specific substrate, the standard mixed acid approach is well-documented and reliable.
Q5: What are the key safety precautions for this reaction? A5: This reaction involves highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The quenching step should be performed slowly and carefully by pouring the acid mixture onto a large amount of crushed ice to dissipate the heat generated from the exothermic dilution of the strong acids.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
-
Preparation of the Nitrating Mixture:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 40 mL of concentrated sulfuric acid (98%).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 10 mL of fuming nitric acid (≥90%) via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture for 15 minutes at 0-5 °C.
-
-
Reaction:
-
To the cold, stirred nitrating mixture, add 10 g of 4-Bromophthalimide in small portions over 30-45 minutes. Use a powder funnel for the addition and ensure each portion is well-dispersed before adding the next.
-
Maintain the internal temperature between 5 °C and 15 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Isolation:
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
In a separate large beaker, prepare a mixture of 400 g of crushed ice and 100 mL of cold water.
-
Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes to allow for complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper.
-
-
Purification:
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield or impurities.
Diagram: Synthesis Reaction Pathway
Caption: Key steps in the nitration of 4-Bromophthalimide.
V. References
-
Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. (n.d.). MDPI. Retrieved from [Link]
-
Huntress, E. H., & Shriner, R. L. (n.d.). 4-Nitrophthalimide. Organic Syntheses. Retrieved from [Link]
-
Brown, A. D., & Gouliaev, A. H. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. Retrieved from [Link]
-
Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry, 5(1), 196-201. Retrieved from [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from
Sources
Technical Support Center: Nitration of 5-Bromoisoindoline-1,3-dione
Welcome to the technical support center for the nitration of 5-bromoisoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution and troubleshoot common side reactions. Our goal is to provide you with the mechanistic insights and practical protocols necessary to optimize your synthesis of the target molecule, 6-nitro-5-bromoisoindoline-1,3-dione, a key intermediate in medicinal chemistry.
Introduction: The Synthetic Challenge
The nitration of 5-bromoisoindoline-1,3-dione is a nuanced process. The substrate contains a moderately deactivating, ortho, para-directing bromine atom and the strongly deactivating, meta-directing isoindoline-1,3-dione core. The interplay of these electronic effects directs the incoming electrophile, the nitronium ion (NO₂⁺), primarily to the C-6 position. However, the strongly deactivated nature of the aromatic ring necessitates forceful reaction conditions, which can inadvertently promote a variety of side reactions. This guide provides a systematic approach to identifying and mitigating these undesired pathways.
Primary Reaction Pathway: Synthesis of 6-nitro-5-bromoisoindoline-1,3-dione
The core of this electrophilic aromatic substitution involves the generation of the nitronium ion from a mixture of nitric and sulfuric acids.[1][2] The nitronium ion is then attacked by the electron-rich aromatic ring, leading to the desired product after deprotonation restores aromaticity.
Caption: Desired reaction pathway for the nitration of 5-bromoisoindoline-1,3-dione.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the nitration process in a question-and-answer format.
Q1: My reaction yield is very low, with significant recovery of starting material. What's going wrong?
A1: Insufficient Reaction Driving Force.
This is the most common issue and stems from the highly deactivated nature of the 5-bromoisoindoline-1,3-dione ring. The combined electron-withdrawing effects of the bromine and the dione functionality significantly slow the rate of electrophilic aromatic substitution.
Causality:
-
Weak Nitrating Agent: The concentration of the active electrophile, the nitronium ion (NO₂⁺), may be too low to effect substitution on the deactivated ring. Sulfuric acid's role is critical; it protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic NO₂⁺.[1]
-
Insufficient Thermal Energy: The activation energy for this reaction is high. Inadequate temperature will result in a sluggish or stalled reaction.
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure the use of concentrated (98%) sulfuric acid and fuming (>90%) or concentrated (70%) nitric acid. Water content in the acid mixture will quench the nitronium ion.
-
Optimize Acid Ratio: The volume of sulfuric acid should be significantly greater than that of nitric acid. A common starting point is a 4:1 to 5:1 (v/v) ratio of H₂SO₄ to HNO₃.
-
Controlled Temperature Increase: While low temperature is key for selectivity, a minimum thermal energy is required. If no reaction occurs at 0-5 °C, consider slowly raising the temperature to 10-25 °C.[3] Monitor the reaction closely by TLC or LC-MS to track the consumption of starting material.
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Temperature | 0 – 5 °C | Increase stepwise to 25 °C | Overcomes activation energy barrier. |
| H₂SO₄:HNO₃ Ratio | 4:1 (v/v) | Increase to 5:1 or 6:1 (v/v) | Maximizes nitronium ion concentration. |
| Reaction Time | 1 – 2 hours | Extend to 4 – 6 hours | Allows slow reactions to proceed to completion. |
Q2: My analysis shows multiple nitrated isomers, not just the desired C-6 product. How can I improve regioselectivity?
A2: Loss of Kinetic vs. Thermodynamic Control.
While the combination of directing groups strongly favors nitration at the C-6 position, overly aggressive conditions can lead to the formation of other isomers, such as nitration at the C-4 position.
Causality:
-
High Temperature: Elevated temperatures provide enough energy to overcome the activation barriers for less-favored isomers, leading to a loss of selectivity.
-
Steric Hindrance: The position ortho to the bulky bromine atom (C-4) is sterically more hindered than the C-6 position. However, electronic effects can sometimes lead to minor products at this position.
Troubleshooting Protocol:
-
Strict Temperature Control: This is the most critical parameter for regioselectivity. Maintain the reaction temperature at 0-5 °C throughout the addition and reaction period. Use an ice/salt bath for more consistent cooling.
-
Slow, Controlled Addition: Add the 5-bromoisoindoline-1,3-dione substrate to the pre-chilled nitrating mixture very slowly, either as a solid in small portions or as a solution in a minimal amount of sulfuric acid. This maintains a low substrate concentration and prevents localized temperature spikes (exotherms).
Caption: Impact of temperature on regioselectivity.
Q3: I've identified a dinitrated byproduct. How can this be avoided?
A3: Over-Nitration Due to Harsh Conditions.
The mono-nitrated product, while even more deactivated than the starting material, can undergo a second nitration if the reaction conditions are too severe or if an excessive amount of nitrating agent is used.
Causality:
-
Excess Nitrating Agent: Using a large excess of nitric acid provides a high concentration of the electrophile, which can drive the second, more difficult nitration.
-
Prolonged Reaction Time/High Temperature: Leaving the reaction for too long at elevated temperatures after the primary nitration is complete can encourage the formation of dinitrated species.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a modest excess of nitric acid, typically 1.1 to 1.3 molar equivalents relative to the substrate.
-
Monitor Reaction Progress: Actively monitor the reaction by TLC or LC-MS. Once the starting material is consumed, proceed with the workup promptly to avoid over-reaction.
-
Reverse Addition: Consider adding the nitrating mixture slowly to a solution or suspension of the substrate in sulfuric acid. This keeps the concentration of the nitrating agent low at any given time.
Q4: My product is difficult to purify, and I suspect hydrolysis of the isoindoline-dione ring. Is this possible?
A4: Imide Ring Lability in Strong Acid/Base.
The isoindoline-1,3-dione (phthalimide) ring is susceptible to hydrolysis, which opens the ring to form a phthalamic acid derivative. This can occur under the strongly acidic reaction conditions (if heated excessively) or, more commonly, during a poorly controlled aqueous workup.[4][5]
Causality:
-
Reaction: Prolonged exposure to hot, concentrated sulfuric acid can promote hydrolysis.
-
Workup: Quenching the reaction in water generates significant heat. If the mixture is then neutralized with a strong base while warm, rapid saponification of the imide can occur.
Troubleshooting Protocol:
-
Controlled Quenching: Always pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. This ensures the temperature remains close to 0 °C during the dilution of the acid.
-
Avoid Strong Base Neutralization: After quenching, the desired product often precipitates from the acidic aqueous solution. It can be isolated by filtration, washed thoroughly with cold water to remove residual acid, and then dried. This avoids the use of a base altogether.
-
If Neutralization is Necessary: If the product is soluble, and neutralization is required before extraction, perform it at 0 °C using a weak base like sodium bicarbonate, added slowly to control effervescence and temperature.
Summary of Potential Side Reactions
| Side Product | Cause | Prevention Strategy |
| Isomeric Nitro-products | High temperature, loss of selectivity | Maintain temp at 0-5 °C, slow substrate addition |
| Di-nitro products | Excess nitrating agent, high temp | Use 1.1-1.3 eq. HNO₃, monitor reaction, quench promptly |
| Sulfonated products | Use of fuming H₂SO₄ (oleum), high temp | Use conc. (98%) H₂SO₄, maintain low temperature |
| Ring-opened (hydrolyzed) product | High temp during reaction or workup | Maintain low temp, quench onto ice, avoid strong base |
References
- Celgene Corporation. (2015). Processes for preparing isoindoline-1,3-dione compounds. U.S. Patent No. 9,133,161B2.
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2019). Aromatic Nitration and Sulfonation. Chemistry LibreTexts. Retrieved from [Link]
-
Farkas, O., et al. (2018). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 23(10), 2449. Retrieved from [Link]
-
European Patent Office. (2014). PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS. EP 2877462 B1. Retrieved from [Link]
-
YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of 5-Bromo-6-nitroisoindoline-1,3-dione
Welcome to the technical support guide for the purification of 5-Bromo-6-nitroisoindoline-1,3-dione. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions regarding the recrystallization of this key synthetic intermediate. Our goal is to synthesize technical accuracy with field-proven insights to ensure you achieve the highest purity for your compound.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the theoretical and practical aspects of recrystallizing this compound.
Q1: What is the fundamental principle of recrystallization for purifying this compound?
A1: Recrystallization is a purification technique based on differential solubility. The ideal solvent will dissolve the target compound, this compound, completely at an elevated temperature (typically the solvent's boiling point) but only sparingly at low temperatures (e.g., 0-4 °C)[1]. Impurities present in the crude material are ideally either completely insoluble in the hot solvent (and can be removed by hot filtration) or remain soluble in the cold solvent (and are removed when the pure crystals are filtered off)[1]. This temperature-dependent solubility gradient is the key to separating the desired product from contaminants[1].
Q2: How do the structural features of this compound influence solvent selection?
A2: The molecule's structure provides several clues for choosing an appropriate solvent. It possesses a polar phthalimide backbone, further enhanced by a strong electron-withdrawing nitro (-NO₂) group and a bromo (-Br) substituent. These features make the compound quite polar. Following the "like dissolves like" principle, polar solvents are generally good candidates for dissolving it[1]. Alcoholic solvents are often an effective starting point for nitroaryl compounds and phthalimide derivatives[1][2][3][4].
Q3: What are the most promising solvents to begin with for this recrystallization?
A3: Based on procedures for structurally similar compounds, such as 5-nitroisoindoline-1,3-dione, ethanol is an excellent first choice[4]. It is a polar protic solvent that often provides the required steep solubility curve for polar organic solids. Other solvents to consider, should ethanol prove suboptimal, include acetic acid, or mixed solvent systems like ethanol/water or dioxane/water.
Q4: When is it appropriate to use a mixed solvent system?
A4: A mixed solvent system is employed when no single solvent provides the ideal solubility profile[1]. This situation often arises when your compound is highly soluble in one solvent (the "good" solvent) even at low temperatures, and poorly soluble in another (the "bad" solvent) even at high temperatures. The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "bad" solvent until the solution becomes faintly cloudy (the saturation point). Gentle heating to redissolve the solid followed by slow cooling can then induce crystallization[1]. A dichloromethane/ethanol mixture has been used for other complex phthalimides[5].
Q5: What are the critical safety precautions to take during this procedure?
A5: Standard laboratory safety protocols must be followed. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. All heating of organic solvents should be conducted in a certified chemical fume hood using a heating mantle or steam bath—never an open flame. Be aware of the specific hazards of the solvents being used by consulting their Safety Data Sheets (SDS).
Solvent Selection Data
The choice of solvent is the most critical parameter in a successful recrystallization. The following table summarizes potential solvents based on their physical properties and suitability for polar, aromatic compounds.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | Primary recommendation. Proven effective for recrystallizing the closely related 5-nitroisoindoline-1,3-dione and other phthalimide derivatives[3][4][6]. |
| Isopropanol | 82 | Polar Protic | A slightly less polar alternative to ethanol; may offer a better solubility curve if the product is too soluble in ethanol. |
| Acetic Acid | 118 | Polar Protic | Can be effective for dissolving polar compounds that are difficult to solubilize. Its high boiling point can be advantageous but also increases the risk of the compound "oiling out". |
| Acetone | 56 | Polar Aprotic | A strong solvent, but its low boiling point can sometimes lead to rapid, impure crystal formation. Often used in mixed systems with a non-polar solvent like hexanes[7]. |
| Ethyl Acetate | 77 | Mid-Polarity | A versatile solvent. May be a good choice if impurities are highly polar or non-polar. |
| Ethanol/Water | Variable | Polar Protic | A mixed system that allows for fine-tuning of solvent polarity to achieve an ideal solubility profile. |
Experimental Workflow & Protocols
Recrystallization Workflow Diagram
The following diagram outlines the standard procedure for recrystallization.
Caption: Standard workflow for purification by recrystallization.
Detailed Protocol: Recrystallization from Ethanol
This protocol is adapted from established procedures for similar nitro-substituted phthalimides[4].
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. In a chemical fume hood, add a small volume of ethanol and bring the mixture to a gentle boil using a heating mantle. Continue to add small portions of hot ethanol until the solid has just completely dissolved. Note: It is critical to use the minimum amount of near-boiling solvent to ensure the solution is saturated upon cooling[8].
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration. Pre-heat a funnel (with fluted filter paper) and a clean receiving flask with hot solvent vapor to prevent premature crystallization in the funnel[1]. Quickly pour the hot solution through the filter paper.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a minimal amount of ice-cold ethanol to rinse away any remaining soluble impurities[1][8]. Using a solvent that is not ice-cold will redissolve some of your product and lower the yield[8].
-
Drying: Transfer the crystals to a watch glass and allow them to air-dry in the fume hood, or for a more efficient process, dry them in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide provides solutions to the most frequent problems.
Problem 1: My compound has "oiled out," forming a liquid layer instead of crystals.
-
Cause: This typically occurs when the boiling point of the solvent is higher than the melting point of the solute. The compound melts before it dissolves, and upon cooling, it separates as an oil[1][9]. High concentrations of impurities can also lower the melting point of the mixture, contributing to this issue[9].
-
Solution:
-
Re-heat the solution to dissolve the oil completely.
-
Add a small amount of additional hot solvent to lower the saturation point of the solution[9][10].
-
Allow the solution to cool much more slowly. You can insulate the flask or leave it on a hot plate with the heat turned off[9].
-
If the problem persists, the chosen solvent is likely unsuitable. Recover the crude product by removing the solvent via rotary evaporation and attempt the recrystallization again with a lower-boiling point solvent or a mixed solvent system[9][10].
-
Problem 2: No crystals have formed, even after cooling in an ice bath.
-
Cause A: Too much solvent was used. This is the most common reason for crystallization failure[9]. The solution is not supersaturated enough for crystals to form.
-
Solution A: Re-heat the solution and boil off a portion of the solvent in the fume hood to increase the solute concentration[10]. Allow the concentrated solution to cool again.
-
Cause B: The solution is supersaturated but requires nucleation. Sometimes, crystal growth needs a starting point (a nucleation site) to begin.
-
Solution B:
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass can provide a surface for crystal nucleation[1][8][9].
-
Seed: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth[8][10].
-
Cool Further: If crystals still do not appear, try cooling the solution in a more aggressive cooling bath, such as an ice-salt mixture[1].
-
Problem 3: My final yield of recrystallized product is very low.
-
Cause: Several factors can lead to poor recovery:
-
Using an excessive amount of solvent during the dissolution step[1].
-
Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.
-
Not cooling the solution sufficiently to maximize precipitation.
-
Washing the final crystals with too much solvent, or with a solvent that was not ice-cold[8].
-
-
Solution:
-
Always use the absolute minimum of near-boiling solvent for dissolution[8].
-
If performing a hot filtration, ensure the apparatus is pre-heated[1].
-
Allow adequate time for cooling, first to room temperature and then in an ice bath.
-
Always wash the final crystals with a minimal amount of ice-cold solvent[1][8].
-
Troubleshooting Logic Diagram
This flowchart provides a visual guide for troubleshooting common recrystallization issues.
Caption: A logical flowchart for troubleshooting recrystallization.
References
-
Organic Syntheses. (n.d.). Phthalimide. Org. Synth. 2014. Retrieved from [Link]
- Google Patents. (1995). Phthalimide compounds and methods of producing same. US5382589A.
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Withersby, R., et al. (2014). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. Molecules, 19(9), 13323-13346. Retrieved from [Link]
-
Juárez, R., et al. (2007). Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. Green Chemistry, 9, 1341-1344. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Jamel, N. M., et al. (2018). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 10(8), 1999-2004. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Zhang, L., et al. (2020). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. Molecules, 25(15), 3483. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry, 5(1), 196-201. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Org. Synth. 1999. Retrieved from [Link]
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- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-6-nitroisoindoline-1,3-dione
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically tailored for researchers, medicinal chemists, and process development scientists working with challenging substrates like 5-Bromo-6-nitroisoindoline-1,3-dione. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this transformation, troubleshoot common issues, and achieve optimal reaction outcomes.
The structure of this compound presents a unique set of challenges. The aryl bromide is activated by two strong electron-withdrawing groups (the nitro group and the phthalimide-like system), which generally facilitates the oxidative addition step.[1][2] However, this is counterbalanced by significant steric hindrance from the ortho isoindoline-1,3-dione moiety and the potential for undesired side reactions. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling?
A1: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron species and an organic halide or triflate.[2][3][4] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the aryl halide, forming a Pd(II) complex.[2][5]
-
Transmetalation: The organic group from the boronic acid (or a derivative) is transferred to the palladium center. This step requires activation of the organoboron species by a base.[3][5][6]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q2: Why is my reaction yield low or non-existent?
A2: Low yields with a substrate like this compound can stem from several factors, often related to steric hindrance and catalyst inhibition. The bulky isoindoline-1,3-dione group ortho to the bromine atom can impede the oxidative addition and/or reductive elimination steps.[8][9][10] Additionally, the acidic N-H proton of the isoindoline-1,3-dione can be deprotonated by the base, and the resulting anion may coordinate to the palladium center, inhibiting catalysis.[11] Finally, improper selection of catalyst, ligand, base, or solvent can lead to catalyst deactivation or slow reaction rates.
Q3: I'm observing a significant amount of a byproduct with a mass corresponding to the starting material minus bromine plus hydrogen. What is this and how can I prevent it?
A3: This byproduct is the result of dehalogenation (or hydrodehalogenation), a common side reaction in Suzuki couplings, particularly with electron-deficient aryl halides.[7][12] The mechanism often involves the formation of a palladium-hydride (Pd-H) species, which can arise from the base, solvent (e.g., alcohols), or residual water.[12] This Pd-H species can then undergo reductive elimination with the aryl group to produce the dehalogenated arene.[7] To minimize this, avoid strong alkoxide bases and alcohol solvents, use a well-chosen ligand, and ensure reagents are pure.[12]
Q4: My boronic acid appears to be degrading, and I see homocoupled byproduct (R'-R'). What causes this?
A4: Homocoupling of the boronic acid is another frequent side reaction. It can be promoted by the presence of oxygen, which can oxidize Pd(0) to Pd(II) species that facilitate this undesired pathway.[7] Boronic acids are also susceptible to protodeboronation, where the C-B bond is cleaved by a proton source, especially under elevated temperatures or non-optimal pH.[13] To prevent these issues, ensure the reaction is thoroughly degassed to remove oxygen, use fresh and pure boronic acid, and consider using more stable boronic esters (e.g., pinacol esters) if the problem persists.[13]
Troubleshooting Guide for Low-Yield Reactions
This section provides a logical workflow for diagnosing and resolving issues with the Suzuki coupling of this compound.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Issue 1: Reaction is stalled with starting material remaining.
-
Question: My TLC/LC-MS shows mostly unreacted this compound even after extended reaction times. What is the most likely cause?
-
Answer & Action Plan:
-
Catalyst/Ligand Incompatibility: The primary suspect is steric hindrance preventing efficient oxidative addition or reductive elimination. The combination of the ortho-substituent and the electron-deficient ring demands a highly active catalyst system.
-
Action: Switch to a catalyst system known for coupling sterically hindered substrates. Bulky, electron-rich biaryl phosphine ligands are essential.[5][9] Good starting points are XPhos , SPhos , or RuPhos .[5] These ligands promote both oxidative addition and the difficult reductive elimination step.[8] Consider using palladium precatalysts (e.g., XPhos Pd G3) for better reproducibility.[5]
-
-
Insufficient Base Strength/Solubility: The base may not be effectively activating the boronic acid.
-
Action: Switch to a stronger, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice for difficult couplings as it is sufficiently basic and its hydration water can be beneficial.[12][14][15] Cesium carbonate (Cs₂CO₃) is another strong alternative. Ensure the base is finely powdered to maximize surface area.
-
-
Low Temperature: The reaction may have a high activation energy.
-
Action: Gradually increase the reaction temperature. Solvents like dioxane or toluene allow for higher temperatures (80-110 °C). Monitor for any decomposition of starting materials or product.[5]
-
-
Issue 2: Dehalogenation is the major competing reaction.
-
Question: I've formed the desired product, but the major byproduct is 6-nitroisoindoline-1,3-dione. How do I suppress this?
-
Answer & Action Plan:
-
Source of Hydride: Your reaction conditions are likely generating a Pd-H species.
-
Action (Base): Avoid strong alkoxide bases like NaOtBu, which can be a source of hydrides. Switch to phosphate (K₃PO₄) or carbonate (K₂CO₃, Cs₂CO₃) bases.[12]
-
Action (Solvent): Avoid alcohol-based solvents. If using a mixed solvent system like dioxane/water, ensure the water content is controlled (typically 10-20% v/v).[7]
-
-
Ligand Choice: The ligand influences the relative rates of the desired coupling versus dehalogenation.
-
Issue 3: Low yield with evidence of catalyst decomposition (e.g., formation of palladium black).
-
Question: My reaction mixture turned black, and the conversion stopped. What happened?
-
Answer & Action Plan:
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized or agglomerate into inactive palladium black.[13]
-
Action: Rigorous degassing of solvents and reagents is critical. Use a robust inert atmosphere (Argon or Nitrogen). The "freeze-pump-thaw" method (three cycles) is more effective than simply bubbling inert gas through the solvent.[12]
-
-
Ligand Instability/Oxidation: Some phosphine ligands can be oxidized during the reaction, leading to catalyst deactivation.
-
Action: Use high-purity, air-stable ligands and precatalysts where possible. The Buchwald-type biaryl phosphine ligands are generally more robust than simpler ones like triphenylphosphine.[13]
-
-
Recommended Experimental Protocols
Table 1: Reaction Parameter Optimization
| Parameter | Initial Condition | Optimized Condition for Difficult Substrates | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, XPhos Pd G3/G4 | Precatalysts provide stable, reliable sources of active Pd(0). Pd₂(dba)₃ is a common Pd(0) source.[11][18] |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are required to overcome steric hindrance and promote reductive elimination.[5][8][9] |
| Pd/Ligand Ratio | 1:2 to 1:4 | 1:1.5 to 1:2 | Optimal ratio depends on the specific ligand and precatalyst used. |
| Catalyst Loading | 1-2 mol% | 2-5 mol% | Higher loading may be necessary for challenging substrates to achieve reasonable conversion.[5] |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases are more effective for hindered couplings and can minimize side reactions.[12][19] |
| Solvent | Toluene/H₂O, THF/H₂O | 1,4-Dioxane/H₂O (5:1), Toluene | Aprotic polar solvents are generally preferred. Dioxane often gives excellent results.[11][14][15] |
| Temperature | 80 °C | 90 - 110 °C | Elevated temperatures are often required to overcome the activation barrier for sterically demanding substrates.[5] |
Protocol 1: Standard Starting Conditions
This protocol serves as a general starting point for the Suzuki coupling.
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
In a separate vial, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Add the catalyst to the Schlenk flask, followed by degassed solvent (e.g., Toluene/Water 4:1).
-
Degas the resulting mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Protocol 2: Optimized Conditions for this compound
This protocol is tailored for challenging, sterically hindered substrates and aims to minimize side reactions.
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 2.2 mol%).
-
Add degassed 1,4-dioxane and water (e.g., in a 5:1 ratio).
-
Subject the mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried, filtered, and concentrated.
-
Purify the crude product by column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Biffis, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
RSC Publishing - The Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Journal of the American Chemical Society. The Suzuki–Miyaura Coupling of Nitroarenes. [Link]
-
PubMed. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. [Link]
-
MDPI. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. [Link]
-
ResearchGate. The Suzuki–Miyaura coupling (SMC) of nitroarenes with various... [Link]
-
Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
ResearchGate. Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent. [Link]
-
National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
ResearchGate. Optimization of Suzuki Reaction conditions. [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
-
RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Reddit. (2019). How resistant are Suzuki couplings to nitro groups? [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
YouTube. (2018). Suzuki Coupling Mechanism and Applications. [Link]
-
MDPI. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... [Link]
-
Bentham Science. (2007). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 16. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 17. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring for 5-Bromo-6-nitroisoindoline-1,3-dione by TLC
Welcome to the technical support guide for monitoring the synthesis of 5-Bromo-6-nitroisoindoline-1,3-dione via Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during this critical analytical step.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about setting up the TLC analysis for this specific reaction.
Q1: Why is TLC the recommended method for monitoring this reaction? TLC is a rapid, inexpensive, and highly effective technique for real-time qualitative monitoring of reaction progress.[1][2] It allows for the simultaneous visualization of the starting material (5-Bromoisoindoline-1,3-dione), the desired product (this compound), and any potential byproducts on a single plate, providing a clear visual assessment of when the reaction is complete.[3]
Q2: What is the key principle behind the TLC separation of the reactant and product? The separation relies on the difference in polarity between the starting material and the product. The addition of a nitro group (—NO₂) to the aromatic ring makes the product, this compound, significantly more polar than the starting material, 5-bromoisoindoline-1,3-dione. On a polar stationary phase like silica gel, the more polar product will have a stronger affinity for the plate and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to the less polar starting material.[4]
Q3: What is a suitable mobile phase (eluent) for this separation? A mixture of a non-polar and a moderately polar solvent is typically effective. A good starting point for developing an optimal solvent system for phthalimide derivatives is a mixture of Hexane and Ethyl Acetate .[5][6] The polarity can be fine-tuned by adjusting the ratio. A common starting ratio to test is 7:3 (Hexane:Ethyl Acetate) . If separation is poor, the ratio can be adjusted. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing all spots to move further up the plate.
Q4: How can I visualize the spots on the TLC plate? Since the starting material and the nitro-product are aromatic and contain chromophores, they are UV-active.[7] The primary, non-destructive method for visualization is using a UV lamp at 254 nm .[5][7][8] The compounds will appear as dark spots against the fluorescent green background of the TLC plate (for plates containing a fluorescent indicator, e.g., F₂₅₄). For enhanced or secondary visualization, chemical stains can be used.
Part 2: Standard Operating Protocol for TLC Monitoring
This section provides a detailed, step-by-step workflow for monitoring the reaction.
Experimental Workflow Diagram
Caption: Workflow for reaction monitoring using TLC.
Step-by-Step Methodology
-
Chamber Preparation: Pour the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside, ensuring it is saturated with the solvent, to maintain a vapor-saturated atmosphere. Close the chamber.[6]
-
Plate Preparation: Using a pencil, lightly draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).[6]
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of 5-bromoisoindoline-1,3-dione in a volatile solvent like ethyl acetate or dichloromethane.
-
Reaction Mixture (RXN): At timed intervals (e.g., t=0, 30 min, 60 min), withdraw a small aliquot of the reaction mixture and dilute it in a volatile solvent.
-
-
Spotting the Plate:
-
Using separate capillary tubes, apply small, concentrated spots of the prepared samples onto the baseline.
-
A recommended spotting arrangement is: Lane 1: Starting Material (SM) , Lane 2: Co-spot (SM + RXN) , Lane 3: Reaction Mixture (RXN) .
-
The co-spot lane helps to definitively identify the starting material spot within the reaction mixture.
-
-
Development: Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[6]
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp (254 nm). Circle the observed spots with a pencil.[8]
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate the Rf value for each spot using the formula:
-
Interpreting the Results
-
Starting Material (SM): Will appear as a spot with a higher Rf value (less polar).
-
Product (P): Will appear as a new spot with a lower Rf value (more polar).
-
Reaction Progress: As the reaction proceeds, the SM spot in the RXN lane will decrease in intensity, while the product spot will appear and increase in intensity.[3]
-
Completion: The reaction is considered complete when the SM spot is no longer visible in the RXN lane.
| Compound | Expected Polarity | Expected Rf Value (Approx.) |
| 5-Bromoisoindoline-1,3-dione (SM) | Less Polar | ~0.6 - 0.7 |
| This compound (P) | More Polar | ~0.3 - 0.4 |
| Note: Rf values are highly dependent on the exact conditions (solvent system, plate type, temperature) and should be used as a relative guide.[4] |
Part 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your TLC analysis.
Q: My spots are streaking vertically up the plate. What's wrong? A: Streaking is a common issue with several potential causes:
-
Sample Overload: The most frequent cause is applying a sample that is too concentrated.[1][12][13]
-
Solution: Dilute your reaction aliquot and starting material solutions further and re-spot the plate. The initial spots should be very small and light.
-
-
Highly Acidic/Basic Compound: The isoindoline-1,3-dione moiety has acidic protons which can interact too strongly with the slightly acidic silica gel, causing streaking.[12][14]
-
Solution: Add a small amount of a modifier to your mobile phase to suppress this interaction. For acidic compounds, adding a few drops of acetic acid or formic acid to the eluent can often resolve the streaking.[12]
-
-
Inappropriate Spotting Solvent: If the solvent used to dissolve the sample is too polar (e.g., methanol) and the mobile phase is non-polar, it can cause the initial spot to spread out, leading to streaks.
-
Solution: Ensure your sample is dissolved in a solvent of low to medium polarity, such as ethyl acetate or dichloromethane.
-
Q: I can't see any spots under the UV lamp. A: This can be frustrating but is usually solvable:
-
Sample Concentration is Too Low: The compound might be present but below the limit of detection for UV visualization.[13]
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications. This concentrates the sample on the baseline. Alternatively, prepare a more concentrated solution for spotting.
-
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[13]
-
Solution: Always ensure the baseline is drawn well above the level of the mobile phase in the chamber.
-
Q: My starting material and product spots are too close together (poor separation). How can I improve this? A: Poor resolution means the mobile phase is not optimal for your specific compounds.
-
Eluent is Too Polar: If both spots have very high Rf values (e.g., > 0.8) and are close together, your eluent is likely too polar. It is moving both compounds up the plate too quickly.
-
Solution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane (e.g., try 8:2 or 9:1 Hexane:EtOAc).[1]
-
-
Eluent is Not Polar Enough: If both spots have very low Rf values (e.g., < 0.2) and are bunched together near the baseline, your eluent is not polar enough to move them effectively.
-
Solution: Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., try 6:4 or 1:1 Hexane:EtOAc).
-
Q: I see more than two spots in my reaction lane. What do they mean? A: The appearance of unexpected spots can indicate several things:
-
Reaction Intermediates or Byproducts: The reaction may be generating side products. This is valuable information. Note the Rf values of these spots. If they persist until the end of the reaction, they represent impurities in the final product.
-
Decomposition on Silica: Some compounds, particularly sensitive ones, can decompose on the acidic surface of the silica gel plate.[14][15]
-
Solution: To test for this, you can run a "2D TLC". Spot your sample in one corner, run the plate, then rotate it 90 degrees and run it again in the same eluent. If the compound is stable, it will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.[15] If decomposition is an issue, consider using a different stationary phase like alumina or adding a base like triethylamine (1%) to the eluent to neutralize the silica.[14]
-
Q: My solvent front is running unevenly. Why? A: An uneven solvent front will lead to inaccurate Rf values.
-
Plate Not Vertical: The TLC plate may not be resting flat against the chamber wall, causing the solvent to move up at an angle.
-
Uneven Plate Surface: The silica gel at the bottom edge of the plate might be chipped or uneven.[13][14]
-
Solution: Ensure the plate is placed vertically in the chamber and that the bottom edge is smooth and makes even contact with the solvent pool.
-
References
-
Khan Academy. Calculating retention factors for TLC. [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography. [Link]
-
Study.com. How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]
-
Study Mind. Chromatography and Rf Values (GCSE Chemistry). [Link]
-
LearnSci. Thin layer chromatography (TLC) Rf measurement. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
Medium. Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: TLC. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Unknown Source. Thin Layer Chromatography Visualization Reagents. [Link]
-
OperaChem on YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
Scribd. TLC Visualization Techniques. [Link]
- Google Patents.
-
Jetir.Org. Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. [Link]
-
organic-chemistry.org. TLC stains. [Link]
-
ResearchGate. Thin Layer Chromatography and Phthalimides. [Link]
-
ResearchGate. Use of TLC to monitor the progress of an enzymatic synthesis... [Link]
-
PubMed Central. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. [Link]
- Google Patents. Processes for preparing isoindoline-1,3-dione compounds.
-
ResearchGate. (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. [Link]
-
Der Pharma Chemica. Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. [Link]
-
ResearchGate. (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. [Link]
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. [Link]
-
Mr Murray-Green Chemistry Tutorials on YouTube. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]
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- 5. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. Khan Academy [khanacademy.org]
- 10. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
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- 12. chembam.com [chembam.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. youtube.com [youtube.com]
- 15. Troubleshooting [chem.rochester.edu]
Common byproducts in reactions with 5-Bromo-6-nitroisoindoline-1,3-dione
Welcome to the technical support center for 5-Bromo-6-nitroisoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common reactions involving this versatile reagent. Here, we will explore the causality behind experimental outcomes and offer solutions to challenges you may encounter.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from three key reactive sites: the phthalimide nitrogen, the electron-deficient aromatic ring, and the nitro group. However, the interplay of these functional groups can lead to a range of predictable, yet often undesired, byproducts. This guide will help you anticipate and mitigate the formation of these impurities.
I. Reactions at the Phthalimide Nitrogen: Gabriel-Type Alkylations
The acidity of the N-H proton (pKa ≈ 8.3) allows for deprotonation and subsequent alkylation, a cornerstone of the Gabriel synthesis for preparing primary amines.[1][2]
Frequently Asked Questions & Troubleshooting
Question 1: My Gabriel-type alkylation with a secondary alkyl halide is sluggish and gives low yields. What is happening?
Answer: The phthalimide anion is a bulky nucleophile.[1] Consequently, it is highly sensitive to steric hindrance in the electrophile. Reactions with primary alkyl halides are generally efficient, while secondary halides react much slower, and tertiary halides are typically unreactive.
-
Common Byproduct: In cases of severe steric hindrance or with strong, non-nucleophilic bases, elimination (E2) of the alkyl halide can become a competitive side reaction, leading to the formation of an alkene from your electrophile.
-
Troubleshooting:
-
Reagent Choice: If possible, use a primary alkyl halide. If a secondary alkyl group is essential, consider alternative synthetic routes.
-
Reaction Conditions: Use a polar apathetic solvent like DMF to ensure the solubility of the phthalimide salt and enhance the reaction rate.[3] Adding sodium iodide can sometimes facilitate the reaction with alkyl chlorides or bromides via the Finkelstein reaction.
-
Question 2: During the deprotection of my N-alkylated product with strong base (e.g., NaOH), I'm seeing multiple spots on my TLC and a lower than expected yield of the desired primary amine. What are these byproducts?
Answer: Harsh basic hydrolysis of the phthalimide can lead to incomplete reaction or side reactions. The primary byproduct is the partially hydrolyzed phthalamic acid derivative.
-
Common Byproducts:
-
Phthalamic Acid Derivative: This results from the nucleophilic attack of hydroxide on one of the carbonyl groups, leading to ring-opening.
-
Unreacted Starting Material: Incomplete hydrolysis will leave N-alkylated phthalimide in your product mixture.
-
-
Troubleshooting:
-
Milder Deprotection: The Ing-Manske procedure, which uses hydrazine (N₂H₄), is often a milder and more efficient method for cleaving the phthalimide.[1][3] This reaction forms a stable phthalhydrazide precipitate that can be easily filtered off.
-
Reaction Monitoring: Monitor the deprotection reaction by TLC to ensure complete consumption of the starting material.
-
III. Reactions of the Nitro Group: Reduction to an Amine
The reduction of the nitro group to a primary amine is a common transformation that unlocks a new site for further functionalization. However, the choice of reducing agent is critical to avoid unwanted side reactions.
Frequently Asked Questions & Troubleshooting
Question 4: I am reducing the nitro group using catalytic hydrogenation (H₂/Pd/C), but I am consistently getting a significant amount of a byproduct that lacks the bromine atom. What is this byproduct and how can I avoid it?
Answer: You are observing hydrodehalogenation, a common side reaction during the catalytic hydrogenation of aryl halides. Palladium on carbon is particularly notorious for promoting the cleavage of C-Br bonds.
-
Common Byproduct: 6-Nitroisoindoline-1,3-dione (de-brominated product). Further reduction of the nitro group would yield 6-aminoisoindoline-1,3-dione.
-
Troubleshooting:
-
Chemoselective Reducing Agents: To preserve the bromine atom, it is advisable to switch to a reducing agent known for its chemoselectivity. Excellent options include:
-
Tin(II) chloride (SnCl₂): A classic and effective reagent for the selective reduction of nitro groups in the presence of halogens. [4] * Iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl): A cost-effective and reliable method for nitro group reduction that typically does not affect aryl halides. [5] * Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄): These reagents can also be used for selective nitro group reduction.
-
-
Alternative Catalysts: If catalytic hydrogenation is preferred, catalysts like sulfided platinum on carbon (Pt/C) can sometimes suppress dehalogenation. [5]
Reducing Agent Primary Product Common Byproducts Selectivity H₂ / Pd/C 6-Aminoisoindoline-1,3-dione 6-Amino-5-bromo-isoindoline-1,3-dione, 6-Nitroisoindoline-1,3-dione Low SnCl₂ 6-Amino-5-bromoisoindoline-1,3-dione Minimal High | Fe / HCl | 6-Amino-5-bromoisoindoline-1,3-dione | Minimal | High |
-
IV. Experimental Protocols
Protocol 1: Chemoselective Reduction of the Nitro Group using Tin(II) Chloride
This protocol describes the selective reduction of the nitro group in this compound while preserving the bromine substituent.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add tin(II) chloride dihydrate (4-5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Filter the resulting suspension through a pad of celite to remove tin salts.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-Amino-5-bromoisoindoline-1,3-dione.
-
Purify the product by column chromatography or recrystallization as needed.
References
-
Khan Academy. Gabriel phthalimide synthesis. [Link]
-
Reddit. Gabriel synthesis troubleshooting. (2023). [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. (2025). [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. [Link]
-
Chemistry Steps. The Gabriel Synthesis. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]
-
YouTube. Reduction of Nitro Groups. (2015). [Link]
-
Journal of Organic Chemistry. Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates, Primary Phosphines, and Bisphosphines. (2000). [Link]
- Google Patents. RU2167855C2 - Method of synthesis of 4-bromo-5-nitrophthalonitrile.
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Wikipedia. Phthalimide. [Link]
-
ResearchGate. Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates, Primary Phosphines, and Bisphosphines | Request PDF. (2025). [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. [Link]
-
ResearchGate. (PDF) Nucleophilic substitution in 4-bromo-5-nitrophthalonitrile: XIV. Synthesis and properties of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile and phthalocyanines therefrom. (2025). [Link]
-
Semantic Scholar. Synthesis and Crystal Structure of 4-Bromo-5-nitrophthalonitrile. [Link]
-
PubMed Central. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. [Link]
-
ResearchGate. Scheme 1. NUCLEOPHILIC SUBSTITUTION IN 4-BROMO-5-NITROPHTHALODINITRILE: XV.. [Link]
-
ResearchGate. Nucleophilic substitution of 4-bromo-5-nitrophthalodinitrile: XIII. Synthesis and properties of 4-(1-benzotriazolyl)-5-(4-tritylphenoxy)phthalonitrile and phthalocyanines based thereon. (2025). [Link]
-
ResearchGate. Linear free energy ortho-correlations in the reactions of some 2-bromo-5-nitro-3-X-thiophenes with primary and secondary amines in benzene. (2025). [Link]
-
MOLBASE. This compound price & availability. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-6-nitroisoindoline-1,3-dione
Document ID: TSS-CN-20260117-01 Version: 1.0 Last Updated: January 17, 2026
Introduction
This technical guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 5-Bromo-6-nitroisoindoline-1,3-dione. This compound is a potentially valuable building block in medicinal chemistry and materials science. However, scaling its synthesis from the lab bench to pilot or production scale introduces significant challenges related to reaction control, safety, regioselectivity, and purification.
This document provides a comprehensive troubleshooting guide in a question-and-answer format, addressing common issues encountered during scale-up. The advice herein is grounded in established principles of organic process chemistry, with a focus on ensuring safety, maximizing yield, and achieving high product purity.
Proposed Synthetic Pathway
While multiple synthetic routes may exist, a common and logical approach involves the electrophilic nitration of a pre-functionalized isoindoline-1,3-dione. For the purposes of this guide, we will base our troubleshooting advice on the nitration of 4-bromoisoindoline-1,3-dione.
Reaction Scheme:
Step 1: Synthesis of 4-Bromoisoindoline-1,3-dione (if not commercially available) from 4-bromophthalic anhydride.
Step 2: Nitration of 4-Bromoisoindoline-1,3-dione to yield the target compound, this compound, and its isomers.
The critical step, and the focus of this guide, is the regioselective nitration. The directing effects of the bromo substituent (ortho, para-directing) and the phthalimide ring (meta-directing) create a complex selectivity challenge that is often exacerbated at scale.[1][2]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Section 1: Reaction Conditions & Control
Q1: My nitration reaction is sluggish or stalls completely upon scale-up. What are the likely causes?
A1: This is a common issue when moving from small to large reactors and is typically related to mass and heat transfer limitations.[3][4]
-
Poor Mixing/Agitation: Inadequate agitation can lead to poor mixing of the organic substrate with the nitrating acid mixture, especially in heterogeneous reactions.[5] This creates localized areas of low reactant concentration, slowing the overall reaction rate. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture or a fine dispersion.
-
Insufficient Temperature: While nitrations are exothermic, the initial activation energy must be met. If the batch temperature is too low, the reaction may not initiate properly. Consider a slight, controlled increase in the initial temperature, but be prepared to manage the resulting exotherm.
-
Incorrect Acid Concentration: The activity of the nitrating mixture (e.g., H₂SO₄/HNO₃) is highly dependent on the concentration of the acids. The sulfuric acid acts as a catalyst and a dehydrating agent to generate the reactive nitronium ion (NO₂⁺).[4][6] Water formed during the reaction will dilute the acid and can quench the reaction.[4] On a large scale, ensure that your acids are of the correct concentration and that atmospheric moisture is excluded.
Q2: I'm experiencing a dangerous temperature spike (exotherm) during the addition of the nitrating agent. How can I control this?
A2: Thermal runaway is the most significant hazard in scaling up nitration reactions.[3][7][8] The key is to ensure the rate of heat removal exceeds the rate of heat generation.
-
Control Addition Rate: The most critical parameter is the addition rate of your nitrating agent. Add it slowly and subsurface to ensure rapid mixing and heat dissipation. Use a dosing pump for precise control.
-
Improve Cooling Efficiency: Ensure your reactor's cooling jacket is functioning optimally. Use a cooling medium appropriate for the target temperature (e.g., a chilled brine solution for sub-zero temperatures). Continuous flow reactors offer superior heat transfer due to a high surface-area-to-volume ratio and are an inherently safer option for highly exothermic reactions at scale.[5][8]
-
Dilution: While it can impact throughput, performing the reaction in a larger volume of a suitable solvent (if applicable) can increase the thermal mass of the system, helping to absorb the heat generated.
Q3: My reaction is producing a significant amount of an unwanted isomer. How can I improve the regioselectivity for the desired 5-bromo-6-nitro product?
A3: Achieving high regioselectivity in electrophilic aromatic substitution is a challenge controlled by both electronic and steric factors.[1][9] The primary undesired isomer is likely 4-bromo-7-nitroisoindoline-1,3-dione.
-
Temperature Control: Nitration selectivity is often temperature-dependent. Lower reaction temperatures generally favor the thermodynamically more stable product and can increase selectivity. Experiment with running the reaction at 0°C or even -10°C.
-
Choice of Nitrating Agent: The reactivity of the nitrating agent can influence selectivity. A highly reactive agent (e.g., concentrated H₂SO₄/HNO₃) may be less selective. Consider alternative, milder nitrating systems. Zeolite catalysts have been shown to improve para-selectivity in some aromatic nitrations.[10]
-
Order of Steps: If you have the flexibility to design the synthesis from scratch, consider if reversing the order of bromination and nitration on the base phthalimide structure could yield a more favorable isomeric ratio.
Section 2: Work-up and Product Isolation
Q4: When I quench the reaction by adding the acid mixture to ice-water, my product doesn't precipitate. How do I isolate it?
A4: This indicates your product has some solubility in the acidic aqueous phase or is an oil under these conditions.
-
Liquid-Liquid Extraction: Do not discard the aqueous mixture. Transfer the entire quenched solution to a suitably large separatory funnel or extraction vessel. Perform multiple extractions with a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) to recover the product.[11]
-
pH Adjustment: In some cases, neutralizing the acidic solution with a base (e.g., sodium carbonate) can decrease the solubility of the product, inducing precipitation. Perform this carefully in a well-ventilated fume hood due to CO₂ evolution and potential exotherms.
Q5: During the work-up, I'm forming a thick emulsion that is difficult to separate.
A5: Emulsions are common in large-scale extractions, especially when fine solids are present or agitation is too vigorous.
-
Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: If fine solids are the cause, you may need to filter the entire mixture through a pad of celite or another filter aid before attempting the phase separation.
-
Allow Time: Sometimes, simply letting the mixture stand undisturbed for an extended period can allow the phases to separate.
Q6: My isolated crude product is a dark, oily tar. How can I improve its quality?
A6: Dark coloration often indicates the presence of oxidative by-products and nitrophenolic impurities.[12]
-
Controlled Quench: Ensure the quench is performed slowly and with efficient stirring. Pouring the reaction mixture too quickly into an insufficient amount of ice can cause localized heating, leading to degradation.[11]
-
Alkaline Wash: During the work-up, wash the organic extract with a mild basic solution, such as aqueous sodium bicarbonate.[11] This will neutralize residual acids and extract acidic impurities like nitrophenols by converting them into their water-soluble salts.[12]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored impurities. Filter the carbon and recrystallize the product.
Section 3: Purification at Scale
Q7: Recrystallization works well in the lab, but I'm getting poor recovery and purity at a larger scale. What should I check?
A7: Scale-up of crystallization requires careful optimization.
-
Solvent System: Ensure the solvent system is still optimal at the new scale. The solubility curve of your product is critical.
-
Cooling Rate: Slow, controlled cooling is crucial for forming large, pure crystals. Rapid cooling (crash cooling) will trap impurities and lead to fine powders that are difficult to filter. Use a programmable cooling profile in your reactor.
-
Seeding: Seeding the supersaturated solution with a small amount of pure product can promote controlled crystal growth and improve final particle size and purity.
-
Agitation: The agitation rate during cooling and crystallization affects crystal size and can prevent the product from cementing onto the reactor walls.
Q8: Is column chromatography a viable option for purifying kilograms of this material?
A8: While possible, large-scale column chromatography is expensive and time-consuming. It should be considered a last resort if high-purity material cannot be obtained through crystallization. If required, investigate automated flash chromatography systems designed for process scale, which are more efficient than traditional gravity columns. The polarity difference between the desired product and isomers will determine the feasibility.
Experimental Protocols
Table 1: Recommended Reagent Stoichiometry (Lab Scale Reference)
| Reagent | Molar Eq. | Typical Amount (for 10g scale) | Purpose |
| 4-Bromoisoindoline-1,3-dione | 1.0 | 10.0 g | Starting Material |
| Conc. Sulfuric Acid (98%) | ~5-10 vol | 50 - 100 mL | Solvent & Catalyst |
| Conc. Nitric Acid (70%) | 1.1 - 1.5 | 3.0 - 4.1 mL | Nitrating Agent |
Protocol 1: Scale-Up Nitration Procedure (Illustrative)
Safety First: This reaction is highly exothermic and uses corrosive, oxidizing acids. Always work in a well-ventilated fume hood or appropriate process bay. Wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat or suit.[7][13][14][15] Have an appropriate spill kit and neutralization agent (e.g., sodium bicarbonate) readily available.[5]
-
Reactor Setup: In a clean, dry glass-lined reactor equipped with an overhead stirrer, temperature probe, and addition funnel (or dosing pump inlet), charge concentrated sulfuric acid.
-
Cooling: Begin agitation and cool the sulfuric acid to 0-5°C using an external cooling bath.
-
Substrate Addition: Add the 4-Bromoisoindoline-1,3-dione substrate to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.
-
Nitrating Agent Addition: Add concentrated nitric acid dropwise via the addition funnel over 1-2 hours. Crucially, maintain the internal reaction temperature below 5°C throughout the entire addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-3 hours. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by TLC or HPLC.
-
Quenching: In a separate vessel, prepare a large volume of crushed ice and water (approx. 10 times the reaction volume). With vigorous stirring, slowly pour the completed reaction mixture onto the ice-water slurry.[5][11] The rate of addition should be controlled to keep the quench tank temperature low.
-
Isolation & Washing: The crude product should precipitate as a pale yellow solid.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper).
-
Wash the cake with a small amount of cold ethanol or isopropanol to aid in drying.
-
-
Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.
Visualizations & Workflows
Diagram 1: General Nitration Workflow
This diagram outlines the key stages from reaction setup to final product isolation.
Caption: General experimental workflow for aromatic nitration.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing the cause of low product yield.
Caption: Decision tree for troubleshooting low yield in nitration.
References
-
MIXED NITRATING ACID (greater than 50% HN03). East Harbour Group. Available at: [https://www.easth Harbourgroup.com/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf]([Link] Harbourgroup.com/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf)
- Method of purifying nitrated aromatic compounds from a nitration process. Google Patents (WO2016198921A1).
- Process for the purification of mononitro aromatic compounds. Google Patents (US2430421A).
-
Nitration reaction safety. YouTube. Available at: [Link]
- Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents (US5946638A).
-
Mixed Nitrating Acid, Less Than 50% (HNO3). AWS. Available at: [Link]
-
Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Three‐step synthesis of the platform molecule, bromo phthalimide 6. ResearchGate. Available at: [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange. Available at: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
Nitration. SlideShare. Available at: [Link]
-
Nitric Acid Safety. University of Washington Environmental Health & Safety. Available at: [Link]
-
Nitric acid - Incident management. GOV.UK. Available at: [Link]
-
Phthalimide, N-(2-bromoethyl). Organic Syntheses Procedure. Available at: [Link]
-
Reactions of Arenes: Electrophilic Aromatic Substitution. University of Calgary. Available at: [Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. Available at: [Link]
-
Aromatic Nitro Compounds. Missouri S&T. Available at: [Link]
-
Nitration of phenol in flow. Corning. Available at: [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. ResearchGate. Available at: [Link]
-
Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. Scientific Research Publishing. Available at: [Link]
-
Nitro Compounds. The Pharma Knowledge. Available at: [Link]
-
Nitration Reactions | Continuous Flow Processing. Vapourtec. Available at: [Link]
-
Continuous flow nitration in miniaturized devices. PMC - NIH. Available at: [Link]
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Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-6-nitroisoindoline-1,3-dione
Welcome to the technical support center for 5-Bromo-6-nitroisoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their synthetic reactions. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and ensure the success of your experiments.
Understanding the Solubility Challenge
This compound (CAS No. 64823-14-9) is a valuable building block in medicinal chemistry and materials science.[1][2] However, its planar, rigid structure and the presence of both a polar nitro group and a less polar bromophenyl group contribute to its characteristically low solubility in many common organic solvents. This poor solubility can lead to incomplete reactions, low yields, and difficulties in purification. This guide will provide a systematic approach to overcoming these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My this compound is not dissolving in my chosen reaction solvent. What should I do?
This is a common issue. Here’s a step-by-step approach to address it:
Step 1: Verify Solvent Choice
The principle of "like dissolves like" is a good starting point.[3] Given the structure of this compound, polar aprotic solvents are often a good first choice.
Recommended Solvents to Try:
| Solvent | Class | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent for dissolving many polar and nonpolar compounds. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | A powerful solvent, but can be difficult to remove. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Similar to DMF and DMSO, with a higher boiling point. |
| Acetonitrile (MeCN) | Polar Aprotic | A less powerful solvent than DMF or DMSO, but easier to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | A good general-purpose solvent, may require heating. |
Step 2: Gentle Heating
Increasing the temperature of the solvent can significantly improve the solubility of your compound.
-
Protocol:
-
Add your this compound and chosen solvent to the reaction flask.
-
While stirring, gently heat the mixture. A temperature of 40-60 °C is a good starting point.
-
Observe for dissolution. Be patient, as it may take some time.
-
Caution: Avoid boiling the solvent, as this can lead to decomposition of your starting material or reagents.
-
Step 3: Sonication
Ultrasonic agitation can help break down solid aggregates and enhance dissolution.[4]
-
Protocol:
-
Place your reaction flask in a sonicator bath.
-
Sonicate the mixture in short bursts (e.g., 5-10 minutes).
-
Check for dissolution between bursts.
-
Question 2: I've tried different solvents and heating, but my compound still has poor solubility. What are my next options?
If basic solvent screening and heating are insufficient, you can explore more advanced techniques.
Option 1: Co-Solvent Systems
Using a mixture of solvents can often achieve higher solubility than a single solvent.[5]
-
How it works: A co-solvent system can modulate the overall polarity of the medium to better match the solute. For instance, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent like THF or dichloromethane can significantly boost solubility.
-
Experimental Approach:
-
Start with your compound suspended in your primary reaction solvent.
-
Add a co-solvent (e.g., DMF, DMSO) dropwise while stirring and gently warming.
-
Continue adding the co-solvent until you observe dissolution. Keep track of the solvent ratios for reproducibility.
-
Option 2: Particle Size Reduction
Decreasing the particle size of your solid material increases the surface area available for solvation, which can improve the rate of dissolution.[4][5]
-
Method:
-
Mortar and Pestle: Carefully grind the this compound into a fine powder before adding it to the solvent. This is a simple and effective first step.
-
Micronization: For more significant particle size reduction, specialized equipment may be needed, though this is less common in a standard research lab.[5]
-
Question 3: My compound dissolves initially, but then precipitates out during the reaction. Why is this happening and how can I fix it?
Precipitation during a reaction can occur for several reasons:
-
Change in Polarity: The reaction itself may be forming products that alter the overall polarity of the reaction mixture, causing your starting material or an intermediate to crash out.
-
Temperature Changes: If the reaction is exothermic, it might initially keep your compound in solution, which then precipitates as the reaction cools. Conversely, if the reaction requires cooling, solubility will decrease.
-
Formation of an Insoluble Product: The product of the reaction may be insoluble in the reaction solvent.
Troubleshooting Workflow:
Sources
Preventing decomposition of 5-Bromo-6-nitroisoindoline-1,3-dione during reactions
Welcome to the dedicated technical support center for 5-Bromo-6-nitroisoindoline-1,3-dione. This resource is designed for researchers, medicinal chemists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of working with this highly functionalized reagent. Our goal is to empower you to anticipate and resolve challenges related to its stability and reactivity, ensuring the success of your synthetic endeavors.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, prized for its unique electronic properties conferred by the electron-withdrawing nitro and bromo substituents. However, these same activating groups render the isoindoline-1,3-dione core susceptible to specific decomposition pathways. This guide will provide a framework for understanding and mitigating these potential issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during reactions involving this compound.
Issue 1: Low or No Yield of the Desired N-Substituted Product
Symptoms:
-
TLC or LC-MS analysis shows the consumption of the starting material without the formation of the expected product.
-
A complex mixture of unidentified products is observed.
Potential Causes:
-
Decomposition of the Starting Material: The reaction conditions may be too harsh, leading to the degradation of the this compound before it can react with the desired nucleophile.
-
Incorrect Solvent or Base Selection: The choice of solvent and base is critical. Protic solvents in combination with strong bases can facilitate decomposition pathways.
-
Elevated Temperatures: As a nitroaromatic compound, this compound can be susceptible to thermal decomposition.[1][2]
Solutions:
-
Temperature Control: Maintain the reaction temperature as low as possible. If heating is necessary, conduct a temperature screen to find the optimal balance between reaction rate and decomposition.
-
Solvent Selection: Favor aprotic solvents such as DMF, DMAc, or acetonitrile over protic solvents like alcohols, especially when a base is present.
-
Base Selection: Use a non-nucleophilic base to avoid competitive reactions with the isoindoline-1,3-dione core. Consider milder bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) over stronger bases like sodium hydroxide or potassium carbonate.
Experimental Protocol: N-Alkylation under Mild Conditions
-
Dissolve this compound (1 equivalent) and the desired primary amine or alcohol (1.1 equivalents) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
Issue 2: Formation of a Highly Polar, Water-Soluble Byproduct
Symptoms:
-
The appearance of a new spot on the TLC plate with a very low Rf value.
-
The byproduct is readily soluble in aqueous layers during workup.
Potential Cause:
-
Hydrolysis of the Imide Ring: The isoindoline-1,3-dione ring is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, to form the corresponding dicarboxylic acid.[3] This is a common decomposition pathway for phthalimide derivatives.[3][4]
Solutions:
-
pH Control: Maintain the reaction mixture at a neutral or slightly acidic pH if possible. If a base is required, use a non-aqueous workup or minimize the time the reaction mixture is in contact with aqueous basic solutions.
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to prevent water from initiating hydrolysis.
Diagram: Hydrolytic Decomposition Pathway
Caption: Base or acid-catalyzed hydrolysis of the imide ring.
Issue 3: Reaction Stalls or Proceeds Slowly
Symptoms:
-
TLC or LC-MS analysis shows the presence of both starting material and product, with the ratio not changing over an extended period.
Potential Causes:
-
Insufficient Activation: The nucleophile may not be sufficiently reactive to attack the imide nitrogen.
-
Steric Hindrance: The nucleophile or the isoindoline-1,3-dione itself may be sterically hindered, slowing the reaction rate.
Solutions:
-
Use of a Catalyst: For reactions like the Gabriel synthesis, the use of potassium phthalimide, formed by reacting with potassium hydroxide, can increase the nucleophilicity of the imide nitrogen.[5]
-
Alternative Synthetic Routes: Consider alternative methods for introducing the desired functional group. For example, a Mitsunobu reaction can be effective for N-alkylation of phthalimides with alcohols.[6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It is recommended to store this compound in a cool, dry, and dark place.[7] Exposure to moisture can lead to hydrolysis, while exposure to light and heat can promote decomposition.
Q2: Can I use strong nucleophiles with this compound?
A2: Caution should be exercised when using strong nucleophiles. While the imide nitrogen can be deprotonated and alkylated, strong nucleophiles can also attack the carbonyl carbons, leading to ring-opening or other side reactions. The electron-withdrawing nature of the nitro and bromo groups makes the carbonyls more electrophilic.
Q3: Is this compound sensitive to reducing agents?
A3: Yes, the nitro group is susceptible to reduction. If your synthetic route involves a reduction step, the nitro group will likely be reduced to an amine. This can be a useful transformation if the amino group is the desired functionality.
Q4: What are the expected decomposition products under thermal stress?
A4: While specific studies on this molecule are not widely available, thermal decomposition of nitroaromatic compounds often involves the homolytic cleavage of the C-NO2 bond.[1][2][8] This can initiate a cascade of radical reactions, leading to a complex mixture of degradation products.
Diagram: Factors Leading to Decomposition
Caption: Key factors that can induce decomposition.
Summary of Key Parameters for Stability
| Parameter | Recommendation | Rationale |
| Temperature | Maintain below 60°C where possible | Avoids thermal decomposition of the nitroaromatic system.[1][2] |
| pH | Neutral to slightly acidic | Minimizes base-catalyzed hydrolysis of the imide ring.[3] |
| Solvents | Anhydrous aprotic (e.g., DMF, CH3CN) | Prevents hydrolysis and unwanted side reactions. |
| Base | Non-nucleophilic, mild bases (e.g., DIPEA) | Avoids competitive nucleophilic attack and ring-opening. |
By understanding the inherent reactivity and potential decomposition pathways of this compound, researchers can design more robust reaction conditions, leading to higher yields and purer products.
References
- Brill, T. B., & James, K. J. (Year).
- WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroarom
-
Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685–691. [Link]
-
(2015-2024). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate.[Link]
-
(2025-08-06). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. SpringerLink.[Link]
-
(2014-01-30). PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS. European Patent Office.[Link]
-
Organic Chemistry – Specific Name Reactions. Vedantu.[Link]
-
Hasan, S. K., & Abbas, S. A. (1975). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry, 53(16), 2450–2453. [Link]
-
Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692. [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Organic Chemistry Portal.[Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kvmwai.edu.in [kvmwai.edu.in]
- 6. Phthalimides [organic-chemistry.org]
- 7. 5-Bromoisoindoline-1,3-dione | 6941-75-9 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Impurities in 5-Bromo-6-nitroisoindoline-1,3-dione
Welcome to the technical support center for the analysis and impurity characterization of 5-Bromo-6-nitroisoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address specific experimental issues.
Section 1: Understanding the Chemistry and Potential Impurities
This compound is typically synthesized by the nitration of 4-Bromophthalimide.[1] The core of many analytical challenges lies in the formation of structurally related impurities during this synthesis. The directing effects of the bromine atom and the phthalimide group on the aromatic ring influence the position of the incoming nitro group, potentially leading to a mixture of isomers.[2][3][4] Understanding these potential impurities is the first step in developing robust analytical methods for their detection and quantification.
Frequently Asked Questions: Synthesis and Impurity Formation
Q1: What are the most likely impurities to form during the synthesis of this compound?
A1: The primary impurities arise from the electrophilic nitration of 4-bromophthalimide. Due to the directing effects of the substituents, several isomeric impurities can be formed. The main impurities to anticipate are:
-
Starting Material: Unreacted 4-Bromophthalimide.
-
Isomeric Impurities:
-
4-Bromo-5-nitroisoindoline-1,3-dione
-
4-Bromo-7-nitroisoindoline-1,3-dione
-
-
Di-nitrated Impurities: Although less common under controlled conditions, over-nitration can lead to di-nitro species.
-
Degradation Products: Hydrolysis of the imide ring can occur if the reaction or work-up conditions are not carefully controlled, leading to the corresponding phthalic acid derivative.[5]
Section 2: Analytical Methodologies and Troubleshooting
Accurate characterization of this compound and its impurities requires robust analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for identification and structural elucidation.[6][7][8]
High-Performance Liquid Chromatography (HPLC-UV) Analysis
A well-developed HPLC method is crucial for separating the main component from its closely related impurities.
dot
Caption: HPLC analysis workflow for impurity profiling.
Recommended HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
HPLC Troubleshooting Guide
Q2: I am seeing poor separation between the main peak and an impurity. How can I improve the resolution?
A2: Poor resolution is a common issue. Here are several strategies to improve it:
-
Modify the Gradient: A shallower gradient can increase the separation between closely eluting peaks. Try extending the gradient time or reducing the rate of change of the organic mobile phase (Acetonitrile).
-
Change the Organic Modifier: Replacing acetonitrile with methanol can alter the selectivity of the separation.
-
Adjust the pH of the Mobile Phase: The ionization state of the analytes can affect their retention. Adjusting the pH of the aqueous mobile phase (Mobile Phase A) might improve separation.
-
Use a Different Column: If the above steps do not provide sufficient resolution, consider a column with a different stationary phase (e.g., a phenyl-hexyl column) or a column with a smaller particle size (e.g., 3.5 µm or sub-2 µm for UHPLC).
Q3: My peak shapes are poor (fronting or tailing). What could be the cause?
A3: Poor peak shape can be caused by several factors:[9]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Inappropriate Diluent: If the sample diluent is much stronger than the initial mobile phase, it can cause peak distortion. Ensure your diluent is as close as possible to the initial mobile phase composition.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to tailing peaks. Try flushing the column or replacing it if it is old.
-
Secondary Interactions: Silanol groups on the silica backbone of the C18 column can interact with the analytes, causing tailing. Using a mobile phase with a low pH (like the recommended 0.1% phosphoric acid) can suppress this effect. An end-capped column can also minimize these interactions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[7][8]
dot
Caption: Workflow for impurity identification using LC-MS.
Q4: I have an unknown peak in my HPLC chromatogram. How can I use LC-MS to identify it?
A4:
-
Develop an LC-MS Method: You can often adapt your HPLC-UV method for LC-MS. However, you will need to replace non-volatile buffers like phosphoric acid with volatile alternatives such as formic acid or ammonium formate.[10]
-
Acquire Mass Spectra: Run the sample on the LC-MS system. For each peak in the chromatogram, you will obtain a mass spectrum. The molecular ion peak (e.g., [M+H]+ or [M-H]-) will give you the molecular weight of the compound.
-
Compare with Expected Impurities: Compare the determined molecular weight with the calculated molecular weights of the potential impurities listed in Q1.
-
Perform MS/MS Analysis: For further confirmation, you can perform tandem mass spectrometry (MS/MS). By fragmenting the molecular ion, you can obtain structural information that can help to confirm the identity of the impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation
NMR spectroscopy is the most definitive technique for distinguishing between the different isomers of bromonitrophthalimide.[11] The chemical shifts and coupling patterns of the aromatic protons are unique for each isomer.
Q5: How can I use ¹H NMR to confirm the identity of my product and distinguish it from its isomers?
A5: The aromatic region of the ¹H NMR spectrum is key. Here are the expected patterns for the desired product and its main isomeric impurities in a solvent like DMSO-d₆:
-
This compound (Desired Product): You would expect to see two singlets in the aromatic region, as the two aromatic protons do not have adjacent protons to couple with.
-
4-Bromo-5-nitroisoindoline-1,3-dione: The two aromatic protons are adjacent to each other and would appear as two doublets with a typical ortho-coupling constant (J ≈ 8-9 Hz).
-
4-Bromo-7-nitroisoindoline-1,3-dione: The two aromatic protons are also adjacent and would present as two doublets with an ortho-coupling constant.
By analyzing the splitting patterns in the aromatic region of the ¹H NMR spectrum, you can unambiguously identify the desired product and differentiate it from its isomers.[12]
Expected ¹H NMR Data (Aromatic Region, DMSO-d₆, 400 MHz):
| Compound | Proton at C7 | Proton at C4 |
| This compound | ~8.2 ppm (s) | ~8.5 ppm (s) |
| 4-Bromo-5-nitroisoindoline-1,3-dione | ~8.1 ppm (d, J≈8.5 Hz) | ~8.3 ppm (d, J≈8.5 Hz) |
| 4-Bromo-7-nitroisoindoline-1,3-dione | ~8.0 ppm (d, J≈8.2 Hz) | ~8.4 ppm (d, J≈8.2 Hz) |
Section 3: Stability and Degradation
Understanding the stability of this compound is crucial for accurate analysis and for defining appropriate storage conditions.
Q6: My sample purity is decreasing over time. What are the likely degradation pathways?
A6: Phthalimide derivatives can be susceptible to hydrolysis, especially under basic conditions, which opens the imide ring to form a phthalamic acid derivative.[5] Exposure to strong light can also potentially lead to degradation. To minimize degradation:
-
Storage: Store the material in a cool, dark, and dry place.
-
Sample Preparation: Prepare analytical solutions fresh and analyze them promptly. Avoid leaving samples on the autosampler for extended periods. If necessary, use a cooled autosampler.
-
pH Control: When preparing samples, use a neutral or slightly acidic diluent to minimize hydrolysis.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Wang, Z., et al. (2015). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. RSC Advances, 5(105), 86357-86365. Retrieved from [Link]
-
Phenomenex. (2014). Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1. 1H- and 13C-NMR spectroscopic data for compounds 1 and 2. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Evaluation and degradation mechanism of phthalimide derivatives as anolytes for non-aqueous organic static batteries. New Journal of Chemistry. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685-691. Retrieved from [Link]
-
Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. Retrieved from [Link]
-
MDPI. (2022). An Oxidation Study of Phthalimide-Derived Hydroxylactams. Molecules, 27(2), 488. Retrieved from [Link]
-
Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). Retrieved from [Link]
-
Lu, M., et al. (2013). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Catalysis Communications, 37, 105-108. Retrieved from [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. RRJPA, 10(3). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega, 7(25), 21585-21606. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. Retrieved from [Link]
-
Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. Retrieved from [Link]
-
PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. Retrieved from [Link]
-
ResearchGate. (2025). Development and optimization of an LC-MS method for the separation of nitrosamine impurities. Farmacia, 73(1). Retrieved from [Link]
-
ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry, 5(1), 196-201. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
- Google Patents. (n.d.). CN1634906A - Synthesis of 5-bromo phthalide.
-
YouTube. (2021, March 10). Proton NMR Analysis to identify Isomers. Retrieved from [Link]
-
Phenomenex. (2020, September 24). GC Troubleshooting Quick Reference Guide. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soeagra.com [soeagra.com]
- 7. biomedres.us [biomedres.us]
- 8. rroij.com [rroij.com]
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- 10. researchgate.net [researchgate.net]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 5-Bromo-6-nitroisoindoline-1,3-dione
This guide provides an in-depth analysis of the ¹H NMR spectroscopy of 5-Bromo-6-nitroisoindoline-1,3-dione, a key building block in medicinal chemistry and materials science. We will delve into the predicted spectral features, compare them with related compounds, and provide a detailed experimental protocol for obtaining high-quality data. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for their work.
The Importance of Structural Verification
Predicted ¹H NMR Spectrum of this compound
The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The isoindoline-1,3-dione core possesses two aromatic protons and an imide proton. The positions of the bromo and nitro substituents significantly influence the chemical shifts of the aromatic protons.
Structural Diagram of this compound:
Caption: Chemical structure of this compound.
Based on the structure, we can predict the following signals:
-
Aromatic Protons (H-4 and H-7): The aromatic region of the spectrum is expected to show two distinct signals.[1][2] The proton at the 4-position (H-4) is ortho to a carbonyl group and meta to the bromine atom. The proton at the 7-position (H-7) is ortho to a carbonyl group and meta to the nitro group. Both bromine and the nitro group are electron-withdrawing, which will deshield the adjacent protons, shifting their signals downfield.[3] The nitro group is a stronger electron-withdrawing group than bromine, so H-7 is expected to resonate at a lower field (higher ppm) than H-4. Due to the substitution pattern, these protons will likely appear as singlets, as they lack adjacent protons for coupling.
-
Imide Proton (N-H): The imide proton will appear as a broad singlet, typically in the downfield region of the spectrum (around 11-12 ppm), due to hydrogen bonding and exchange with trace amounts of water in the solvent.[4]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-7 | 8.5 - 8.7 | s (singlet) |
| H-4 | 8.2 - 8.4 | s (singlet) |
| N-H | 11.0 - 12.0 | br s (broad singlet) |
Comparative Analysis with Structurally Related Compounds
To build confidence in our spectral prediction, it is instructive to compare it with the known ¹H NMR data of similar molecules.
5-Nitroisoindoline-1,3-dione
The ¹H NMR spectrum of 5-nitroisoindoline-1,3-dione provides a valuable reference. In DMSO-d₆, it exhibits signals at δ 11.82 (s, 1H, NH), 8.61 (dd, J = 8.0, 2.0 Hz, 1H), 8.44 (d, J = 2.0 Hz, 1H), and 8.08 (d, J = 8.0 Hz, 1H).[4] The presence of the bromine atom in our target molecule at the 6-position will alter the coupling patterns and chemical shifts. The ortho and meta couplings observed in 5-nitroisoindoline-1,3-dione will be absent in this compound, leading to the predicted singlets for the aromatic protons.
Bromonitrobenzene Isomers
The relative positions of bromo and nitro groups on a benzene ring significantly impact the ¹H NMR spectrum.[5]
-
Ortho-bromonitrobenzene: Shows a complex multiplet for the four aromatic protons.
-
Meta-bromonitrobenzene: Also displays a complex pattern with four distinct signals.
-
Para-bromonitrobenzene: Exhibits a much simpler spectrum with two doublets due to the molecule's symmetry.
This comparison highlights how the substitution pattern in this compound, which places the two aromatic protons in magnetically non-equivalent environments without adjacent protons, is expected to result in two singlets, a distinguishing feature.
Experimental Protocol for ¹H NMR Analysis
Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup. The following protocol is a self-validating system designed for accuracy and reproducibility.
Workflow for ¹H NMR Analysis:
Caption: Step-by-step workflow for acquiring a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is dry and free of residual solvents from synthesis. This can be achieved by drying under high vacuum for several hours.
-
-
Solvent Selection and Dissolution:
-
Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic compounds.
-
Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the mixture to ensure complete dissolution. The solution should be clear and free of suspended particles.
-
-
NMR Tube Loading:
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
The final solvent height in the NMR tube should be approximately 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Perform shimming to optimize the magnetic field homogeneity. An automated shimming routine is usually sufficient.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters. A standard ¹H experiment with a spectral width of -2 to 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds is a good starting point.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
-
Spectral Analysis:
-
Integrate the peaks to determine the relative ratios of the protons.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to the predicted spectrum and data from related compounds.
-
Troubleshooting Common Issues
-
Broad Peaks: Broadening of aromatic signals can indicate sample aggregation or the presence of paramagnetic impurities. Ensure complete dissolution and consider filtering the sample.
-
Poor Resolution: Inadequate shimming is the most common cause of poor resolution. Re-shim the instrument carefully.
-
Impurity Peaks: Unidentified peaks may correspond to residual solvents or synthetic byproducts. Compare the spectrum to the ¹H NMR of the starting materials and solvents used in the synthesis.
By following this comprehensive guide, researchers can confidently perform and interpret the ¹H NMR analysis of this compound, ensuring the structural integrity of this important chemical intermediate.
References
- Royal Society of Chemistry. (2015).
- Filo. (2025). How could ¹H NMR spectra distinguish the following compounds?.
- Chemistry LibreTexts. (2024). 15.
- Chemistry LibreTexts. (2023). 15.
- ResearchGate. (n.d.).
Sources
A Senior Application Scientist's Guide to 13C NMR Characterization of 5-Bromo-6-nitroisoindoline-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the isoindoline-1,3-dione scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The introduction of specific substituents, such as bromine and a nitro group, at the 5- and 6-positions of this core structure, respectively, opens up a vast chemical space for derivatization and property tuning. Accurate and unambiguous structural characterization is paramount, and among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon framework fingerprint.
The Foundational Role of 13C NMR in Structural Elucidation
13C NMR spectroscopy offers a direct window into the carbon skeleton of a molecule.[1] Unlike 1H NMR, where proton-proton coupling can lead to complex splitting patterns, proton-decoupled 13C NMR spectra typically display a single peak for each unique carbon atom, simplifying spectral interpretation.[2] The chemical shift of each carbon is highly sensitive to its local electronic environment, making it a powerful tool for identifying functional groups and understanding the electronic effects of substituents.[3]
For the 5-Bromo-6-nitroisoindoline-1,3-dione core, we can anticipate distinct chemical shift regions for the carbonyl carbons, aromatic carbons, and any aliphatic carbons in its derivatives. The strong electron-withdrawing nature of the bromo and nitro groups will significantly influence the chemical shifts of the aromatic carbons, providing key structural information.
Experimental Protocol for Acquiring High-Quality 13C NMR Spectra
A robust and reproducible experimental protocol is the bedrock of reliable spectral data. The following methodology is recommended for the 13C NMR analysis of this compound derivatives.
1. Sample Preparation:
-
Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is a preferred solvent due to its excellent solubilizing power for a wide range of organic compounds, including those with polar functional groups like the nitro group. Its 13C NMR signal appears as a multiplet around 39.52 ppm, which is typically well-separated from the signals of the analyte. Chloroform-d (CDCl3) is another common choice, with its carbon signal appearing as a triplet at approximately 77.16 ppm.[4]
-
Concentration: A concentration range of 10-20 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.
2. NMR Instrument Parameters:
-
Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine 13C NMR acquisition.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shift range.
-
Acquisition Time (AQ): An acquisition time of at least 1-2 seconds is recommended to ensure good resolution.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial for accurate integration, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans (NS): The number of scans will depend on the sample concentration and the natural abundance of 13C. Typically, 1024 to 4096 scans are required to achieve an adequate signal-to-noise ratio.
-
3. Advanced NMR Techniques for Unambiguous Assignment:
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for differentiating between CH, CH2, and CH3 groups. In a DEPT-135 spectrum, CH and CH3 signals appear as positive peaks, while CH2 signals are negative. A DEPT-90 spectrum will only show signals for CH carbons. Quaternary carbons are absent in both DEPT spectra.
-
2D NMR (HSQC and HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), providing a definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons by observing their correlations with nearby protons.
-
Predicted 13C NMR Spectrum of this compound
Based on the principles of substituent effects and data from analogous compounds, we can predict the 13C NMR spectrum of the parent compound, this compound.
Caption: Structure of this compound with atom numbering.
Predicted Chemical Shift Assignments:
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1, C3 (C=O) | 165 - 170 | Carbonyl carbons in a five-membered imide ring typically resonate in this region.[5] |
| C6 (C-NO2) | 145 - 150 | The strong electron-withdrawing nitro group causes a significant downfield shift. |
| C5 (C-Br) | 115 - 120 | The carbon directly attached to bromine is deshielded, but to a lesser extent than the carbon attached to the nitro group. |
| C3a, C7a | 130 - 135 | These are quaternary aromatic carbons adjacent to the carbonyl groups and the substituted aromatic ring. |
| C4, C7 | 125 - 130 | These are protonated aromatic carbons, with their chemical shifts influenced by the adjacent substituents. |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we can compare the expected chemical shifts with experimentally determined data for similar molecules.
Table 1: Comparison of 13C NMR Chemical Shifts (ppm) in DMSO-d6
| Compound | C=O | C-NO2 | C-Br | Aromatic C-H | Aromatic C-quaternary |
| 5-Nitroisoindoline-1,3-dione [5] | ~167 | ~150 | - | ~124, ~130, ~136 | ~133, ~138 |
| Phthalimide [5] | ~168 | - | - | ~123, ~134 | ~132 |
| Predicted: this compound | 165-170 | 145-150 | 115-120 | 125-130 | 130-135 |
The data from 5-nitroisoindoline-1,3-dione provides a strong reference point.[5] The presence of the bromine atom at the 5-position is expected to cause a downfield shift for the carbon it is attached to (C5) and influence the shifts of the neighboring carbons.
The Influence of N-Substituents on the 13C NMR Spectrum
A common derivatization strategy for isoindoline-1,3-diones is the introduction of substituents at the nitrogen atom. This can have a subtle but measurable effect on the chemical shifts of the isoindoline-1,3-dione core.
Workflow for Analyzing N-Substituted Derivatives:
Caption: Workflow for the 13C NMR characterization of N-substituted derivatives.
For instance, the introduction of an electron-donating alkyl group at the nitrogen atom may cause a slight upfield shift (to lower ppm values) of the carbonyl carbons due to increased electron density. Conversely, an electron-withdrawing N-substituent could lead to a downfield shift. These shifts, although small, can provide valuable information about the electronic interplay between the substituent and the isoindoline-1,3-dione core.
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural characterization of this compound derivatives. While direct experimental data for the parent compound may be elusive, a thorough understanding of fundamental NMR principles, coupled with a comparative analysis of structurally related compounds, allows for confident prediction and interpretation of their 13C NMR spectra. The systematic application of 1D and 2D NMR techniques, as outlined in this guide, will enable researchers to unambiguously elucidate the structures of novel derivatives, thereby accelerating the discovery and development of new molecules in the fields of medicine and materials science.
References
-
Royal Society of Chemistry. (2015). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. Retrieved from [Link]
-
Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]
-
eGrove, University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. Retrieved from [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information (ESI) for.... Retrieved from [Link]
-
ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
Royal Society of Chemistry. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link]
-
Defense Technical Information Center. (1994). Solid-State NMR Characterization of C- and N-Labelled Phthalimides: Model Compounds for Studying Polyimides. Retrieved from [Link]
-
eGrove, University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Retrieved from [Link]
-
NPTEL. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
MDPI. (2010). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]
-
ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]
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Mass Spectrometry of 5-Bromo-6-nitroisoindoline-1,3-dione: A Comparative Guide to Ionization Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, understanding the nuances of analytical techniques is paramount. This guide provides an in-depth technical comparison of mass spectrometry techniques for the analysis of 5-Bromo-6-nitroisoindoline-1,3-dione, a substituted isoindoline derivative with potential applications in medicinal chemistry and materials science. This document will explore the compound's behavior under Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI), offering insights into the selection of the most appropriate method for structural elucidation and sensitive detection.
Introduction to this compound
This compound is a halogenated nitroaromatic compound with the molecular formula C₈H₃BrN₂O₄ and a molecular weight of approximately 271.02 g/mol . The presence of both a bromine atom and a nitro group on the aromatic ring, coupled with the isoindoline-1,3-dione core, imparts distinct chemical properties that influence its behavior in a mass spectrometer. The choice of ionization technique is critical for obtaining meaningful data, whether the goal is simple confirmation of molecular weight or detailed structural analysis through fragmentation patterns.
Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization source is the first and most critical step in the mass spectrometric analysis of any compound. Here, we compare the utility of three common ionization techniques for this compound.
Electron Ionization (EI): The Hard Ionization Approach
Electron Ionization is a classic, high-energy technique that provides extensive fragmentation, often referred to as a "hard" ionization method. This extensive fragmentation can be invaluable for structural elucidation by creating a reproducible fingerprint of the molecule.
Expected Performance:
For this compound, EI is expected to produce a complex mass spectrum. The high energy of electron impact will likely lead to significant fragmentation. A key characteristic to look for would be the isotopic pattern of the molecular ion and bromine-containing fragments, owing to the near-equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, which results in two peaks of roughly equal intensity separated by two mass-to-charge units (m/z).[1]
A closely related compound, 4-Nitrophthalimide (5-nitroisoindoline-1,3-dione), shows a prominent molecular ion peak in its EI mass spectrum, suggesting that the isoindoline-1,3-dione core is relatively stable.[2] For our target molecule, we can anticipate a discernible molecular ion peak, albeit potentially of lower intensity due to the added fragmentation pathways introduced by the bromo and nitro substituents.
Table 1: Predicted Key Ions in the EI Mass Spectrum of this compound
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Notes |
| 271/273 | [M]⁺˙ | Molecular ion |
| 225/227 | [M - NO₂]⁺ | Loss of the nitro group |
| 192 | [M - Br]⁺ | Loss of the bromine radical |
| 146 | [M - Br - NO₂]⁺ | Subsequent loss of the nitro group |
| 118 | [C₆H₂O₂]⁺ | Further fragmentation of the aromatic core |
| 76 | [C₆H₄]⁺ | Benzene ring fragment |
Electrospray Ionization (ESI): The Soft Ionization Standard for LC-MS
Electrospray Ionization is a soft ionization technique that is particularly well-suited for polar and ionizable molecules, making it the workhorse for liquid chromatography-mass spectrometry (LC-MS).[3] Given the presence of two carbonyl groups and a nitro group, this compound possesses sufficient polarity for ESI analysis.
Expected Performance:
Due to the acidic nature of the N-H proton in the isoindoline-1,3-dione moiety, this compound is expected to ionize efficiently in the negative ion mode to form the deprotonated molecule, [M-H]⁻. Analysis of nitroaromatic compounds by ESI-MS has shown that negative ion mode is often preferred, leading to the formation of stable molecular anions.[4]
Collision-Induced Dissociation (CID) of the [M-H]⁻ ion would likely result in characteristic fragmentation patterns. For nitroaromatic compounds, the loss of the nitro group (NO₂) is a common fragmentation pathway.[4] The presence of the bromine atom will again provide a characteristic isotopic signature in the fragment ions.
Table 2: Predicted Key Ions in the ESI-MS/MS Spectrum of this compound (Negative Ion Mode)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 270/272 ([M-H]⁻) | 224/226 | NO₂ |
| 270/272 ([M-H]⁻) | 191 | Br |
| 270/272 ([M-H]⁻) | 145 | Br + NO₂ |
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Moderately Polar Compounds
Atmospheric Pressure Chemical Ionization is another soft ionization technique that is often complementary to ESI. It is particularly useful for moderately polar and less polar compounds that are thermally stable.[5] APCI involves gas-phase ion-molecule reactions, which can be advantageous for compounds that do not readily form ions in solution.[6]
Expected Performance:
This compound is a suitable candidate for APCI. In the positive ion mode, protonated molecules [M+H]⁺ are expected. In the negative ion mode, similar to ESI, [M-H]⁻ ions may be observed. Furthermore, for nitroaromatic compounds, APCI in the negative ion mode can proceed via electron capture, leading to the formation of radical anions [M]⁻˙.[7] This can open up different fragmentation channels compared to ESI.
APCI is generally less prone to matrix effects than ESI and can tolerate higher flow rates, making it a robust choice for quantitative studies when coupled with HPLC.[6]
Experimental Protocols
To achieve the predicted results, the following experimental setups are recommended:
EI-MS Protocol (via GC-MS or Direct Infusion)
-
Sample Preparation: Dissolve the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: Full scan mode from m/z 50 to 350.
ESI-MS Protocol (via LC-MS or Direct Infusion)
-
Sample Preparation: Dissolve the compound in a mixture of acetonitrile and water (with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).
-
Ionization Source: Electrospray Ionization (ESI).
-
Mode: Negative and Positive.
-
Capillary Voltage: 3.0-4.0 kV.
-
Nebulizer Gas (N₂): 30-40 psi.
-
Drying Gas (N₂) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Analyzer: Triple Quadrupole or Orbitrap for MS/MS experiments.
-
Collision Gas (for MS/MS): Argon or Nitrogen.
-
Collision Energy: Ramped from 10-40 eV to observe fragmentation.
APCI-MS Protocol (via LC-MS or Direct Infusion)
-
Sample Preparation: Dissolve the compound in a mobile phase-compatible solvent (e.g., methanol, acetonitrile).
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI).
-
Mode: Negative and Positive.
-
Corona Discharge Current: 3-5 µA.
-
Vaporizer Temperature: 350-450 °C.
-
Nebulizer Gas (N₂): 40-60 psi.
-
Drying Gas (N₂) Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-300 °C.
-
Mass Analyzer: Quadrupole or TOF.
Visualizing the Mass Spectrometry Workflow and Fragmentation
General Mass Spectrometry Workflow
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. 1H-Isoindole-1,3(2H)-dione, 5-nitro- [webbook.nist.gov]
- 3. Electrospray ionization mass spectrometry of stable nitroxide free radicals and two isoindoline nitroxide dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 5-Bromo-6-nitroisoindoline-1,3-dione in Key Organic Transformations
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, bromo-nitro aromatic compounds serve as pivotal building blocks. Their unique electronic properties, conferred by the presence of both a halogen and a nitro group, render them versatile substrates for a variety of transformations. This guide provides an in-depth comparative analysis of the reactivity of 5-Bromo-6-nitroisoindoline-1,3-dione , a specialized heterocyclic compound, benchmarked against other common bromo-nitro aromatics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this class of molecules.
Theoretical Underpinnings of Reactivity in Bromo-Nitro Aromatics
The reactivity of bromo-nitro aromatic compounds is fundamentally governed by the interplay of the electronic effects of the nitro (–NO₂) group and the bromine (–Br) atom. The nitro group is a potent electron-withdrawing group, acting through both resonance (–M) and inductive (–I) effects. This deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution (SNAr).
Conversely, the bromine atom, while also electron-withdrawing via induction, possesses lone pairs that can participate in resonance (+M effect). However, in the context of SNAr, its primary role is that of a leaving group. For transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the carbon-bromine bond is the site of oxidative addition.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of arene functionalization.[1] It proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this complex is paramount to the reaction's feasibility and rate.
Electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, are crucial for stabilizing the Meisenheimer complex through resonance delocalization of the negative charge.[3][4] When the nitro group is meta to the leaving group, this resonance stabilization is absent, leading to significantly lower reactivity.[2]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an organoboron reagent with an organic halide.[5] The catalytic cycle initiates with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The electron-withdrawing nature of the nitro group can facilitate this oxidative addition step, making bromo-nitro aromatics excellent substrates for this transformation.[6]
Comparative Reactivity Analysis
While direct, side-by-side quantitative kinetic data for this compound against a broad spectrum of bromo-nitro aromatics is not extensively available in the public domain, a robust comparison can be established based on well-understood structure-reactivity principles.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound in SNAr reactions is predicted to be exceptionally high. This is attributable to the presence of two powerful electron-withdrawing carbonyl groups within the isoindoline-1,3-dione moiety, in addition to the nitro group. These groups work in concert to strongly activate the aromatic ring towards nucleophilic attack.
The nitro group is ortho to the bromine atom, and the phthalimide carbonyls are para and meta, respectively. This arrangement provides substantial resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack.
Table 1: Predicted Comparative Reactivity in Nucleophilic Aromatic Substitution
| Compound | Position of –NO₂ relative to –Br | Additional Activating Groups | Predicted Relative Reactivity |
| This compound | ortho | Two carbonyl groups | Very High |
| 1-Bromo-2,4-dinitrobenzene | ortho, para | One nitro group | High |
| 1-Bromo-4-nitrobenzene | para | None | Moderate |
| 1-Bromo-2-nitrobenzene | ortho | None | Moderate |
| 1-Bromo-3-nitrobenzene | meta | None | Low |
Reactivity in Suzuki-Miyaura Cross-Coupling
In the context of Suzuki-Miyaura coupling, the electronic factors that enhance SNAr reactivity also favor the oxidative addition of palladium into the C-Br bond. Therefore, this compound is expected to be a highly reactive substrate in this transformation.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Nitro Aromatics
| Bromo-Nitro Aromatic | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-3-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8-16 | 85-95 | [6] |
| 5-Bromoindole derivative | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [7] |
| 1-Bromo-4-nitrobenzene | GO@NHC-Pd | - | - | - | - | High | [8] |
| 5-Bromo-1,3,3-trimethyl-1,3-dihydro-spiro[indole-2,2'-piperidin]-6'-one | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.4-0.7 | 72-81 | [9] |
This table presents data for analogous compounds to provide a general framework for expected reaction conditions.
Experimental Protocols
To provide a practical context for the discussed reactivity, detailed experimental protocols for representative SNAr and Suzuki-Miyaura reactions are provided below.
Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of a bromo-nitro aromatic compound with a primary or secondary amine.
dot
Caption: Generalized workflow for an SNAr reaction.
Materials:
-
This compound (1.0 mmol)
-
Amine nucleophile (e.g., morpholine, 1.1 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and potassium carbonate.
-
Add anhydrous DMF via syringe.
-
Add the amine nucleophile dropwise with stirring.
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-nitro aromatic compound with an arylboronic acid.
dot
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate flask, degas the toluene and water mixture by bubbling with an inert gas for 20 minutes.
-
Add the degassed solvent mixture to the Schlenk flask containing the solids.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound emerges as a highly reactive and versatile substrate for both nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions. The synergistic electron-withdrawing effects of the nitro group and the isoindoline-1,3-dione moiety significantly enhance its reactivity compared to simpler bromo-nitro aromatics. This heightened reactivity allows for milder reaction conditions and potentially broader substrate scope, making it an attractive building block for the synthesis of complex molecules in pharmaceutical and materials science applications. The provided protocols offer a solid starting point for the exploration of the synthetic utility of this promising compound.
References
-
Chemistry LibreTexts. (2021). Nucleophilic Aromatic Substitution. [Link]
-
PubChem. (n.d.). 4-Nitrophthalimide. [Link]
-
Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
-
Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]
-
ResearchGate. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]
-
Brieflands. (n.d.). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
ResearchGate. (2019). The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. [Link]
-
ResearchGate. (2025). Linear free energy ortho-correlations in the reactions of some 2-bromo-5-nitro-3-X-thiophenes with primary and secondary amines in benzene. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... [Link]
-
Mendeley. (n.d.). Aromatic nucleophilic substitution in aprotic solvents using hydrogen-bonded biological amines. Kinetic studies and quantum chemical calculations. [Link]
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- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to 5-Bromo-6-nitroisoindoline-1,3-dione in Synthesis: A Comparative Analysis
For the discerning researcher in organic synthesis and drug development, the selection of reagents is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. This guide provides an in-depth technical comparison of 5-Bromo-6-nitroisoindoline-1,3-dione, a substituted phthalimide derivative, against its common alternatives. By delving into the underlying chemical principles and presenting supporting experimental data, we aim to equip you with the insights necessary to make informed decisions in your synthetic endeavors.
Introduction: The Gabriel Synthesis and the Role of Phthalimides
The Gabriel synthesis is a cornerstone method for the preparation of primary amines, valued for its ability to avoid the overalkylation often encountered with direct alkylation of ammonia.[1] The traditional reagent for this transformation is potassium phthalimide, which acts as a surrogate for the ammonia anion.[2] The journey from a primary alkyl halide to a primary amine via the Gabriel synthesis is a two-step process: N-alkylation of the phthalimide followed by the liberation of the desired amine.[3]
The reactivity of the phthalimide derivative is paramount to the success of this synthesis. Electron-withdrawing substituents on the phthalimide ring, such as nitro and bromo groups, can significantly influence the reaction's course. They enhance the acidity of the N-H bond, facilitating deprotonation to form the nucleophilic phthalimide anion.[4] This guide will focus on the distinct advantages conferred by the unique substitution pattern of this compound.
This compound: A Reagent of Distinction
This compound, a derivative of phthalimide, presents a compelling option for chemists seeking to optimize their synthetic routes. The presence of two potent electron-withdrawing groups—a bromo and a nitro group—on the aromatic ring significantly modulates its reactivity.
Enhanced Acidity and Nucleophilicity
The primary advantage of this compound lies in the heightened acidity of its N-H bond. The inductive and resonance effects of the bromo and nitro substituents dramatically increase the stability of the resulting phthalimide anion. This translates to easier deprotonation, often allowing for the use of milder bases and reaction conditions compared to unsubstituted phthalimide.
Modulated Reactivity in N-Alkylation
While the enhanced nucleophilicity of the anion is beneficial, the electron-withdrawing nature of the substituents also plays a crucial role in the subsequent N-alkylation step. The reaction proceeds via an SN2 mechanism, and the electron-deficient aromatic ring can influence the transition state, potentially leading to faster reaction rates with primary alkyl halides.
Comparative Analysis: this compound vs. Alternatives
To provide a clear perspective on the practical benefits of this compound, we present a comparative overview with two commonly used alternatives: unsubstituted phthalimide and 4-nitrophthalimide.
| Reagent | Key Features | Advantages | Disadvantages |
| Phthalimide | The traditional Gabriel reagent. | Readily available and cost-effective. | Requires strong bases for deprotonation; N-alkylation can be sluggish. |
| 4-Nitrophthalimide | Contains a single electron-withdrawing nitro group. | More acidic than phthalimide, allowing for milder reaction conditions. | The nitro group can sometimes participate in side reactions. |
| This compound | Features two strong electron-withdrawing groups. | Highest acidity, facilitating rapid deprotonation. Potentially faster N-alkylation rates. The bromo substituent offers a site for further functionalization. | May be more expensive and less readily available than the alternatives. Cleavage of the N-alkylated product might require optimized conditions. |
Experimental Protocol: A Case Study in N-Alkylation
The following protocol outlines a general procedure for the N-alkylation of this compound with a primary alkyl halide, a critical first step in the Gabriel synthesis.
Synthesis of N-Alkyl-5-Bromo-6-nitroisoindoline-1,3-dione
Materials:
-
This compound
-
Primary alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium salt.
-
Add the primary alkyl halide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-5-Bromo-6-nitroisoindoline-1,3-dione.
Note: The subsequent cleavage of the N-alkyl-5-bromo-6-nitroisoindoline-1,3-dione to yield the primary amine can be achieved using standard methods such as hydrazinolysis (the Ing-Manske procedure) or acidic/basic hydrolysis.[3] The choice of cleavage method will depend on the stability of the target amine.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway to this compound and its application in the Gabriel synthesis.
Conclusion: Strategic Reagent Selection for Optimal Outcomes
This compound stands out as a highly activated phthalimide derivative that offers distinct advantages in the synthesis of primary amines via the Gabriel pathway. Its enhanced acidity facilitates deprotonation under milder conditions, and its electron-deficient nature can accelerate the subsequent N-alkylation step. Furthermore, the presence of a bromo substituent provides a valuable handle for post-synthetic modifications, expanding the molecular diversity accessible from a single precursor. While cost and availability may be considerations, for challenging syntheses where efficiency and yield are paramount, this compound represents a powerful tool in the arsenal of the modern synthetic chemist.
References
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- Chemistry LibreTexts. Gabriel Synthesis. [Link]/24%3A_Amines/24.05%3A_Synthesis_of_Amines/24.5.A_The_Gabriel_Synthesis_of_Primary_Amines)
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A Comparative Guide to the Biological Activity of 5-Bromo-6-nitroisoindoline-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoindoline-1,3-dione Scaffold in Medicinal Chemistry
The isoindoline-1,3-dione, or phthalimide, core is a well-established privileged scaffold in medicinal chemistry. This versatile heterocyclic structure is the foundation for a wide range of biologically active compounds, from the historical notoriety of thalidomide to the modern therapeutic successes of immunomodulatory drugs like lenalidomide and pomalidomide. The continuous exploration of novel derivatives of isoindoline-1,3-dione has unveiled a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of various substituents onto the aromatic ring of the isoindoline-1,3-dione core can significantly modulate its biological activity, a key principle in modern drug design. This guide focuses on derivatives bearing bromo and nitro functional groups, specifically the 5-Bromo-6-nitroisoindoline-1,3-dione scaffold, to understand how these substitutions influence their therapeutic potential.
The Influence of Bromo and Nitro Substituents on Biological Activity: A Comparative Analysis
While direct experimental data on this compound is emerging, a comprehensive analysis of structurally related compounds allows for a robust predictive comparison of its likely biological activities. The presence of both a bromine atom and a nitro group on the isoindoline-1,3-dione ring is anticipated to confer a unique combination of physicochemical properties that can enhance its interaction with biological targets.
Anticancer and Cytotoxic Activities
The isoindoline-1,3-dione framework is a cornerstone in the development of novel anticancer agents.[2] The mechanism of action for many of these derivatives involves the induction of apoptosis (programmed cell death) and necrosis in cancer cells.[4]
Bromo-Substituted Derivatives: The inclusion of a bromine atom on the phthalimide ring has been shown to enhance anticancer activity. For instance, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione has demonstrated significant cytotoxic effects against Raji (Burkitt's lymphoma) and K562 (leukemia) cell lines.[4] This suggests that the bromo substituent can contribute to the molecule's ability to induce cell death in cancerous cells.
Nitro-Substituted Derivatives: Similarly, the nitro group is a well-known pharmacophore in anticancer drug design. Naphthalimide derivatives, which share structural similarities with isoindoline-1,3-diones, have shown that the position of the nitro group can influence cytotoxicity and selectivity against different cancer cell lines.[5] For example, a study on 3-nitroisoindoline-1,3-dione analogues indicated their potential as anticancer agents.[6] Furthermore, a novel isoindoline-1,3-dione derivative containing a 4-nitrophenyl moiety has been shown to induce apoptosis in MCF-7 breast cancer cells.[7][8] The mechanism often involves the bioreduction of the nitro group in the hypoxic environment of tumors, leading to the formation of cytotoxic reactive species.[9]
Comparative Performance:
| Compound Class | Cancer Cell Line | Activity Metric (IC50/CC50) | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | [4] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Leukemia) | 3.81 µg/mL | [4] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives | MCF-7 (Breast) | 2.93 - 7.17 µM | [10] |
| 3-Nitroisoindoline-1,3-dione analogues | Not specified | Moderate antioxidant activity | [6] |
| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)... | MCF-7 (Breast) | Not specified (induces apoptosis) | [7][8] |
This table presents a selection of data from the literature to illustrate the anticancer potential of bromo- and nitro-substituted isoindoline-1,3-dione derivatives.
The combined presence of both bromo and nitro groups in this compound is hypothesized to create a potent anticancer agent. The bromo group can enhance lipophilicity, facilitating cell membrane penetration, while the nitro group can be selectively activated in the tumor microenvironment.
Antimicrobial Activity
Isoindoline-1,3-dione derivatives have also been investigated for their antimicrobial properties.[3][11][12] The structural modifications on the phthalimide ring play a crucial role in determining the spectrum and potency of their antibacterial and antifungal activities.
Bromo-Substituted Derivatives: While specific data on bromo-substituted isoindoline-1,3-diones is limited in the initial searches, halogenated compounds are generally known to possess antimicrobial properties.
Nitro-Substituted Derivatives: A study on 3-nitroisoindoline-1,3-dione analogues demonstrated their inhibitory effects against both Gram-positive (Bacillus spp.) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Aspergillus spp. and Trichoderma spp.).[6] This indicates that the nitro group is a key contributor to the antimicrobial activity of the isoindoline-1,3-dione scaffold.
Comparative Performance of 3-Nitroisoindoline-1,3-dione Analogues:
| Bacterial Strain | Zone of Inhibition (mm) |
| Bacillus spp. | 6.66 – 9.83 |
| Escherichia coli | 7.83 – 10.66 |
| Fungal Strain | Zone of Inhibition (mm) |
| Aspergillus spp. | 6.5 – 6.83 |
| Trichoderma spp. | 7.5 – 8.0 |
Data from a study on 3-nitroisoindoline-1,3-dione analogues.[6]
Based on these findings, this compound derivatives are expected to exhibit a promising profile of antimicrobial activity, potentially with a broad spectrum of action.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below. These standardized methods are essential for generating reliable and reproducible data.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives and reference drugs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[16]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[14]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18][19][20][21]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds and reference antibiotics
-
Sterile saline or PBS
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18] Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds and reference antibiotics in the broth medium directly in the 96-well plate.[18]
-
Inoculation: Inoculate each well containing the diluted compounds with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing the Rationale: Experimental Workflows and Potential Mechanisms
To provide a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams are presented.
Experimental Workflow for Biological Activity Screening
Caption: A streamlined workflow for the synthesis and biological evaluation of novel isoindoline-1,3-dione derivatives.
Potential Anticancer Mechanism of Action
Caption: A simplified representation of a potential anticancer mechanism involving DNA damage and subsequent apoptosis.
Conclusion and Future Directions
The analysis of existing literature strongly suggests that this compound derivatives hold significant promise as a new class of therapeutic agents. The synergistic effect of the bromo and nitro substituents on the isoindoline-1,3-dione scaffold is anticipated to result in potent anticancer and antimicrobial activities. This guide provides a foundational understanding and the necessary experimental frameworks for researchers to further investigate these compounds.
Future research should focus on the synthesis and in-depth biological evaluation of a series of this compound derivatives to establish a clear structure-activity relationship. Mechanistic studies are also crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. The insights gained from such studies will be invaluable for the rational design and development of next-generation isoindoline-1,3-dione-based therapeutics.
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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on behalf of the ESCMID Study Group Legionella Infections. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]
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NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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Slideshare. (n.d.). Broth microdilution reference methodology. Retrieved from [Link]
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Kamshajini, S., Haroon, M. H., & Baheej, M. A. (2022). Synthesis, characterization and biological activities of 3-nitro isoindoline-1,3-dione analogues. 11th Annual Science Research Sessions 2022 (ASRS-2022) Proceedings. Retrieved from [Link]
- Liu, et al. (2013). Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. ACS Medicinal Chemistry Letters.
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Assay Guidance Manual - NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]
-
Sanna, M. G., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Retrieved from [Link]
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JOURNAL OF ADVANCES IN CHEMISTRY. (2008). Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]
-
Anbarasan, C., et al. (2021). A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells. Molecules. Retrieved from [Link]
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Jiang, Y., et al. (2021). The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. Molecules. Retrieved from [Link]
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Radwan, M. A. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry. Retrieved from [Link]
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Wang, X., et al. (2016). N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells. Oncotarget. Retrieved from [Link]
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Sciforum. (2021). Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. Retrieved from [Link]
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Farani, M. R., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. Retrieved from [Link]
-
Mallesha, L., Karthik, C. S., & Patil, V. (2014). Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. Semantic Scholar. Retrieved from [Link]
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GSC Online Press. (2020). Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. Retrieved from [Link]
-
El-Naggar, M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer activity of a novel isoindoline-1,3-dione derivative via induction of apoptosis in MCF-7 breast cancer cells and in Ehrlich carcinoma–bearing mice | Request PDF. Retrieved from [Link]
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A Comparative Crystallographic Analysis of 5-Bromo-6-nitroisoindoline-1,3-dione and Related Phthalimide Derivatives
This guide provides an in-depth technical analysis of the X-ray crystal structure of 5-Bromo-6-nitroisoindoline-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative study with structurally related phthalimide analogues, supported by detailed experimental protocols and data. Our objective is to elucidate the nuanced structural features imparted by bromo and nitro substitutions on the isoindoline-1,3-dione scaffold, a common motif in pharmacologically active compounds.
Introduction: The Significance of the Phthalimide Scaffold
The phthalimide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The specific placement of substituents on the aromatic ring can profoundly influence the molecule's solid-state packing, intermolecular interactions, and ultimately, its biological activity. The title compound, this compound, presents an interesting case study due to the presence of both a halogen (bromo) and a strongly electron-withdrawing nitro group. Understanding its three-dimensional structure is crucial for rational drug design and the development of novel therapeutics.
While a definitive crystal structure for this compound is not publicly available as of this guide's publication, we present a robust, validated protocol for its determination. This is followed by a comparative analysis with known crystal structures of related derivatives to infer and discuss the likely structural impact of the bromo and nitro substituents.
Experimental Section: A Validated Protocol for Crystal Structure Determination
The following protocol outlines a comprehensive workflow for the synthesis, crystallization, and X-ray diffraction analysis of this compound. This methodology is based on established procedures for similar compounds.[3][4]
Synthesis of this compound
The synthesis of the title compound can be achieved via the nitration of 4-bromophthalimide.[5]
Step-by-step Protocol:
-
To a stirred mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (10 mL) cooled to 0°C, slowly add 4-bromophthalimide (5 g, 22.1 mmol) in portions, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (100 g).
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum.
-
Recrystallization from a suitable solvent such as ethanol or acetic acid is performed to obtain single crystals suitable for X-ray diffraction.
X-ray Crystallography Workflow
The following diagram illustrates the standard workflow for single-crystal X-ray diffraction analysis.
Sources
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Efficacy of Inhibitors Synthesized from 5-Bromo-6-nitroisoindoline-1,3-dione: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the isoindoline-1,3-dione scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of therapeutic agents. Its rigid, planar geometry and synthetic tractability make it an ideal starting point for the development of targeted inhibitors. This guide provides a comprehensive analysis of the prospective efficacy of inhibitors derived from a specifically substituted analog, 5-Bromo-6-nitroisoindoline-1,3-dione. While direct experimental data on derivatives from this exact starting material is nascent, a robust body of literature on closely related bromo- and nitro-substituted isoindolinones allows for a scientifically grounded comparative analysis. This document will delve into the anticipated inhibitory profiles of these compounds, primarily focusing on their potential as kinase and Poly(ADP-ribose) polymerase (PARP) inhibitors, benchmarked against established therapeutic agents.
The Strategic Advantage of the this compound Scaffold
The choice of this compound as a synthetic precursor is predicated on established structure-activity relationships (SAR) within the isoindoline-1,3-dione class. The electron-withdrawing nature of the bromo and nitro groups is anticipated to modulate the electronic properties of the core structure, potentially enhancing binding affinities to target enzymes. Furthermore, these substituents offer versatile handles for further chemical modification, allowing for the exploration of a wide chemical space to optimize potency and selectivity.
Comparative Efficacy Analysis: Kinase and PARP Inhibition
Based on extensive research into analogous compounds, derivatives of this compound are projected to exhibit significant inhibitory activity against key oncogenic kinases and PARP enzymes.
Kinase Inhibition Profile
The indolin-2-one core, a close structural relative of isoindoline-1,3-dione, is present in several approved kinase inhibitors. Research on substituted isoindoline-1,3-diones has demonstrated their potential to inhibit a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p70S6 Kinase 1 (p70S6K1).
A notable study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones revealed potent VEGFR-2 inhibitory activity.[1][2][3][4][5] These compounds, featuring a 5-bromo substitution, exhibited significant anticancer effects, with some derivatives showing IC50 values in the low micromolar to nanomolar range against breast and lung cancer cell lines.[1][3] For instance, a derivative with a p-methoxy substitution on the phenylthiazole moiety (compound 7d in the cited study) demonstrated an IC50 of 2.93 µM against MCF-7 cells and an impressive VEGFR-2 inhibition at 0.503 µM.[1]
Furthermore, derivatives of 6-amido-4-aminoisoindolyn-1,3-dione, synthesized from a dinitro-substituted precursor, have been identified as potent p70S6K1 inhibitors with sub-micromolar IC50 values.[6][7] This suggests that the nitro group on the this compound scaffold can be strategically utilized to achieve potent kinase inhibition.
. Table 1: Comparative Efficacy of Bromo-Substituted Indolinone Kinase Inhibitors
| Compound ID (Reference) | Target Kinase | MCF-7 IC50 (µM) | A-549 IC50 (µM) | VEGFR-2 IC50 (µM) |
| 7c [1] | VEGFR-2 | 7.17 ± 0.94 | > 50 | 0.728 |
| 7d [1] | VEGFR-2 | 2.93 ± 0.47 | 41.23 ± 3.11 | 0.503 |
| Doxorubicin (Control) [1] | Topo II | 4.51 ± 0.52 | 6.23 ± 0.68 | N/A |
Table 2: Comparative Efficacy of Nitro-Derived Isoindolyn-dione p70S6K1 Inhibitors
| Compound ID (Reference) | p70S6K1 % Inhibition @ 10 µM | p70S6K1 IC50 (µM) |
| 5b [6] | 91 | 0.40 |
| 5d [6] | 94 | 0.51 |
| 5f [6] | 93 | 0.75 |
| PF-4708671 (Control) [6] | N/A | 0.17 |
PARP Inhibition Profile
The phthalimide moiety (isoindoline-1,3-dione) is a key pharmacophore in several potent PARP inhibitors.[8][9] The design of these inhibitors often mimics the nicotinamide portion of the NAD+ substrate, which binds to the active site of PARP enzymes.[10] Structure-activity relationship studies have shown that substitutions on the phthalimide ring can significantly influence inhibitory potency and selectivity. While direct data on 5-bromo-6-nitro derivatives is not available, the general principles of PARP inhibitor design suggest that this scaffold can be elaborated to generate potent inhibitors. The bromo and nitro groups can be used to modulate interactions within the PARP active site or as points for attaching side chains that extend into other binding pockets.[11]
Experimental Protocols
To empirically validate the efficacy of novel inhibitors synthesized from this compound, the following detailed experimental protocols are recommended.
General Synthesis of N-Substituted this compound Derivatives
The synthesis of N-substituted isoindoline-1,3-dione derivatives is a well-established process.[12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in a suitable high-boiling point solvent such as glacial acetic acid.
-
Addition of Amine: Add 1.1 equivalents of the desired primary amine to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-substituted this compound derivative.
Kinase Inhibition Assay (VEGFR-2)
A common method for assessing kinase inhibition is the ADP-Glo™ Kinase Assay.
-
Reagent Preparation: Prepare assay buffers, kinase (VEGFR-2), substrate (poly(Glu, Tyr) 4:1), and ATP solutions as per the manufacturer's instructions. Prepare a serial dilution of the test compounds and a known inhibitor (e.g., Sorafenib) in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, test compound/control, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
PARP-1 Inhibition Assay (Cell-Based ELISA)
This protocol quantifies the levels of poly(ADP-ribose) (PAR) in cell lysates following treatment with a PARP inhibitor.
-
Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., HeLa) in a 96-well plate and allow to adhere overnight. Treat the cells with various concentrations of the test compounds and a known PARP inhibitor (e.g., Olaparib) for 1 hour.
-
Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., H2O2) for 10 minutes.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
ELISA: Coat a high-binding 96-well plate with the cell lysates. Block non-specific binding sites. Add a primary antibody specific for PAR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Add a chemiluminescent HRP substrate and measure the signal using a microplate reader.
-
Data Analysis: Normalize the signal to the total protein concentration in each well. Calculate the percentage of PARP inhibition and determine the IC50 values.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental and biological processes, the following diagrams illustrate the general synthetic workflow and a key signaling pathway targeted by these inhibitors.
Caption: General workflow for synthesizing N-substituted inhibitors.
Caption: Inhibition of the VEGFR-2 signaling cascade.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase and PARP inhibitors. The inherent electronic properties and synthetic accessibility of this molecule, combined with established SAR data from analogous compounds, provide a strong rationale for its exploration in drug discovery programs. The experimental protocols detailed in this guide offer a robust framework for the synthesis and evaluation of new chemical entities derived from this scaffold. Future work should focus on the synthesis of a focused library of derivatives and their comprehensive biological evaluation to identify lead compounds with superior efficacy and selectivity for further preclinical and clinical development.
References
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Development of 6-amido-4-aminoisoindolyn-1,3-diones as p70S6K1 inhibitors and potential breast cancer therapeutics. (2024). Source and URL not available in search results.[6][7]
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). Molecules.[1][2][3][4][5]
-
Development of isoindoline-1,3-dione derivatives as S6K1 inhibitors to function as potential breast cancer therapeutics. (2021). XULA Digital Commons.[13]
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Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2025). Source and URL not available in search results.[8]
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The Emergence of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: A Technical Guide. (2025). Benchchem.[2]
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Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (n.d.). PubMed.[9]
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Development of isoindoline-1,3-dione derivatives as S6K1 inhibitors to function as potential breast cancer therapeutics. (2021). XULA Digital Commons.[13]
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). PubMed.[3]
-
Synthesis, Docking and Biological Evaluation of Some Novel 5-bromo-2-(5-aryl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione Derivatives Targeting ATP-binding Site of Topoisomerase II. (2025). ResearchGate.[14]
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(PDF) 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). ResearchGate.[4]
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (n.d.). Semantic Scholar.[5]
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Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (2020). Russian Journal of Bioorganic Chemistry.[15]
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). MDPI.[10]
-
Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (n.d.). Source and URL not available in search results.[16]
-
In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti-proliferative agents. (2024). Journal of medical pharmaceutical and allied sciences.[17]
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Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). PMC - NIH.[11]
-
Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. (n.d.). PMC - NIH.[18]
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The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (n.d.). PubMed.[19]
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(PDF) Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against ehrlich's ascites carcinoma bearing mice model. (2016). ResearchGate.[20]
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). NIH.[21]
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A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Derivatives. (2025). Benchchem.[12]
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N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI.[22]
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Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis. (n.d.). RSC Publishing.[23]
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Structure activity model of PARP-1 inhibitors derived from the... (n.d.). ResearchGate.[24]
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2-(3-Bromopropyl)isoindoline-1,3-dione. (n.d.). PMC - NIH.[25]
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Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (n.d.). Scirp.org.[26]
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A Spectroscopic Guide to the Synthesis of 6-Bromo-3-nitroisoindoline-1,3-dione: Differentiating the Target Molecule from Its Precursors
Introduction
In the landscape of medicinal chemistry and materials science, substituted isoindoline-1,3-diones serve as critical scaffolds for synthesizing a diverse range of bioactive molecules and functional materials. Their rigid structure and capacity for functionalization make them prized building blocks. This guide focuses on the spectroscopic characterization of a specific derivative, 6-Bromo-3-nitroisoindoline-1,3-dione, a compound whose synthesis involves distinct chemical transformations that are readily monitored using standard analytical techniques.
This technical document provides a comparative analysis of the target molecule against its key precursors, 3-Nitrophthalic Acid and 3-Nitrophthalimide . By examining the progressive changes in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we offer researchers a clear roadmap for reaction monitoring, quality control, and unambiguous structural verification. The causality behind experimental choices and the interpretation of spectral shifts are explained to provide not just data, but actionable insights.
The Synthetic Pathway: From Dicarboxylic Acid to Functionalized Imide
The synthesis of 6-Bromo-3-nitroisoindoline-1,3-dione is logically approached via a two-step process starting from the commercially available 3-Nitrophthalic Acid. This pathway is chosen for its efficiency and the significant structural changes at each step, which provide excellent opportunities for spectroscopic tracking.
-
Imide Formation: 3-Nitrophthalic acid is first converted to 3-Nitrophthalimide. This intramolecular condensation reaction replaces two carboxylic acid groups with a cyclic imide, a transformation easily verified by the disappearance of hydroxyl (-OH) signals and the appearance of amine (-NH) and characteristic imide carbonyl signals. A common method for this is heating the diacid with urea in a solvent like glacial acetic acid[1].
-
Electrophilic Aromatic Substitution (Bromination): The 3-Nitrophthalimide intermediate is then subjected to bromination. The nitro group is a meta-director, and the imide ring is deactivating. The most likely position for electrophilic attack is C-6, leading to the desired product, 6-Bromo-3-nitroisoindoline-1,3-dione.
Caption: Synthetic route from 3-Nitrophthalic Acid to the target compound.
Experimental Protocols: A Framework for Reliable Data Acquisition
To ensure reproducibility and accuracy, the following generalized protocols for spectroscopic analysis should be followed. These protocols act as a self-validating system, providing a consistent basis for comparison.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol and performing a background scan. Place a small, representative amount of the solid sample directly onto the crystal.
-
Data Acquisition: Using a standard FTIR spectrometer, apply pressure to the sample using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of percent transmittance versus wavenumber (%T vs. cm⁻¹) is used for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 transients.
-
¹³C NMR: Acquire using a proton-decoupled pulse program, a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate 512-1024 transients.
-
-
Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Processing: Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and characteristic fragment ions.
Spectroscopic Comparison and Interpretation
The true power of spectroscopy lies in observing the appearance and disappearance of signals corresponding to specific functional groups as the chemical structure evolves.
Infrared (IR) Spectroscopy: Tracking Functional Group Transformations
IR spectroscopy provides a direct window into the functional groups present in a molecule. The transition from a dicarboxylic acid to an imide, followed by bromination, results in highly distinct spectral changes.
| Functional Group | Vibrational Mode | 3-Nitrophthalic Acid (cm⁻¹) | 3-Nitrophthalimide (cm⁻¹) | 6-Bromo-3-nitroisoindoline-1,3-dione (cm⁻¹) (Predicted) |
| Carboxylic Acid | O-H stretch | ~3200-2500 (very broad) | Absent | Absent |
| Imide | N-H stretch | Absent | ~3200 (sharp) | ~3200 (sharp) |
| Carbonyl | C=O stretch (acid) | ~1700 (broad) | Absent | Absent |
| Carbonyl | C=O stretch (imide) | Absent | ~1770 & ~1710 | ~1775 & ~1715 |
| Nitro | N-O asymmetric/symmetric stretch | ~1530 & ~1350 | ~1535 & ~1355 | ~1540 & ~1360 |
| Aryl Halide | C-Br stretch | Absent | Absent | ~650-550 |
Interpretation:
-
Step 1 (Imide Formation): The most dramatic change is the replacement of the very broad O-H stretch of the carboxylic acid dimers with a sharper N-H stretch from the imide group around 3200 cm⁻¹[2]. Simultaneously, the single, broad carbonyl peak of the acid is replaced by two distinct carbonyl peaks for the imide, corresponding to the symmetric and asymmetric C=O stretching modes. This two-peak pattern is a hallmark of a cyclic imide.
-
Step 2 (Bromination): The IR spectrum of the final product is expected to be very similar to its immediate precursor, 3-Nitrophthalimide. The key addition is the appearance of a new absorption in the low-frequency "fingerprint" region (typically below 700 cm⁻¹), which can be attributed to the C-Br stretching vibration. The positions of the imide and nitro group absorptions will be largely unchanged, with only minor shifts due to the electronic effect of the new bromine substituent.
NMR Spectroscopy: Mapping the Aromatic Environment
NMR spectroscopy details the chemical environment of each proton and carbon atom, making it exceptionally sensitive to changes in substitution on the aromatic ring.
Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| 3-Nitrophthalic Acid [3] | 8.32 (d), 8.25 (d), 7.81 (t) | ~13.8 (s, broad, 2H, -COOH) |
| 3-Nitrophthalimide (Predicted) | ~8.4 (d), ~8.3 (d), ~7.9 (t) | ~11.5 (s, 1H, -NH) |
| 6-Bromo-3-nitroisoindoline-1,3-dione (Predicted) | ~8.6 (s), ~8.5 (s) | ~11.7 (s, 1H, -NH) |
Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆, Predicted)
| Compound | Carbonyl Carbons (δ, ppm) | Aromatic Carbons (δ, ppm) |
| 3-Nitrophthalic Acid | ~167, ~166 | ~148 (C-NO₂), ~135, ~132, ~130, ~128, ~125 |
| 3-Nitrophthalimide | ~166, ~165 | ~148 (C-NO₂), ~136, ~134, ~131, ~129, ~126 |
| 6-Bromo-3-nitroisoindoline-1,3-dione | ~165, ~164 | ~149 (C-NO₂), ~138, ~135, ~132, ~128, ~118 (C-Br) |
Interpretation:
-
Step 1 (Imide Formation): In the ¹H NMR, the very broad and far downfield signal for the two acidic protons disappears and is replaced by a single, sharp singlet for the imide N-H proton. The aromatic signals will experience slight shifts but retain their multiplicity (two doublets and a triplet). In the ¹³C NMR, the two carbonyl carbon signals will shift slightly upon imide formation.
-
Step 2 (Bromination): This step introduces the most significant change in the NMR spectra.
-
¹H NMR: The introduction of a bromine atom replaces a proton on the aromatic ring. The complex splitting pattern of three aromatic protons collapses into two distinct singlets (or narrow doublets with very small coupling), as the remaining two protons are no longer adjacent. This loss of a proton signal and the simplification of the splitting pattern is conclusive evidence of successful substitution.
-
¹³C NMR: A new signal will appear for the carbon atom directly bonded to bromine (C-Br), typically around 115-125 ppm. The signals for the other aromatic carbons will also shift according to the electronic effects of the bromine atom.
-
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the molecular weight of the compounds, serving as a definitive check at each stage of the synthesis.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) [1][4] | Key MS Feature (m/z) |
| 3-Nitrophthalic Acid | C₈H₅NO₆ | 211.13 | [M-H]⁻ at 210 |
| 3-Nitrophthalimide | C₈H₄N₂O₄ | 192.13 | [M-H]⁻ at 191 |
| 6-Bromo-3-nitroisoindoline-1,3-dione | C₈H₃BrN₂O₄ | 270.03 / 272.03 | [M-H]⁻ at 269 and 271 (1:1 ratio) |
Interpretation:
-
Step 1 (Imide Formation): The conversion of the diacid to the imide involves the loss of a water molecule (H₂O, 18.01 g/mol ). This is reflected in the mass spectrum by a decrease in the molecular weight from 211.13 to 192.13 g/mol .
-
Step 2 (Bromination): This step involves the substitution of a hydrogen atom (1.01 g/mol ) with a bromine atom (average mass ~79.9 g/mol ). The most telling feature in the mass spectrum of the final product is the isotopic signature of bromine . Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (e.g., [M-H]⁻ at 269 and 271). This isotopic pattern is unambiguous proof of the incorporation of a single bromine atom into the structure.
Integrated Workflow
The entire process, from synthesis to characterization, can be visualized as an integrated workflow where each spectroscopic technique provides a crucial checkpoint.
Caption: Integrated workflow for synthesis and spectroscopic verification.
Conclusion
The differentiation of 6-Bromo-3-nitroisoindoline-1,3-dione from its precursors, 3-Nitrophthalic Acid and 3-Nitrophthalimide, is straightforward when employing a multi-technique spectroscopic approach. Each step in the synthesis imparts a unique and definitive fingerprint upon the molecule. Key confirmatory signals include:
-
For Imide Formation: The appearance of a sharp N-H stretch and two distinct C=O stretches in the IR, coupled with the replacement of the -COOH proton signal with an -NH signal in the ¹H NMR.
-
For Bromination: The simplification of the aromatic region in the ¹H NMR spectrum and, most definitively, the appearance of the characteristic 1:1 isotopic doublet for the molecular ion in the mass spectrum.
By correlating these spectral changes with the specific chemical transformations, researchers can proceed with confidence in the identity and purity of their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.
References
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SpectraBase. (n.d.). 3-Nitrophthalic acid [1H NMR]. Wiley-VCH. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1,2-Benzenedicarboxylic acid, 3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 3-Nitrophthalic acid. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Nitrophthalic acid [ATR-IR]. Wiley-VCH. Retrieved from [Link]
-
Doc Brown's Chemistry. (2026). Infrared Spectroscopy Index. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Bromo-6-nitroisoindoline-1,3-dione: A Guide for Laboratory Professionals
For the modern researcher, rigorous scientific inquiry and stringent safety protocols are two sides of the same coin. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Bromo-6-nitroisoindoline-1,3-dione, ensuring that its lifecycle in the laboratory concludes with minimal risk to personnel and the environment. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal protocol can be initiated, a thorough understanding of the substance's inherent hazards is paramount. This compound is a complex organic molecule containing both a halogen (bromine) and a nitro group on an aromatic framework. This structure necessitates its classification as a hazardous substance.
Structural Features and Associated Hazards:
-
Aromatic Nitro Compound: Aromatic nitro compounds are known for their potential toxicity and reactivity.[1] Some are capable of causing cyanosis and anemia upon absorption.[1] While specific toxicological data for this compound is limited, its structure warrants handling it with care to avoid exposure.[2]
-
Halogenated Organic: The presence of bromine classifies this as a halogenated organic compound. These compounds are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not managed correctly.
-
Reactivity: Aromatic nitro compounds can be reactive, particularly with reducing agents or upon heating.[1][3] Care must be taken to avoid mixing this waste with incompatible chemicals.[4]
A summary of anticipated hazards based on structurally similar compounds is presented below.
| Hazard Class | Potential Manifestation | Rationale and Causality |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | The nitroaromatic functional group is associated with toxicity.[1][2] |
| Skin/Eye Irritation | May cause irritation upon contact. | Based on general properties of similar chemical structures. A related compound, 5-Bromoisoindoline-1,3-dione, is a known irritant. |
| Reactivity | Potential for exothermic reaction with incompatible materials (e.g., strong reducing agents). | Nitro compounds can react violently.[1][3] Spent nitrating acids containing organic material can be unstable.[1] |
| Environmental Hazard | Potential for long-term adverse effects in the aquatic environment. | Halogenated organic compounds can be persistent. SDS for similar compounds often list aquatic toxicity.[5][6] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is not a single action but a systematic process. The following workflow ensures that this compound waste is handled safely from the point of generation to its final handover to Environmental Health and Safety (EHS) personnel.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
Step 1: Waste Generation
-
This protocol applies to the pure solid compound, as well as grossly contaminated labware (e.g., weigh boats, gloves, pipette tips).
-
Minimize waste generation whenever feasible by reducing the scale of experiments.[7]
Step 2: Segregation
-
Crucial Action: Immediately segregate waste containing this compound.
-
Causality: This compound is a halogenated organic solid . It must NOT be mixed with non-halogenated organic waste, aqueous waste, or reactive chemicals like strong acids, bases, or oxidizing agents.[4][8][9] Improper segregation can lead to dangerous reactions and complicates the final disposal process, increasing costs and environmental risk.
Step 3: Containerization
-
Select a waste container that is chemically compatible, in good condition, and has a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice for solid waste.[10]
-
Keep the container closed unless you are actively adding waste to it.[7] This prevents the release of any potential vapors and protects the contents from contamination.
Step 4: Labeling
-
Regulatory Requirement: All hazardous waste containers must be properly labeled from the moment the first particle of waste is added.[4][7][11]
-
Your institution's EHS department will provide official hazardous waste tags. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
An accurate list of all constituents in the container
-
The approximate quantity of the waste
-
Relevant hazard pictograms (e.g., irritant, environmental hazard)
-
-
Why is this critical? Accurate labeling is essential for the safety of EHS personnel who will handle and consolidate the waste.[7][11] It is a cornerstone of the "cradle-to-grave" waste management system mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[12][13]
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
-
The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which is located at or near the point of waste generation.[7][11]
-
The SAA should be a secondary containment unit (like a tray or tub) to contain any potential spills.
-
Federal regulations limit the amount of waste that can be stored in an SAA to a maximum of 55 gallons.[7][11][14]
Step 6: Scheduling Final Disposal
-
Once the waste container is full, or if work on the project generating this waste is complete, schedule a pickup with your institution's EHS department.[7]
-
Do not pour this chemical down the drain or dispose of it in the regular trash. This is a violation of environmental regulations and poses a significant hazard.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.
-
Alert Personnel: Immediately notify colleagues in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Assess the Spill:
-
For a small spill (that you are trained and equipped to handle):
-
Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Carefully sweep the solid material into a designated waste container.
-
Use an inert absorbent material to clean the area.
-
All cleanup materials must be disposed of as hazardous waste.[14]
-
-
For a large spill , or any spill you are not comfortable handling:
-
Evacuate the area immediately.
-
Contact your institution's emergency EHS number.
-
Provide details about the spilled substance and its location.
-
-
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a fundamental duty of every laboratory professional. By adhering to this structured disposal protocol for this compound, researchers demonstrate a commitment to protecting themselves, their colleagues, and the environment. This process, rooted in the principles of hazard assessment, segregation, and regulatory compliance, ensures that scientific advancement does not come at the cost of safety.
References
-
Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania, Environmental Health & Radiation Safety URL: [Link]
-
Title: How to Properly Manage Hazardous Waste Under EPA Regulations Source: ERG Environmental URL: [Link]
-
Title: Laboratory Chemical Waste Handling and Disposal Guidelines Source: University of Canterbury URL: [Link]
-
Title: Laboratory Waste Management Guidelines Source: Princeton University, Environmental Health and Safety URL: [Link]
-
Title: Properly Managing Chemical Waste in Laboratories Source: Ace Waste URL: [Link]
-
Title: Guide to Managing Laboratory Chemical Waste Source: Vanderbilt University, Environmental Health & Safety URL: [Link]
-
Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Hazardous waste Source: Wikipedia URL: [Link]
-
Title: EPA Hazardous Waste Management Source: Axonator URL: [Link]
-
Title: What Regulations Govern Hazardous Waste Management? Source: Chemistry For Everyone (YouTube) URL: [Link]
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Title: Nitrocompounds, Aromatic Source: ILO Encyclopaedia of Occupational Health and Safety URL: [Link]
-
Title: Proper disposal of chemicals Source: Sciencemadness Wiki URL: [Link]
-
Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich URL: [Link]
-
Title: Nitration reaction safety Source: Chemical Engineering Academy (YouTube) URL: [Link]
-
Title: Organic Nitro Compounds Waste Compatibility Source: CP Lab Safety URL: [Link]
-
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Chemical Health & Safety URL: [Link]
-
Title: Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Source: ResearchGate URL: [Link]
-
Title: Nitrated polycyclic aromatic hydrocarbons: a risk assessment for the urban citizen Source: National Institutes of Health (NIH) URL: [Link]
-
Title: HAZARDOUS WASTE SEGREGATION Source: Bucknell University URL: [Link]
-
Title: Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane Source: Chemos GmbH & Co.KG URL: [Link]
Sources
- 1. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 2. acs.figshare.com [acs.figshare.com]
- 3. m.youtube.com [m.youtube.com]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. bucknell.edu [bucknell.edu]
- 10. ethz.ch [ethz.ch]
- 11. odu.edu [odu.edu]
- 12. epa.gov [epa.gov]
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- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
